Daturaolone
Description
Properties
IUPAC Name |
(4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H48O2/c1-25(2)13-14-27(5)15-16-29(7)19(20(27)17-25)9-10-22-28(6)12-11-23(32)26(3,4)24(28)21(31)18-30(22,29)8/h9,20-22,24,31H,10-18H2,1-8H3/t20-,21+,22+,24-,27+,28+,29+,30+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTXVPCDHZMBHX-QCDSSADQSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CC(C5C4(CCC(=O)C5(C)C)C)O)C)C2C1)C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@]12CC[C@@]3(C(=CC[C@H]4[C@]3(C[C@H]([C@@H]5[C@@]4(CCC(=O)C5(C)C)C)O)C)[C@@H]1CC(CC2)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H48O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70961770 | |
| Record name | Daturaolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41498-80-0 | |
| Record name | Daturaolone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0041498800 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Daturaolone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70961770 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What is the chemical structure of Daturaolone?
An In-depth Technical Guide to Daturaolone
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical structure, properties, and biological activities of this compound, a pentacyclic triterpenoid of significant interest in pharmacological research.
Chemical Structure and Properties
This compound is a naturally occurring pentacyclic oleanane triterpenoid.[1] Its structure has been elucidated and confirmed through various spectroscopic methods, including mass spectrometry, ¹H NMR, ¹³C NMR, and X-ray crystallography.[1][2][3]
Systematic Name (IUPAC): (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one[4][5]
Synonyms: 3-oxo-6-β-hydroxy-β-amyrin[1][3]
Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 41498-80-0 | [1][4][6][7] |
| Molecular Formula | C₃₀H₄₈O₂ | [1][4][6] |
| Molecular Weight | 440.71 g/mol | [1][2][6] |
| Appearance | Powder | [2] |
| Type of Compound | Triterpenoid | [2] |
| Natural Sources | Datura stramonium, Datura innoxia, Datura metel, Solanum arundo, Pistacia integerrima | [1][2][5][8] |
Biological and Pharmacological Activities
This compound has demonstrated a range of biological activities, making it a molecule of interest for drug development. It is reported to possess anti-inflammatory, antinociceptive (pain-relieving), anti-fungal, and anti-bacterial properties.[1][6][7]
Anti-inflammatory and Antinociceptive Potential: In vivo studies have shown that this compound can significantly reduce inflammation and pain.[6] Its mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, key mediators of inflammation and pain pathways.[7][9] Molecular docking studies have further supported the interaction between this compound and COX receptors.[6][9]
Quantitative Pharmacological Data
| Activity | Model | Metric | Value |
| Anti-inflammatory | Carrageenan-induced mouse paw edema | ED₅₀ | 10.1 mg/kg |
| Antinociceptive | Acetic acid-induced writhing in mice | ED₅₀ | 13.8 mg/kg |
| NF-κB Inhibition | In vitro assay | IC₅₀ | 1.2 ± 0.8 µg/mL |
| Nitric Oxide Production Inhibition | In vitro assay | IC₅₀ | 4.51 ± 0.92 µg/mL |
Mechanism of Action: Inhibition of the COX Pathway
This compound exerts its anti-inflammatory effects primarily through the inhibition of cyclooxygenase (COX) enzymes, namely COX-1 and COX-2.[7][9] These enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key signaling molecules in the inflammatory cascade. By inhibiting COX enzymes, this compound effectively reduces the production of prostaglandins, thereby mitigating inflammation and pain.
Caption: Inhibitory action of this compound on the COX signaling pathway.
Experimental Protocols
The following section outlines the general methodologies employed in the isolation, characterization, and biological evaluation of this compound as cited in the literature.
Isolation and Purification
This compound has been isolated from various plant sources, including the herbs of Datura stramonium and the bark of Pistacia integerrima.[2][8] A typical isolation protocol involves:
-
Extraction: The dried and powdered plant material is subjected to extraction with a solvent, often methanol.
-
Fractionation: The crude methanol extract is then fractionated using solvents of increasing polarity, such as chloroform.
-
Chromatography: The active fraction (e.g., the chloroform-soluble fraction) is subjected to various chromatographic techniques, such as column chromatography over silica gel, to isolate the pure compound.
Structural Elucidation
The chemical structure of the isolated compound is confirmed using a combination of spectroscopic methods:
-
Mass Spectrometry (MS): To determine the molecular formula (e.g., C₃₀H₄₈O₂).[1][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra are used to determine the carbon-hydrogen framework and the connectivity of atoms.[1][2]
-
X-ray Crystallography: This technique provides the definitive three-dimensional structure of the molecule.[3]
In Vivo Pharmacological Assays
Anti-inflammatory Activity:
-
Model: Carrageenan-induced paw edema in mice.
-
Procedure: A solution of carrageenan is injected into the sub-plantar region of the mouse hind paw to induce inflammation. This compound is administered (e.g., intraperitoneally) at various doses (e.g., 1-30 mg/kg) prior to carrageenan injection. The volume of the paw is measured at specific time intervals to quantify the edema and the inhibitory effect of the compound. The results are often compared to a reference drug like diclofenac.
Antinociceptive (Analgesic) Activity:
-
Model: Acetic acid-induced writhing test in mice.
-
Procedure: Mice are administered this compound at various doses. After a set period, a dilute solution of acetic acid is injected intraperitoneally to induce abdominal constrictions (writhing). The number of writhes is counted for a specified duration. A reduction in the number of writhes compared to a control group indicates an analgesic effect.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | CAS:41498-80-0 | Manufacturer ChemFaces [chemfaces.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | C30H48O2 | CID 122859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Phytochemical: this compound [caps.ncbs.res.in]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | CAS#:41498-80-0 | Chemsrc [chemsrc.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Daturaolone: A Comprehensive Technical Guide on its Discovery, Natural Sources, and Biological Activities
An In-depth Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a detailed overview of Daturaolone, a pentacyclic oleanane triterpenoid with significant therapeutic potential. It covers the compound's discovery, natural occurrences, and detailed experimental protocols for its isolation and characterization. Furthermore, this document elucidates the signaling pathways modulated by this compound and presents its diverse pharmacological activities, supported by quantitative data.
Discovery and Chemical Profile
This compound, also known as 3-oxo-6-β-hydroxy-β-amyrin, was first isolated from Solanum arundo[1]. It is a pentacyclic triterpenoid belonging to the oleanane series[1]. The chemical structure of this compound was elucidated using mass spectrometry and ¹H NMR spectroscopy, revealing a molecule with five rings, a ketone group, and a hydroxyl group, which are thought to be crucial for its biological activities[1]. Its chemical formula is C₃₀H₄₈O₂ and it has a molar mass of 440.712 g·mol⁻¹[1][2].
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-Hydroxy-4,4,6a,6b,8a,14b-hexamethyl-1,4,4a,5,6,6a,6b,7,8,8a,9,10,11,12,12a,14,14a,14b-octadecahydropicen-3(2H)-one | [1] |
| Molecular Formula | C₃₀H₄₈O₂ | [1][2] |
| Molar Mass | 440.712 g·mol⁻¹ | [1] |
| CAS Number | 41498-80-0 | [1] |
Natural Sources
This compound has been isolated from a variety of plant species, most notably from the genus Datura. It is found in species such as Datura stramonium, Datura innoxia, and Datura metel[1]. Beyond the Datura genus, this compound has also been identified in Solanum arundo and the bark of Pistacia integerrima[1][3][4][5]. The fruits of D. innoxia collected from Islamabad, Pakistan, have been a documented source for its isolation[6].
Experimental Protocols
Isolation of this compound
A common method for the isolation of this compound involves column chromatography. The general workflow is as follows:
In a specific example, this compound was isolated from the chloroform fraction of a methanolic extract of Datura metel L. fruits[3]. The fruits of D. innoxia were authenticated, and a voucher specimen was archived before proceeding with the isolation process, which involved column chromatography[6].
Structural Elucidation
The chemical structure of the isolated this compound is typically confirmed using a combination of spectroscopic techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR, along with 2D NMR techniques like HMBC, HSQC, and COSY, are employed to determine the connectivity of atoms[3][6].
-
Mass Spectrometry (MS): Electron Ionization Mass Spectrometry (EIMS) is used to determine the molecular formula[4].
-
X-ray Crystallography: This technique provides definitive confirmation of the three-dimensional structure of the molecule[3][7].
Biological Activities and Signaling Pathways
This compound exhibits a wide range of biological activities, with its anti-inflammatory properties being the most extensively studied.
Anti-inflammatory Activity
This compound has demonstrated significant in vivo anti-inflammatory and antinociceptive potential[4][5][6][8]. It has been shown to reduce carrageenan-induced paw edema in mice and decrease writhing responses induced by acetic acid[4][5][8].
The anti-inflammatory mechanism of this compound involves the inhibition of key enzymes in the inflammatory cascade, namely cyclooxygenase (COX) and lipoxygenase (LOX)[9][10]. This inhibition leads to the suppression of prostaglandin and leukotriene synthesis from arachidonic acid[9]. Furthermore, this compound has been shown to significantly inhibit the production of nitric oxide (NO) and the activation of nuclear factor-kappa B (NF-κB), a major regulator of inflammatory responses[6][10].
In silico molecular docking studies have further supported these findings, showing interactions between this compound and the binding sites of COX-1, COX-2, 5-LOX, and NF-κB[6][8].
Table 2: In Vitro and In Vivo Anti-inflammatory Activity of this compound
| Assay | Result | Species | Reference |
| NF-κB Inhibition | IC₅₀: 1.2 ± 0.8 µg/mL | In vitro | [6][11] |
| Nitric Oxide Production Inhibition | IC₅₀: 4.51 ± 0.92 µg/mL | In vitro | [6][11] |
| Carrageenan-induced Paw Edema | ED₅₀: 10.1 mg/kg | Mouse | [4][5][8] |
| Acetic Acid-induced Writhing | ED₅₀: 13.8 mg/kg | Mouse | [4][5][8] |
| Inflammatory Paw Edema Reduction | 81.73 ± 3.16% | In vivo | [6][11] |
| Heat-induced Pain (Antinociception) | 89.47 ± 9.01% | In vivo | [6][11] |
Other Pharmacological Activities
Beyond its anti-inflammatory effects, this compound has shown a spectrum of other promising biological activities:
-
Antimicrobial Activity: It has been found to possess both anti-fungal and anti-bacterial properties, inhibiting the growth of bacterial strains such as Klebsiella pneumoniae and S. aureus[1].
-
Enzyme Inhibition: this compound exhibits significant inhibitory activity against α-glucosidase and β-secretase, suggesting its potential as a therapeutic agent for diabetes and Alzheimer's disease, respectively[6][7].
-
Gastrointestinal and Muscular Effects: Studies on the chloroform extract of Datura metel and isolated this compound have shown a significant reduction in gastrointestinal motility and muscle relaxant properties[9][12].
-
Antipyretic Activity: The compound has also demonstrated significant antipyretic (fever-reducing) effects at higher doses[9][12].
Table 3: Other Biological Activities of this compound
| Activity | Target/Assay | Result | Reference |
| α-Glucosidase Inhibition | IC₅₀: 17.54 µM | [7] | |
| β-Secretase Inhibition | IC₅₀: 17.54 µM | [7] | |
| Antipyretic Activity | Maximum effect (84.64%) at 20 mg/kg i.p. | [9][12] | |
| Cytotoxicity (Normal Lymphocytes) | IC₅₀ > 20 µg/mL | [6][11] | |
| Cytotoxicity (Huh7.5 Cancer Cells) | IC₅₀: 17.32 ± 1.43 µg/mL | [6][11] |
Conclusion
This compound is a naturally occurring pentacyclic triterpenoid with a compelling profile of biological activities, particularly its potent anti-inflammatory effects. The established protocols for its isolation and characterization, coupled with a growing understanding of its mechanisms of action, position this compound as a promising lead compound for the development of new therapeutics for a range of conditions, including inflammatory disorders, diabetes, and neurodegenerative diseases. Further detailed mechanistic and preclinical studies are warranted to fully explore its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | C30H48O2 | CID 122859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
The Biosynthesis of Daturaolone in Datura Species: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturaolone, a pentacyclic oleanane triterpenoid identified as 3-oxo-6-β-hydroxy-β-amyrin, is a bioactive secondary metabolite found in various Datura species, including Datura stramonium, Datura innoxia, and Datura metel.[1] This compound has garnered significant interest within the scientific community due to its demonstrated anti-fungal, anti-bacterial, and anti-inflammatory properties.[1] Understanding its biosynthetic pathway is crucial for optimizing its production through metabolic engineering and for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of the putative biosynthetic pathway of this compound, supported by available scientific evidence. It details the probable enzymatic steps, presents quantitative data on its occurrence, outlines key experimental protocols for its isolation and characterization, and provides visual representations of the metabolic pathway and experimental workflows.
Introduction to this compound
This compound is a C30 triterpenoid characterized by a pentacyclic oleanane skeleton with a ketone group at the C-3 position and a hydroxyl group at the C-6 position.[1] Its chemical structure was elucidated through mass spectroscopy and ¹H NMR spectroscopy.[1] The presence of these functional groups is believed to be essential for its biological activities.[1] Found in various tissues of Datura plants, this compound is part of a diverse array of secondary metabolites, including tropane alkaloids and withanolides, for which the genus is well-known.
The Putative Biosynthetic Pathway of this compound
While the complete enzymatic pathway for this compound biosynthesis in Datura species has not been fully elucidated, a putative pathway can be constructed based on the well-established principles of triterpenoid biosynthesis in plants. The pathway commences with the universal precursors of isoprenoids and proceeds through the formation of a β-amyrin backbone, which is subsequently modified to yield this compound.
Formation of the Triterpenoid Precursor: 2,3-Oxidosqualene
The biosynthesis of all triterpenoids originates from the five-carbon building blocks, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). These are synthesized through the mevalonate (MVA) pathway in the cytosol and the methylerythritol 4-phosphate (MEP) pathway in the plastids. The pathway to this compound is believed to primarily utilize the cytosolic MVA pathway.
A series of enzymatic reactions leads to the formation of the C30 acyclic precursor, squalene:
-
Geranyl Pyrophosphate (GPP) Synthesis: IPP and DMAPP are condensed by GPP synthase to form the C10 compound, geranyl pyrophosphate.
-
Farnesyl Pyrophosphate (FPP) Synthesis: GPP is then condensed with another molecule of IPP by farnesyl pyrophosphate synthase to yield the C15 compound, farnesyl pyrophosphate.
-
Squalene Synthesis: Two molecules of FPP are joined head-to-head by squalene synthase to form the C30 hydrocarbon, squalene.
-
Epoxidation: Squalene is then epoxidized by squalene epoxidase to form 2,3-oxidosqualene. This crucial step introduces the oxygen atom necessary for the subsequent cyclization.
Cyclization to β-Amyrin
The cyclization of 2,3-oxidosqualene is a key branching point in triterpenoid biosynthesis. In the putative pathway for this compound, 2,3-oxidosqualene is cyclized by the enzyme β-amyrin synthase to form the pentacyclic triterpenoid, β-amyrin. This reaction is a complex process involving a series of protonations, cyclizations, and rearrangements, resulting in the characteristic oleanane skeleton.
Tailoring of the β-Amyrin Skeleton
The final steps in the biosynthesis of this compound involve the specific modification of the β-amyrin backbone. These "tailoring" reactions are typically catalyzed by cytochrome P450 monooxygenases (CYPs) and dehydrogenases, which introduce the characteristic functional groups of the final molecule. Two key modifications are required to convert β-amyrin to this compound: hydroxylation at the C-6 position and oxidation of the C-3 hydroxyl group to a ketone.
Two plausible routes for these final steps are proposed:
Route A: Hydroxylation followed by Oxidation
-
C-6 Hydroxylation: β-amyrin is first hydroxylated at the C-6 position by a cytochrome P450 monooxygenase (CYP) to yield daturadiol (3,6-dihydroxy-β-amyrin) . Evidence from other plant species suggests that enzymes from the CYP716 family are capable of catalyzing this reaction.
-
C-3 Oxidation: The 3-hydroxyl group of daturadiol is then oxidized to a ketone by a 3β-hydroxysteroid dehydrogenase (3β-HSD) or a similar dehydrogenase to form This compound .
Route B: Oxidation followed by Hydroxylation
-
C-3 Oxidation: The 3-hydroxyl group of β-amyrin is oxidized by a dehydrogenase to form 3-oxo-β-amyrin .
-
C-6 Hydroxylation: 3-oxo-β-amyrin is then hydroxylated at the C-6 position by a cytochrome P450 monooxygenase to yield This compound .
While both routes are chemically feasible, the identification of daturadiol in Datura species would lend strong support to Route A. Further research involving the identification and characterization of the specific CYP and dehydrogenase enzymes from Datura is necessary to definitively establish the precise sequence of these final biosynthetic steps.
Quantitative Data on this compound Content
The concentration of this compound can vary depending on the Datura species, the specific plant tissue, and environmental conditions. A study on Datura innoxia provides quantitative data on the distribution of this compound in different plant parts.
| Plant Part | This compound Content (µg/mg of dry plant powder) |
| Leaves | Variable, generally lower than fruits |
| Stem | Variable, generally lower than fruits |
| Fruits | Up to 5.18 ± 0.45 |
| Root | Variable, generally lower than fruits |
| Flowers | Variable, generally lower than fruits |
Table 1: Quantitative distribution of this compound in different parts of Datura innoxia. The highest concentration is typically found in the fruits.
Experimental Protocols
Extraction and Isolation of this compound
Objective: To extract and isolate pure this compound from Datura plant material.
Methodology:
-
Plant Material Preparation: Dried and powdered fruit material of a Datura species (e.g., D. metel) is used as the starting material.
-
Extraction: The powdered material is subjected to extraction with a suitable solvent, such as methanol or a chloroform-methanol mixture, using methods like maceration or Soxhlet extraction.
-
Fractionation: The crude extract is then concentrated under reduced pressure and partitioned between different immiscible solvents of increasing polarity (e.g., n-hexane, chloroform, ethyl acetate, and water) to separate compounds based on their polarity. The chloroform-soluble fraction is often enriched with triterpenoids.
-
Column Chromatography: The chloroform fraction is subjected to column chromatography over silica gel.
-
Stationary Phase: Silica gel (60-120 mesh).
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is typically used, starting with a non-polar mixture and gradually increasing the polarity (e.g., from 100% n-hexane to 100% ethyl acetate).
-
Fraction Collection: Fractions are collected and monitored by Thin Layer Chromatography (TLC).
-
-
Purification: Fractions containing the compound of interest (as identified by TLC) are pooled, and the solvent is evaporated. Further purification can be achieved by recrystallization from a suitable solvent (e.g., methanol) to obtain pure this compound crystals.
Structural Elucidation of this compound
Objective: To confirm the chemical structure of the isolated compound as this compound.
Methodology:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides information about the number and chemical environment of protons in the molecule.
-
¹³C NMR: Provides information about the number and chemical environment of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): Used to establish the connectivity between protons and carbons, confirming the overall structure and stereochemistry.
-
Sample Preparation: A few milligrams of the purified compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
-
X-ray Crystallography:
-
Crystal Growth: Single crystals of suitable quality are grown from a solution of the purified compound.
-
Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected.
-
Structure Solution and Refinement: The diffraction data is used to solve and refine the crystal structure, providing precise information about the three-dimensional arrangement of atoms in the molecule.
-
Quantification of this compound by RP-HPLC
Objective: To quantify the amount of this compound in a plant extract.
Methodology:
-
Sample Preparation: A known weight of dried plant material is extracted with a suitable solvent. The extract is filtered and diluted to a known volume.
-
Chromatographic Conditions:
-
System: A Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system equipped with a UV detector.
-
Column: A C18 column is typically used.
-
Mobile Phase: A gradient or isocratic mixture of acetonitrile and water or methanol and water.
-
Detection: UV detection at a wavelength where this compound shows maximum absorbance (e.g., around 210 nm).
-
Flow Rate: Typically 1.0 mL/min.
-
-
Quantification: A calibration curve is generated using a series of standard solutions of pure this compound of known concentrations. The concentration of this compound in the plant extract is determined by comparing its peak area to the calibration curve.
Mandatory Visualizations
Caption: Putative biosynthetic pathway of this compound from Acetyl-CoA.
Caption: Experimental workflow for the isolation and analysis of this compound.
Conclusion and Future Perspectives
The biosynthesis of this compound in Datura species is proposed to follow the general triterpenoid pathway, originating from acetyl-CoA and proceeding through the formation of a β-amyrin scaffold. The final, critical steps involve the C-6 hydroxylation and C-3 oxidation of this precursor, likely catalyzed by cytochrome P450 monooxygenases and dehydrogenases, respectively. While this guide provides a robust, evidence-based framework for understanding this compound biosynthesis, further research is required to isolate and characterize the specific enzymes involved in Datura. Such studies will not only definitively elucidate the pathway but also provide the molecular tools necessary for the heterologous production of this compound in microbial or plant-based systems. This could enable a sustainable and scalable supply of this promising bioactive compound for further pharmacological investigation and potential drug development.
References
Physical and chemical properties of Daturaolone
An In-depth Technical Guide on the Physical and Chemical Properties of Daturaolone
Introduction
This compound is a pentacyclic oleanane-type triterpenoid, chemically identified as 3-oxo-6-β-hydroxy-β-amyrin.[1] It is a naturally occurring compound isolated from various plant species, including those from the Datura genus, such as Datura innoxia and Datura metel, as well as from Pistacia integerrima.[1][2][3] This document provides a comprehensive overview of the physical, chemical, and biological properties of this compound, intended for researchers, scientists, and professionals in the field of drug development. The guide details its molecular characteristics, biological activities, mechanism of action, and relevant experimental protocols.
Physical and Chemical Properties
This compound is a white powder at room temperature.[4] Its structure, featuring a pentacyclic core with a ketone and a hydroxyl group, is fundamental to its bioactivity.[1] The key physical and chemical properties are summarized below.
| Property | Value | Source(s) |
| IUPAC Name | (4aR,5R,6aR,6bS,8aR,12aR,14aR,14bR)-5-hydroxy-4,4,6a,6b,8a,11,11,14b-octamethyl-2,4a,5,6,7,8,9,10,12,12a,14,14a-dodecahydro-1H-picen-3-one | [5] |
| Molecular Formula | C₃₀H₄₈O₂ | [5][6] |
| Molecular Weight | 440.7 g/mol | [5][6] |
| CAS Number | 41498-80-0 | [5][6] |
| Appearance | Powder | [4] |
| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4][7] |
| Storage | Store as powder at -20°C for up to 3 years. In solvent, store at -80°C for up to 1 year. | [6] |
Spectral Data
The chemical structure of this compound has been elucidated and confirmed using various spectroscopic and crystallographic techniques. These include:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H-NMR and ¹³C-NMR, along with 2D-NMR techniques like COSY, HMBC, and HSQC, have been crucial for determining the complex ring structure and stereochemistry.[2][7]
-
Mass Spectrometry (MS) : Mass spectral data provides confirmation of the molecular weight and fragmentation patterns consistent with the proposed structure.[2][7]
-
X-ray Crystallography : This technique has been used to definitively confirm the three-dimensional structure of the molecule.[8][9]
Pharmacokinetics and Drug-Likeness Profile (In Silico)
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions provide valuable insights into the drug-like properties of this compound.
| Parameter | Predicted Value/Outcome | Source(s) |
| Lipinski's Rule | Compliant (Score: 0.33) | [2][10] |
| Gastrointestinal (GI) Absorption | High (Caco-2 cells permeability = 34.6 nm/s) | [2][10] |
| Blood-Brain Barrier (BBB) Penetration | No | [2][10] |
| Plasma Protein Binding | Strong | [2][10] |
| Metabolism | Metabolized by Cytochrome P450 enzymes CYP1A2, CYP2C19, and CYP3A4. Major reaction is aliphatic hydroxylation. | [2][10] |
| Toxicity - hERG Inhibition | Low risk; no hERG inhibition predicted. | [2][10] |
| Toxicity - Carcinogenicity | Predicted to be non-carcinogenic. | [2][10] |
Biological and Pharmacological Activities
This compound exhibits a wide range of biological activities, making it a compound of significant interest for therapeutic applications.[6]
| Activity | Key Findings | IC₅₀ / ED₅₀ Values | Source(s) |
| Anti-inflammatory | Significantly reduces carrageenan-induced paw edema in mice. | ED₅₀ = 10.1 mg/kg | [8][11][12] |
| Antinociceptive (Analgesic) | Dose-dependent reduction of acetic acid-induced writhing in mice. Reduces heat-induced pain. | ED₅₀ = 13.8 mg/kg | [8][12] |
| Hepatoprotective | Potentially reduces harmful effects in acute and chronic hepato-toxic induced liver damage in rats. | - | [6] |
| NF-κB Inhibition | Significantly inhibits TNF-α activated NF-κB production. | IC₅₀ = 1.2 ± 0.8 µg/mL | [2][13] |
| Nitric Oxide (NO) Inhibition | Potent inhibitor of nitric oxide production in vitro. | IC₅₀ = 4.51 ± 0.92 µg/mL | [2][13] |
| Enzyme Inhibition | Shows significant α-glucosidase and β-secretase inhibitory activity. | - | [2] |
| Antimicrobial | Exhibits a potent spectrum of antibacterial and antifungal activity. | - | [1][2] |
Mechanism of Action: Anti-inflammatory Pathway
This compound exerts its anti-inflammatory effects by targeting multiple key mediators in the inflammatory cascade.[14] Molecular docking and in vitro studies have shown that it interacts with and inhibits several crucial enzymes and transcription factors, including Cyclooxygenase-1 (COX-1), Cyclooxygenase-2 (COX-2), 5-Lipoxygenase (5-LOX), Phospholipase A₂ (PLA₂), and Nuclear Factor-kappa B (NF-κB).[3][10][14] By inhibiting these targets, this compound effectively disrupts the downstream production of pro-inflammatory mediators like prostaglandins and leukotrienes and downregulates the expression of inflammatory genes.[10][14]
Caption: Proposed anti-inflammatory mechanism of this compound.[10]
Experimental Protocols
Isolation and Purification of this compound
This compound can be isolated from the fruits of Datura innoxia via column chromatography.[2] The general workflow involves extraction, fractionation, and purification.
Caption: General workflow for the isolation of this compound.
Detailed Protocol:
-
Plant Material: Fruits of D. innoxia are collected, authenticated, and dried in the shade. A voucher specimen is typically archived in a herbarium.[2]
-
Extraction: The dried plant material is ground into a coarse powder. The powder is then subjected to extraction with a solvent like methanol, often using a Soxhlet apparatus or maceration.
-
Fractionation: The crude methanol extract is concentrated under reduced pressure. The resulting residue is suspended in water and sequentially partitioned with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.
-
Column Chromatography: The chloroform-soluble fraction, often found to be most active, is subjected to column chromatography over a silica gel stationary phase.[9]
-
Elution: The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like n-hexane and gradually increasing the polarity with a solvent like ethyl acetate.
-
Fraction Collection and Analysis: Fractions are collected and monitored using Thin Layer Chromatography (TLC). Fractions showing similar TLC profiles are combined.
-
Final Purification: The combined fractions containing this compound are further purified, often by repeated column chromatography or crystallization, to yield the pure compound. The structure is then confirmed by spectroscopic methods (NMR, MS).[2]
In Vivo Anti-inflammatory Activity Assay (Carrageenan-Induced Paw Edema)
This widely used model assesses the anti-inflammatory potential of a compound by measuring its ability to reduce acute inflammation induced by carrageenan in a mouse paw.[11]
Methodology:
-
Animals: Healthy mice are used for the experiment. They are typically fasted overnight before the experiment but allowed access to water.
-
Grouping: Animals are divided into several groups: a vehicle control group, a positive control group (e.g., receiving ibuprofen or diclofenac), and test groups receiving different doses of this compound (e.g., 1-30 mg/kg).[8][12]
-
Administration: The test compound, positive control, or vehicle is administered, usually intraperitoneally (i.p.) or orally (p.o.).
-
Induction of Edema: After a set time (e.g., 30-60 minutes) post-treatment, a 1% solution of carrageenan is injected into the sub-plantar tissue of the right hind paw of each mouse to induce localized inflammation.[11]
-
Measurement: The paw volume is measured immediately before the carrageenan injection and at regular intervals afterward (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.
-
Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group. The dose-response relationship is analyzed to determine the ED₅₀ value.[8]
In Vitro Nitric Oxide (NO) Production Inhibition Assay
This assay measures the ability of a compound to inhibit the production of nitric oxide, a key pro-inflammatory mediator, in activated macrophage cells.[2]
Methodology:
-
Cell Culture: A macrophage cell line (e.g., RAW 264.7) is cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics. Cells are seeded in 96-well plates and allowed to adhere.
-
Treatment: The cells are then treated with various concentrations of this compound, a positive control (e.g., curcumin), or a vehicle control.
-
Stimulation: After a pre-incubation period, the cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production. A set of wells is left unstimulated as a negative control.
-
Incubation: The plates are incubated for a specified period (e.g., 24 hours).
-
NO Measurement: The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent. The Griess reagent reacts with nitrite to form a colored azo compound, the absorbance of which is measured spectrophotometrically (e.g., at 540 nm).
-
Analysis: A standard curve using known concentrations of sodium nitrite is prepared to quantify the nitrite concentration in the samples. The percentage of NO inhibition by this compound is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is then determined.[2][13] A cell viability assay (e.g., MTT) is also performed to ensure that the observed NO inhibition is not due to cytotoxicity.[13]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. This compound | CAS:41498-80-0 | Triterpenoids | High Purity | Manufacturer BioCrick [biocrick.com]
- 5. This compound | C30H48O2 | CID 122859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound | TargetMol [targetmol.com]
- 7. This compound | CAS:41498-80-0 | Manufacturer ChemFaces [chemfaces.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
The Biological Activity of Daturaolone: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturaolone, a pentacyclic triterpenoid isolated from various species of the Datura genus, notably Datura innoxia and Datura metel, has emerged as a compound of significant interest in pharmacological research.[1] This technical guide provides a comprehensive overview of the known biological activities of this compound, with a focus on its anti-inflammatory, analgesic, antimicrobial, and enzyme-inhibiting properties. The information presented herein is intended to serve as a detailed resource for researchers and professionals involved in natural product chemistry, pharmacology, and drug development.
Core Biological Activities of this compound
This compound exhibits a range of biological activities, with the most extensively studied being its potent anti-inflammatory effects. The compound has also demonstrated significant antinociceptive, antibacterial, antifungal, and enzyme-inhibitory activities. This guide will delve into the quantitative data and experimental methodologies associated with each of these biological functions.
Anti-inflammatory and Antinociceptive Activity
This compound has been shown to possess significant dose-dependent anti-inflammatory and antinociceptive properties in various in vivo and in vitro models.
Quantitative Data Summary: Anti-inflammatory and Antinociceptive Activities
| Activity Type | Assay | Model Organism/Cell Line | This compound Concentration/Dose | Result (IC50/ED50/% Inhibition) | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 1-30 mg/kg | ED50 = 10.1 mg/kg | [2] |
| Anti-inflammatory | Carrageenan-induced paw edema | Mice | 20 mg/kg | 81.73 ± 3.16% inhibition | [3] |
| Antinociceptive | Acetic acid-induced writhing | Mice | 1-30 mg/kg | ED50 = 13.8 mg/kg | [2] |
| Antinociceptive | Heat-induced pain (tail-flick) | Mice | 20 mg/kg | 89.47 ± 9.01% antinociception | [3] |
| NF-κB Inhibition | TNF-α-activated NF-κB assay | HEK293 cells | - | IC50 = 1.2 ± 0.8 µg/mL | [1][3][4] |
| Nitric Oxide Inhibition | LPS-stimulated RAW 264.7 macrophages | RAW 264.7 cells | - | IC50 = 4.51 ± 0.92 µg/mL | [1][3][4] |
Proposed Anti-inflammatory Mechanism of Action
This compound exerts its anti-inflammatory effects through a multi-target mechanism, primarily by inhibiting key mediators of the inflammatory cascade. In silico and in vitro studies have indicated that this compound interacts with and inhibits tumor necrosis factor-alpha (TNF-α), phospholipase A2, cyclooxygenase (COX-1 and COX-2), and lipoxygenase (LOX).[3][5][6] A critical aspect of its mechanism is the significant inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[1][3] Furthermore, this compound has been shown to inhibit the production of nitric oxide (NO), another important pro-inflammatory mediator.[1][3]
Antimicrobial Activity
This compound has demonstrated broad-spectrum activity against a variety of bacterial and fungal pathogens.
Quantitative Data Summary: Antimicrobial Activity
| Activity Type | Organism | Assay | Result (Zone of Inhibition in mm) | Reference |
| Antibacterial | Klebsiella pneumoniae | Disc Diffusion | 12 - 30 | [7] |
| Antibacterial | Bacillus subtilis | Disc Diffusion | 18 - 24 | [7] |
| Antibacterial | Staphylococcus epidermidis | Disc Diffusion | 12 - 30 | [7] |
| Antibacterial | Staphylococcus aureus | Disc Diffusion | 18 - 24 | [7] |
| Antifungal | Trichophyton longifusus | - | Significant sensitivity | [7] |
| Antifungal | Candida albicans | - | Significant sensitivity | [7] |
| Antifungal | Aspergillus flavus | - | Significant sensitivity | [7] |
| Antifungal | Microsporum canis | - | Significant sensitivity | [7] |
| Antifungal | Fusarium solani | - | Significant sensitivity | [7] |
| Antifungal | Candida glabrata | - | Significant sensitivity | [7] |
Enzyme Inhibitory Activity
This compound has been identified as an inhibitor of α-glucosidase and β-secretase, suggesting its potential therapeutic application in diabetes and Alzheimer's disease, respectively.
Quantitative Data Summary: Enzyme Inhibitory Activity
| Enzyme Target | Assay | This compound Concentration | Result (IC50) | Reference |
| α-Glucosidase | In vitro inhibition assay | - | 830.4 ± 2.01 µM | [8] |
| β-Secretase (BACE1) | Beta Secretase FRET Assay | - | 260.70 ± 1.87 µM | [8] |
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Extraction and Isolation of this compound
A general procedure for the isolation of this compound involves the following steps:
-
Plant Material Preparation : The plant material (e.g., aerial parts of Datura innoxia) is air-dried and ground into a coarse powder.
-
Extraction : The powdered plant material is extracted with methanol at room temperature for an extended period (e.g., 15 days) with occasional shaking. The mixture is then filtered, and the solvent is evaporated under reduced pressure to yield the crude methanolic extract.
-
Fractionation : The crude extract is suspended in water and subjected to sequential solvent-solvent partitioning with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.
-
Isolation : The chloroform fraction, which is typically enriched with this compound, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents (e.g., n-hexane and ethyl acetate). Fractions are collected and monitored by thin-layer chromatography (TLC). Fractions containing the compound of interest are combined and concentrated.
-
Purification : The isolated compound is further purified by recrystallization from a suitable solvent to obtain pure this compound.
In Vitro NF-κB Inhibition Assay (Luciferase Reporter Assay)
-
Cell Culture : Human embryonic kidney (HEK293) cells stably transfected with an NF-κB luciferase reporter construct are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Cell Seeding : Cells are seeded into 96-well plates at a suitable density and allowed to adhere overnight.
-
Treatment : Cells are pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour).
-
Stimulation : Following pre-treatment, cells are stimulated with a known NF-κB activator, such as TNF-α (e.g., 10 ng/mL), for a defined incubation time (e.g., 6 hours).
-
Lysis and Luciferase Assay : The medium is removed, and cells are lysed using a luciferase assay lysis buffer. The luciferase activity in the cell lysates is measured using a luminometer after the addition of a luciferase substrate.
-
Data Analysis : The percentage of NF-κB inhibition is calculated by comparing the luciferase activity in this compound-treated cells to that in stimulated, untreated (control) cells. The IC50 value is determined by plotting the percentage of inhibition against the concentration of this compound.
In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Culture : RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and antibiotics.
-
Cell Seeding : Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment : The cells are treated with various concentrations of this compound for 1 hour.
-
Stimulation : The cells are then stimulated with lipopolysaccharide (LPS) (1 µg/mL) for another 24 hours to induce NO production.[9]
-
Griess Assay : After incubation, 50 µL of the cell culture supernatant is mixed with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).[9]
-
Absorbance Measurement : The absorbance of the mixture is measured at 540 nm using a microplate reader.
-
Data Analysis : The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite. The percentage of NO inhibition is calculated relative to LPS-stimulated, untreated cells. The IC50 value is then calculated.
Antibacterial Susceptibility Testing (Disc Diffusion Method)
-
Inoculum Preparation : A standardized inoculum of the test bacteria is prepared and uniformly spread onto the surface of Mueller-Hinton agar plates.
-
Disc Application : Sterile paper discs (6 mm in diameter) are impregnated with a known concentration of this compound (e.g., 30 µ g/disc ) and placed on the agar surface.
-
Incubation : The plates are incubated at 37°C for 24 hours.
-
Zone of Inhibition Measurement : The diameter of the clear zone of growth inhibition around each disc is measured in millimeters. The size of the zone is indicative of the antibacterial activity.
Antifungal Susceptibility Testing
Antifungal activity can be assessed using methods similar to antibacterial testing, such as the disc diffusion method with appropriate modifications for fungal growth (e.g., using Sabouraud dextrose agar and incubating at 28-30°C for 48-72 hours).
α-Glucosidase Inhibition Assay
-
Reaction Mixture Preparation : A reaction mixture is prepared containing α-glucosidase enzyme solution, phosphate buffer (pH 6.8), and various concentrations of this compound.
-
Pre-incubation : The mixture is pre-incubated at 37°C for 10 minutes.
-
Substrate Addition : The reaction is initiated by adding p-nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate.
-
Incubation : The reaction mixture is incubated at 37°C for 20 minutes.
-
Reaction Termination : The reaction is stopped by adding sodium carbonate solution.
-
Absorbance Measurement : The amount of p-nitrophenol released is measured spectrophotometrically at 405 nm.
-
Data Analysis : The percentage of α-glucosidase inhibition is calculated, and the IC50 value is determined.
β-Secretase (BACE1) Inhibition Assay (FRET-Based Assay)
-
Reaction Mixture : A reaction mixture is prepared in a 96-well plate containing β-secretase enzyme, assay buffer, and various concentrations of this compound.
-
Substrate Addition : A specific BACE1 substrate, which is a peptide labeled with a fluorophore and a quencher, is added to the reaction mixture.
-
Incubation : The plate is incubated at 37°C in the dark for a specified time (e.g., 60-90 minutes).
-
Fluorescence Measurement : The fluorescence intensity is measured using a fluorometer. In the absence of an inhibitor, the enzyme cleaves the substrate, separating the fluorophore from the quencher and resulting in an increase in fluorescence.
-
Data Analysis : The percentage of BACE1 inhibition is calculated by comparing the fluorescence in the presence of this compound to the control. The IC50 value is then determined.
Conclusion
This compound is a promising natural compound with a diverse range of biological activities, particularly in the areas of inflammation and nociception. Its multi-target mechanism of action, especially its ability to inhibit the NF-κB signaling pathway, makes it a compelling candidate for further investigation in the development of new therapeutic agents. The data and protocols presented in this technical guide provide a solid foundation for researchers to explore the full potential of this intriguing molecule. Further studies are warranted to elucidate the detailed molecular mechanisms underlying its various biological effects and to evaluate its safety and efficacy in more complex preclinical models.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. In Vitro Antibacterial and Antifungal Potential of Amyrin-Type Triterpenoid Isolated from Datura metel Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Potent In Vitro α-Glucosidase and β-Secretase Inhibition of Amyrin-Type Triterpenoid Isolated from Datura metel Linnaeus (Angel's Trumpet) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mjas.analis.com.my [mjas.analis.com.my]
Daturaolone: An In-Depth Technical Guide to its Hypothesized Mechanisms of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturaolone, a pentacyclic triterpenoid isolated from species of the Datura genus, has garnered significant scientific interest for its potential therapeutic properties, primarily as an anti-inflammatory and anticancer agent. This technical guide provides a comprehensive overview of the current hypotheses regarding this compound's mechanisms of action, supported by in silico, in vitro, and in vivo data. The information is presented to facilitate further research and drug development efforts. Key molecular targets include critical components of the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, and the NF-κB signaling pathway. In the context of oncology, this compound has been shown to induce apoptosis and cell cycle arrest in various cancer cell lines through the modulation of key regulatory proteins. This document summarizes the available quantitative data, details the experimental protocols used in key studies, and provides visual representations of the proposed signaling pathways and experimental workflows.
Core Hypotheses on the Mechanism of Action
This compound's therapeutic potential appears to be rooted in its ability to modulate multiple cellular pathways, primarily related to inflammation and cancer progression.
1.1. Anti-Inflammatory Mechanism: The principal hypothesis for this compound's anti-inflammatory effect is its ability to inhibit key enzymes and transcription factors involved in the inflammatory response. In silico and in vitro studies suggest that this compound can interact with and suppress the activity of phospholipase A2 (PLA2), cyclooxygenase-1 (COX-1), cyclooxygenase-2 (COX-2), and 5-lipoxygenase (5-LOX)[1][2]. This inhibition consequently reduces the production of pro-inflammatory mediators such as prostaglandins and leukotrienes from arachidonic acid[1]. Furthermore, this compound has been shown to significantly inhibit the activation of nuclear factor-kappa B (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes, including TNF-α and iNOS[1][3]. The suppression of NF-κB signaling and nitric oxide (NO) production are central to its anti-inflammatory properties[3][4].
1.2. Anticancer Mechanism: The anticancer activity of this compound is primarily attributed to its ability to induce programmed cell death (apoptosis) and cause cell cycle arrest in cancer cells. Studies on various cancer cell lines, including liver, prostate, and colon cancer, have demonstrated this compound's cytotoxic effects[5]. The proposed mechanism involves the modulation of the intrinsic apoptotic pathway, characterized by the upregulation of the pro-apoptotic protein Bax and the tumor suppressor protein p53, and the downregulation of the anti-apoptotic protein Bcl-2[5]. This shift in the Bax/Bcl-2 ratio leads to the activation of caspase cascades (caspase-3, -8, and -9), ultimately resulting in apoptotic cell death[5]. Additionally, ethanolic extracts of Datura innoxia, a source of this compound, have been observed to induce cell cycle arrest, particularly an accumulation of cells in the sub-G1 phase, which is indicative of apoptosis[5].
Quantitative Data Summary
The following tables summarize the key quantitative data from in vitro and in vivo studies on this compound.
Table 1: In Vitro Efficacy of this compound
| Assay | Cell Line / Target | IC50 / Inhibition | Positive Control | Reference(s) |
| NF-κB Inhibition | TNF-α activated HEK293 | 1.2 ± 0.8 µg/mL | TPCK (10.7 ± 1.6 µg/mL) | [3] |
| Nitric Oxide Production | LPS-stimulated RAW 264.7 | 4.51 ± 0.92 µg/mL | Curcumin (2.94 ± 0.74 µg/mL) | [3][4] |
| Cytotoxicity | Huh7.5 (Hepatocellular Carcinoma) | 17.32 ± 1.43 µg/mL | Cabazitaxel (4.75 ± 1.12 µg/mL) | |
| Cytotoxicity | DU-145 (Prostate Cancer) | 18.64 ± 2.15 µg/mL | Vincristine (5.62 ± 0.72 µg/mL) | |
| Cytotoxicity | Normal Lymphocytes | >20 µg/mL | Vincristine | [3] |
| α-Glucosidase Inhibition | - | Significant Inhibition | - | [6] |
| β-Secretase Inhibition | - | Significant Inhibition | - | [6] |
Table 2: In Vivo Efficacy of this compound
| Model | Animal Model | Endpoint | ED50 / Effect | Positive Control | Reference(s) |
| Carrageenan-Induced Paw Edema | Mouse | Paw Edema Inhibition | 10.1 mg/kg | Diclofenac (8.2 mg/kg) | [2][7] |
| Acetic Acid-Induced Writhing | Mouse | Writhing Inhibition | 13.8 mg/kg | Diclofenac (5.0 mg/kg) | [2][7] |
| Heat-Induced Pain | Mouse | Antinociception | 89.47 ± 9.01% at 20 mg/kg | Tramadol | [3] |
Table 3: Molecular Docking Binding Energies
| Target Protein | Binding Energy (kcal/mol) | Reference(s) |
| Cyclooxygenase-2 (COX-2) | -9.2 | |
| 5-Lipoxygenase (5-LOX) | -9.5 | |
| NF-κB (p65 subunit) | -8.3 | |
| Phospholipase A2 | -7.9 | |
| Serotonin Transporter | -8.8 | |
| Dopamine Receptor D1A | -8.6 | |
| 5-Hydroxytryptamine Receptor | -7.9 | |
| Estrogen Receptor | -7.3 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the literature on this compound.
3.1. In Vitro Assays
-
3.1.1. TNF-α Induced NF-κB Activation Assay
-
Cell Line: Human Embryonic Kidney (HEK) 293 cells.
-
Procedure:
-
Seed HEK293 cells in a 96-well plate and culture overnight.
-
Pre-treat the cells with varying concentrations of this compound or the positive control (TPCK) for 1 hour.
-
Induce NF-κB activation by adding 10 ng/mL of human TNF-α and incubate for 24 hours.
-
Lyse the cells and measure the activity of a co-transfected secreted alkaline phosphatase (SEAP) reporter gene, the expression of which is driven by an NF-κB response element.
-
Quantify SEAP activity colorimetrically at 620 nm.
-
Calculate the percentage inhibition of NF-κB activation relative to the TNF-α treated control.
-
-
-
3.1.2. Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Line: Murine Macrophage (RAW 264.7) cells.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Treat the cells with different concentrations of this compound or the positive control (Curcumin) for 1 hour.
-
Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours to induce NO production.
-
Collect the cell culture supernatant.
-
Mix an equal volume of the supernatant with Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) and incubate for 10 minutes at room temperature.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Determine the nitrite concentration from a standard curve prepared with sodium nitrite.
-
Calculate the percentage inhibition of NO production.
-
-
-
3.1.3. In Vitro Cytotoxicity Assay (MTT Assay)
-
Cell Lines: Huh7.5, DU-145, PC-3, MCF7, and normal human lymphocytes.
-
Procedure:
-
Seed cells in a 96-well plate and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound, positive controls (Cabazitaxel, Vincristine), or vehicle control (DMSO) for 72 hours.
-
Add 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability and determine the IC50 value.
-
-
-
3.1.4. Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Line: LoVo (Colon Cancer) cells.
-
Procedure:
-
Seed LoVo cells and treat with this compound at various concentrations for 48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V-FITC positive, PI negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
-
-
-
3.1.5. Cell Cycle Analysis (Propidium Iodide Staining)
-
Cell Line: LoVo (Colon Cancer) cells.
-
Procedure:
-
Treat cells with this compound for the desired time period.
-
Harvest and fix the cells in cold 70% ethanol.
-
Wash the fixed cells with PBS and treat with RNase A to remove RNA.
-
Stain the cells with Propidium Iodide (PI).
-
Analyze the DNA content by flow cytometry. The distribution of cells in G0/G1, S, and G2/M phases, as well as the sub-G1 population (indicative of apoptosis), can be quantified.
-
-
-
3.1.6. In Vitro COX-1 and COX-2 Inhibition Assay
-
Enzymes: Ovine COX-1 and human recombinant COX-2.
-
Procedure:
-
In a reaction tube, combine the enzyme (COX-1 or COX-2), heme, and a buffer (e.g., Tris-HCl).
-
Add this compound at various concentrations or a control vehicle.
-
Pre-incubate the mixture.
-
Initiate the reaction by adding arachidonic acid.
-
After a set incubation period, stop the reaction.
-
Measure the production of prostaglandin E2 (PGE2) using an enzyme immunoassay (EIA) kit or by LC-MS/MS.
-
Calculate the percentage of inhibition and determine the IC50 values.
-
-
-
3.1.7. In Vitro 5-LOX Inhibition Assay
-
Enzyme: Potato 5-lipoxygenase.
-
Procedure:
-
Prepare an assay mixture containing phosphate buffer and the 5-LOX enzyme solution.
-
Add this compound at various concentrations.
-
Initiate the reaction by adding the substrate, linoleic acid.
-
Monitor the increase in absorbance at 234 nm, which corresponds to the formation of the hydroperoxide product.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
-
3.2. In Vivo Assays
-
3.2.1. Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Administer this compound (1-30 mg/kg) or a reference drug (Diclofenac) intraperitoneally (i.p.).
-
After 30 minutes, inject 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
-
Measure the paw volume or thickness at specified time intervals (e.g., up to 4 hours) using a plethysmometer or calipers.
-
Calculate the percentage of edema inhibition compared to the control group.
-
-
-
3.2.2. Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Male BALB/c mice.
-
Procedure:
-
Administer this compound (1-30 mg/kg) or a reference drug (Diclofenac) i.p.
-
After 30 minutes, inject 0.6% acetic acid solution i.p. to induce writhing.
-
Immediately after the acetic acid injection, count the number of writhes (abdominal constrictions and stretching of hind limbs) for a set period (e.g., 20 minutes).
-
Calculate the percentage of inhibition of writhing compared to the control group.
-
-
Visualizations of Pathways and Workflows
4.1. Signaling Pathways
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Hypothesized apoptosis and cell cycle arrest pathway induced by this compound.
4.2. Experimental Workflow
Caption: General experimental workflow for elucidating this compound's mechanism of action.
Conclusion and Future Directions
The collective evidence strongly suggests that this compound exerts its anti-inflammatory and anticancer effects through a multi-targeted mechanism. Its ability to inhibit key inflammatory mediators like COX, LOX, and NF-κB, coupled with its capacity to induce apoptosis and cell cycle arrest in cancer cells, positions it as a promising lead compound for drug development.
Future research should focus on elucidating the precise molecular interactions through techniques such as X-ray crystallography of this compound bound to its target proteins. Further in-depth studies are required to explore its effects on a wider range of cancer types and to investigate potential synergistic effects when used in combination with existing chemotherapeutic agents. Comprehensive pharmacokinetic and long-term toxicity studies in relevant animal models are also crucial next steps to translate the promising preclinical findings into potential clinical applications. The detailed experimental protocols and summarized data in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the scientific understanding and therapeutic potential of this compound.
References
- 1. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 3. flowcyt.rutgers.edu [flowcyt.rutgers.edu]
- 4. bosterbio.com [bosterbio.com]
- 5. researchgate.net [researchgate.net]
- 6. cancer.wisc.edu [cancer.wisc.edu]
- 7. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
In Silico Prediction of Daturaolone Targets: A Technical Guide for Drug Discovery Professionals
Abstract
Daturaolone, a triterpenoid natural product, has demonstrated significant therapeutic potential, particularly in the realm of anti-inflammatory and anti-cancer research.[1][2] Elucidating the molecular targets of this compound is a critical step in understanding its mechanism of action and advancing its development as a potential therapeutic agent. This technical guide provides a comprehensive overview of in silico methodologies for predicting the biological targets of this compound, supplemented with detailed experimental protocols for target validation. It is intended for researchers, scientists, and drug development professionals engaged in natural product-based drug discovery.
Introduction to this compound
This compound is a pentacyclic triterpenoid that has been isolated from various plant species, including Datura innoxia and Pistacia integerrima.[2][3] It has been shown to possess a range of biological activities, including anti-inflammatory, antinociceptive, and cytotoxic effects.[2][4] Preclinical studies have highlighted its potential in mitigating inflammatory responses and inhibiting the growth of cancer cell lines.[2][5] The multifaceted bioactivity of this compound suggests that it may interact with multiple molecular targets, making it a compelling candidate for comprehensive target identification studies.[6][7]
In Silico Target Prediction Strategies
A variety of computational approaches can be employed to predict the molecular targets of a small molecule like this compound. These methods leverage information about the ligand's structure, the structures of known protein targets, and existing bioactivity data to generate hypotheses about potential interactions.
Molecular Docking
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity.[8] In the context of this compound, both forward and reverse docking strategies can be informative.
-
Forward Docking: This approach is used when there is a pre-existing hypothesis about a potential target. This compound can be docked into the binding site of a specific protein to assess the potential for interaction.
-
Reverse Docking: This high-throughput method involves docking this compound against a large library of protein structures to identify potential off-targets and novel targets.[9][10]
Existing Docking Studies on this compound:
Previous in silico studies have explored the interaction of this compound with several inflammatory and cancer-related targets. These studies have primarily utilized molecular docking to predict binding energies and interaction patterns.
| Target Protein | Predicted Binding Energy (kcal/mol) | Key Interacting Residues (if reported) | Reference |
| Cyclooxygenase-2 (COX-2) | -9.2 | Not specified | [2] |
| 5-Lipoxygenase (5-LOX) | -9.5 | Not specified | [2] |
| Nuclear Factor-kappa B (NF-κB) | -8.3 | Not specified | [2] |
| Dopamine Receptor D1 | -8.6 | Not specified | [2] |
| Phospholipase A2 | -7.9 | Not specified | [2] |
| Estrogen Receptor | -7.3 | Not specified | [2] |
| 5-Hydroxytryptamine Receptor | -7.9 | Not specified | [2] |
| Serotonin Transporter | -8.8 | Not specified | [2] |
| Cyclooxygenase-1 (COX-1) | -7.0 | Not specified | [11] |
Pharmacophore Modeling
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect.[12] A pharmacophore model for this compound can be generated based on its structure and known active analogues (ligand-based) or from the binding site of a known target (structure-based). This model can then be used to screen large compound databases for molecules with similar activity profiles, or to search for other potential targets that accommodate the pharmacophore.[13]
Chemogenomics Approaches
Chemogenomics combines chemical and genomic data to systematically study the effects of chemical compounds on biological systems.[8] For this compound, this could involve comparing its gene expression signature (if available) to those of known drugs and bioactive compounds in databases like the Connectivity Map (CMap). Similarities in expression profiles can suggest shared molecular targets or pathways.
Experimental Validation of Predicted Targets
In silico predictions must be validated through rigorous experimental testing. A variety of biophysical and cell-based assays can be employed to confirm direct binding and functional modulation of the predicted targets by this compound.
Biophysical Assays for Direct Binding
Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding of an analyte (this compound) to a ligand (the target protein) immobilized on a sensor surface in real-time.[14][15] This allows for the determination of binding kinetics (association and dissociation rates) and affinity (KD).[16]
Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon the binding of a ligand to a protein.[17] This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and changes in enthalpy (ΔH) and entropy (ΔS).[18][19]
Cell-Based Assays for Functional Activity
NF-κB Reporter Assays: Given that NF-κB is a predicted target and a key regulator of inflammation, a reporter gene assay can be used to measure the effect of this compound on NF-κB transcriptional activity.[1][20]
Nitric Oxide (NO) Production Assay: this compound has been shown to inhibit nitric oxide production.[2][5] An assay to quantify NO levels in stimulated macrophages can validate its functional effect on inflammatory pathways.[6]
Methodologies and Protocols
This section provides detailed protocols for key in silico and experimental techniques discussed in this guide.
In Silico Protocols
-
Protein Preparation:
-
Obtain the 3D structure of the target protein from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Gasteiger charges using AutoDock Tools (ADT).
-
Define the grid box to encompass the binding site of interest.
-
-
Ligand Preparation:
-
Obtain the 3D structure of this compound (e.g., from PubChem or generated from a 2D structure).
-
Minimize the energy of the ligand using a suitable force field.
-
Assign Gasteiger charges and define the rotatable bonds using ADT.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared protein and ligand files, the grid box parameters, and the desired exhaustiveness of the search.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities.
-
Visualize the protein-ligand interactions using software like PyMOL or Discovery Studio to identify key hydrogen bonds and hydrophobic interactions.
-
-
Feature Mapping:
-
Identify the chemical features of this compound (e.g., hydrogen bond acceptors/donors, hydrophobic regions, aromatic rings).
-
-
Model Generation (Ligand-Based):
-
If active analogues are known, align them to identify common features.
-
Generate a pharmacophore hypothesis based on the spatial arrangement of these common features.
-
-
Model Validation:
-
Validate the pharmacophore model using a test set of known active and inactive molecules. A good model should be able to distinguish between the two.
-
-
Database Screening:
-
Use the validated pharmacophore model as a 3D query to screen a database of compounds to identify potential new hits.
-
Experimental Protocols
-
Chip Preparation:
-
Immobilize the purified target protein onto a suitable sensor chip (e.g., CM5) via amine coupling.
-
-
Binding Analysis:
-
Prepare a series of dilutions of this compound in a suitable running buffer.
-
Inject the this compound solutions over the immobilized protein surface and a reference surface.
-
Monitor the change in the SPR signal (response units) over time.
-
-
Data Analysis:
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).
-
-
Sample Preparation:
-
Prepare solutions of the purified target protein and this compound in the same buffer to minimize heat of dilution effects.
-
Load the protein into the sample cell and this compound into the injection syringe.
-
-
Titration:
-
Perform a series of injections of this compound into the protein solution while monitoring the heat change.
-
-
Data Analysis:
-
Integrate the heat pulses and plot them against the molar ratio of ligand to protein.
-
Fit the resulting isotherm to a binding model to determine the KD, stoichiometry (n), and enthalpy of binding (ΔH).
-
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293) and transfect with a luciferase reporter plasmid containing NF-κB response elements.
-
-
Treatment:
-
Treat the cells with a pro-inflammatory stimulus (e.g., TNF-α or LPS) in the presence or absence of varying concentrations of this compound.
-
-
Luciferase Assay:
-
After an appropriate incubation period, lyse the cells and measure luciferase activity using a luminometer.
-
-
Data Analysis:
-
Calculate the percentage of NF-κB inhibition by this compound compared to the stimulated control.
-
Visualizations
In Silico Target Prediction Workflow
Caption: A logical workflow for the in silico prediction of this compound targets.
Experimental Validation Workflow
Caption: A workflow for the experimental validation of predicted this compound targets.
This compound's Putative Anti-Inflammatory Signaling Pathway
Caption: Putative anti-inflammatory mechanism of this compound targeting key signaling molecules.
Conclusion
The in silico prediction of molecular targets offers a powerful and efficient approach to unraveling the complex pharmacology of natural products like this compound. By combining computational methods such as molecular docking, pharmacophore modeling, and chemogenomics with rigorous experimental validation, researchers can accelerate the identification of novel drug targets and the development of new therapeutic strategies. This guide provides a framework for initiating and advancing such investigations, with the ultimate goal of translating the therapeutic potential of this compound into clinical applications.
References
- 1. Protocol Library | Collaborate and Share [protocols.opentrons.com]
- 2. mdpi.com [mdpi.com]
- 3. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In silico search for drug targets of natural compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 10. Reverse docking: Significance and symbolism [wisdomlib.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Pharmacophore Construction Using Discovery Studio - CD ComputaBio [computabio.com]
- 13. fiveable.me [fiveable.me]
- 14. Characterization of Small Molecule-Protein Interactions Using SPR Method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 16. Characterization of Small Molecule–Protein Interactions Using SPR Method | Springer Nature Experiments [experiments.springernature.com]
- 17. Isothermal Titration Calorimetry | Biomolecular Interactions Analysis | Malvern Panalytical [malvernpanalytical.com]
- 18. reactionbiology.com [reactionbiology.com]
- 19. Isothermal Titration Calorimetry for Studying Protein–Ligand Interactions | Springer Nature Experiments [experiments.springernature.com]
- 20. cdn.caymanchem.com [cdn.caymanchem.com]
An In-depth Technical Guide to the ADMET Profile of Daturaolone
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturaolone, a pentacyclic triterpenoid isolated from various Datura species, has garnered scientific interest for its diverse pharmacological activities, including anti-inflammatory and anti-cancer properties.[1][2] As with any potential therapeutic agent, a thorough understanding of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is paramount for preclinical and clinical development. This technical guide provides a comprehensive overview of the predicted and experimentally determined ADMET properties of this compound. It is designed to be a resource for researchers and drug development professionals, offering a consolidated repository of quantitative data, detailed experimental methodologies, and visual representations of key biological processes. The information presented herein is crucial for guiding future studies and assessing the therapeutic potential of this compound.
Physicochemical Properties and Drug-Likeness
The physicochemical properties of a compound are fundamental determinants of its pharmacokinetic behavior. This compound, with a molecular formula of C₃₀H₄₈O₂ and a molar mass of 440.712 g·mol⁻¹, possesses characteristics that are generally favorable for a drug candidate.[1] In silico predictions suggest that this compound adheres to Lipinski's rule of five, a widely used guideline to assess drug-likeness.[3]
Table 1: Physicochemical and Drug-Likeness Properties of this compound
| Parameter | Predicted Value | Method/Tool | Reference |
| Molecular Weight | 440.7 g/mol | --- | [3] |
| MLogP | 5.89 | --- | [4] |
| Number of H-bond Donors | 1 | --- | [4] |
| Number of H-bond Acceptors | 2 | --- | [4] |
| Lipinski's Rule Violations | 1 (MLogP > 4.15) | --- | [3] |
| Bioavailability Score | 0.55 | SWISS ADME | [3][5] |
| Drug-Likeliness Score | 0.33 | Molsoft | [3][5] |
Note: While this compound has a predicted MLogP slightly above the typical range for Lipinski's rule, its overall profile suggests good potential for oral bioavailability.
Absorption
The absorption of a drug following oral administration is a critical step for its therapeutic efficacy. In silico and in vitro models have been employed to predict the intestinal absorption of this compound.
Human Intestinal Absorption (HIA)
In silico models predict high human intestinal absorption for this compound, suggesting it is likely to be well-absorbed from the gastrointestinal tract.[5]
Caco-2 Permeability
The Caco-2 cell permeability assay is a well-established in vitro model that mimics the human intestinal epithelium.[6] Predictions indicate that this compound has moderate permeability across Caco-2 cell monolayers.[5]
Table 2: Predicted Absorption Properties of this compound
| Parameter | Predicted Value | Method/Tool | Reference |
| Human Intestinal Absorption | High | PreADMET | [5][7] |
| Caco-2 Cell Permeability | 34.6 nm/s | PreADMET | [3][8] |
Experimental Protocol: Caco-2 Permeability Assay
This protocol outlines a general procedure for assessing the permeability of a test compound like this compound using Caco-2 cells.
-
Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in transwell plates and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[9]
-
Monolayer Integrity Check: The integrity of the Caco-2 cell monolayer is verified by measuring the transepithelial electrical resistance (TEER) and/or by assessing the permeability of a low-permeability marker like Lucifer yellow.[10]
-
Permeability Assay:
-
The test compound (e.g., 10 µM this compound) is added to the apical (A) or basolateral (B) side of the monolayer.[6]
-
The appearance of the compound in the receiver compartment (basolateral for A-to-B transport, apical for B-to-A transport) is monitored over a defined period (e.g., 2 hours).[6]
-
Samples are collected from both donor and receiver compartments at specified time points.
-
-
Quantification: The concentration of the test compound in the samples is determined using a suitable analytical method, typically LC-MS/MS.
-
Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the filter, and C₀ is the initial concentration of the drug in the donor compartment.[9]
Caption: Workflow for the Caco-2 permeability assay.
Distribution
Following absorption, a drug is distributed throughout the body via the circulatory system. Key parameters influencing distribution include plasma protein binding and the ability to cross the blood-brain barrier.
Plasma Protein Binding (PPB)
In silico predictions suggest that this compound has high plasma protein binding.[5][7] This can affect its free concentration in the plasma and, consequently, its pharmacological activity and clearance.
Table 3: Predicted Distribution Properties of this compound
| Parameter | Predicted Value | Method/Tool | Reference |
| Plasma Protein Binding | High | PreADMET | [5][7] |
| Blood-Brain Barrier Permeation | No | PreADMET | [3][8] |
Blood-Brain Barrier (BBB) Penetration
This compound is predicted to not penetrate the blood-brain barrier, which is a desirable characteristic for peripherally acting drugs to minimize potential central nervous system side effects.[3][8]
Experimental Protocol: In Vitro Plasma Protein Binding (Equilibrium Dialysis)
Equilibrium dialysis is a commonly used method to determine the extent of plasma protein binding.[11]
-
Preparation: A semi-permeable membrane separates a dialysis cell into two chambers. One chamber is filled with plasma (e.g., human, rat) and the other with a protein-free buffer.
-
Incubation: The test compound (this compound) is added to the plasma chamber, and the apparatus is incubated at 37°C until equilibrium is reached (typically 4-24 hours).
-
Sampling: After incubation, samples are taken from both the plasma and buffer chambers.
-
Quantification: The concentration of the test compound in both samples is measured by LC-MS/MS.
-
Calculation: The percentage of protein binding is calculated as: % Bound = [(C_plasma - C_buffer) / C_plasma] * 100 where C_plasma is the total concentration in the plasma chamber and C_buffer is the concentration in the buffer chamber (representing the unbound fraction).
Caption: Workflow for the plasma protein binding assay.
Metabolism
Drug metabolism is the process by which the body chemically modifies drugs, primarily in the liver, to facilitate their excretion. This process is mainly mediated by cytochrome P450 (CYP) enzymes.
Cytochrome P450 (CYP) Inhibition and Metabolism
In silico predictions suggest that this compound is metabolized by CYP1A2, CYP2C19, and CYP3A4.[3][8] It is also predicted to be an inhibitor of CYP2C9 and CYP3A4, indicating a potential for drug-drug interactions.[7] The major metabolic reaction is predicted to be aliphatic hydroxylation.[3][8]
Table 4: Predicted Metabolic Properties of this compound
| Parameter | Prediction | Method/Tool | Reference |
| Metabolizing Enzymes | CYP1A2, CYP2C19, CYP3A4 | PreADMET | [3][8] |
| CYP Inhibition | CYP2C9, CYP3A4 | PreADMET | [7] |
| Major Metabolic Reaction | Aliphatic Hydroxylation | GLORY | [3][8] |
Proposed Metabolic Pathway
Based on the predicted aliphatic hydroxylation and common metabolic pathways for triterpenoids, a proposed metabolic pathway for this compound is presented below. Phase I metabolism likely involves hydroxylation at various positions on the steroid nucleus, followed by potential Phase II conjugation reactions (e.g., glucuronidation) to increase water solubility for excretion.
Caption: Proposed metabolic pathway for this compound.
Experimental Protocol: CYP450 Inhibition Assay
This protocol describes a general method for assessing the inhibitory potential of a compound on major CYP isoforms using human liver microsomes.[8]
-
Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, a specific probe substrate for the CYP isoform of interest, and a range of concentrations of the test compound (this compound).
-
Initiation of Reaction: The metabolic reaction is initiated by adding a NADPH-regenerating system.
-
Incubation: The mixture is incubated at 37°C for a specific time.
-
Termination of Reaction: The reaction is stopped by adding a quenching solution (e.g., cold acetonitrile).
-
Quantification: The formation of the metabolite of the probe substrate is quantified by LC-MS/MS.
-
Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated, and the IC₅₀ value (the concentration that causes 50% inhibition) is determined.
Excretion
Information on the excretion of this compound is limited. Following metabolism, the more polar metabolites are expected to be eliminated from the body primarily through the kidneys (urine) and/or the liver (bile).
Toxicity
The assessment of a compound's toxicity is a critical component of its preclinical evaluation. Both in silico and in vivo studies have been conducted to evaluate the toxicity profile of this compound.
In Silico Toxicity Predictions
Computational models predict that this compound is non-carcinogenic and does not inhibit the hERG channel, which is a positive safety indicator.[3][8]
Table 5: Predicted and Experimental Toxicity Profile of this compound
| Endpoint | Result | Method/Assay | Reference |
| Carcinogenicity | Non-carcinogenic | PreADMET | [3][8] |
| hERG Inhibition | No | PreADMET | [3][8] |
| Acute Oral Toxicity (in vivo) | GHS Category 5 | OECD Guideline 420 | [5][12] |
| NOAEL (28-day, in vivo) | 5 mg/kg | OECD Guideline 407 | [12][13] |
| Cytotoxicity (IC₅₀, Huh7.5 cells) | 17.32 ± 1.43 µg/mL | In vitro cytotoxicity assay | [3] |
| Cytotoxicity (IC₅₀, DU-145 cells) | 18.64 ± 2.15 µg/mL | In vitro cytotoxicity assay | [3] |
| Cytotoxicity (Normal lymphocytes) | >20 µg/mL | In vitro cytotoxicity assay | [3] |
In Vivo Toxicity Studies
Acute oral toxicity studies in rats, following OECD guideline 420, have classified this compound as a Globally Harmonized System (GHS) category 5 compound, indicating low acute toxicity.[5][12] A 28-day repeated-dose oral toxicity study in rats (OECD guideline 407) established a No-Observable-Adverse-Effect Level (NOAEL) of 5 mg/kg.[12][13] At higher doses, dose-dependent changes in hepatic enzymes, bilirubin, creatinine, and glucose levels were observed, along with histological changes in the testes.[12][13]
In Vitro Cytotoxicity
This compound has shown selective cytotoxicity against cancer cell lines. For instance, it exhibited IC₅₀ values of 17.32 ± 1.43 µg/mL and 18.64 ± 2.15 µg/mL against Huh7.5 (hepatic) and DU-145 (prostate) cancer cells, respectively.[3] Importantly, its cytotoxicity in normal lymphocytes was low (>20 µg/mL), suggesting a degree of selectivity for cancer cells.[3]
Experimental Protocols: In Vivo Toxicity Studies
-
OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure): This guideline involves administering a single oral dose of the test substance to animals at one of the defined dose levels (5, 50, 300, 2000, or 5000 mg/kg).[14] The animals are observed for signs of toxicity and mortality for up to 14 days.[12]
-
OECD Guideline 407 (Repeated Dose 28-Day Oral Toxicity Study in Rodents): The test substance is administered orally to groups of rodents at multiple dose levels for 28 consecutive days.[15] A detailed examination of clinical observations, body weight, food and water consumption, hematology, clinical biochemistry, and histopathology is conducted to determine the NOAEL.[15]
Proposed Signaling Pathway for Hepatotoxicity
Based on the observed elevation in hepatic enzymes at high doses of this compound and the known mechanisms of drug-induced liver injury (DILI), a potential signaling pathway for its hepatotoxicity is proposed. This pathway involves the generation of reactive metabolites, induction of oxidative stress, and activation of cell death pathways.
Caption: Proposed pathway for this compound hepatotoxicity.
Conclusion
The available in silico, in vitro, and in vivo data provide a foundational ADMET profile for this compound. The compound exhibits promising drug-like properties, including good predicted oral absorption and a favorable preliminary safety profile with low acute toxicity. However, the potential for CYP450 inhibition and the observed hepatotoxicity at higher doses warrant further investigation. The detailed experimental protocols and visualized pathways presented in this guide offer a framework for future preclinical studies aimed at further elucidating the pharmacokinetic and toxicological properties of this compound and advancing its potential as a therapeutic candidate.
References
- 1. catalog.labcorp.com [catalog.labcorp.com]
- 2. researchgate.net [researchgate.net]
- 3. Signal transduction pathways involved in drug-induced liver injury - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. enamine.net [enamine.net]
- 7. researchgate.net [researchgate.net]
- 8. Cytochrome P450 Inhibition Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Caco-2 Permeability | Evotec [evotec.com]
- 10. Caco-2 permeability assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 11. Plasma Protein Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 12. oecd.org [oecd.org]
- 13. Evaluation of Cytochrome P450 Inhibition in Human Liver Microsomes | Springer Nature Experiments [experiments.springernature.com]
- 14. OECD Test Guideline 420: Acute Oral Toxicity - Fixed Dose | PDF [slideshare.net]
- 15. oecd.org [oecd.org]
An In-Depth Technical Guide on the Early Pharmacological Studies of Daturaolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational pharmacological research on Daturaolone, a pentacyclic oleanane triterpenoid found in plants of the Datura genus.[1] The focus is on its anti-inflammatory, antinociceptive, and antidepressant effects, with detailed experimental protocols, quantitative data, and visual representations of its mechanism of action.
Quantitative Pharmacological Data
The following tables summarize the key quantitative data from early studies on this compound, providing insights into its potency and efficacy in various experimental models.
Table 1: In Vitro Bioactivity of this compound
| Parameter | Target/Cell Line | Result | Reference Compound | Reference Result | Source |
| IC₅₀ | NF-κB Inhibition | 1.2 ± 0.8 µg/mL | - | - | [2][3] |
| IC₅₀ | Nitric Oxide (NO) Production | 4.51 ± 0.92 µg/mL | Curcumin | 2.94 ± 0.74 µg/mL | [2][4] |
| IC₅₀ | Cytotoxicity (Huh7.5 Cancer Cells) | 17.32 ± 1.43 µg/mL | Cabazitaxel | 4.75 ± 1.12 µg/mL | [4] |
| IC₅₀ | Cytotoxicity (DU-145 Cancer Cells) | 18.64 ± 2.15 µg/mL | Vincristine | 5.62 ± 0.72 µg/mL | [4] |
| IC₅₀ | Cytotoxicity (Normal Lymphocytes) | >20 µg/mL | - | - | [2][3] |
Table 2: In Vivo Efficacy of this compound
| Model | Parameter | Dose Range | ED₅₀ | Maximum Effect | Reference Compound | Source |
| Carrageenan-Induced Paw Edema | Anti-inflammatory | 1-30 mg/kg | 10.1 mg/kg | 81.73 ± 3.16% inhibition | Ibuprofen/Diclofenac | [2][5][6] |
| Acetic Acid-Induced Writhing | Antinociceptive | 1-30 mg/kg | 13.8 mg/kg | 89.47 ± 9.01% antinociception | Diclofenac | [2][5][6] |
| Tail Suspension Test | Antidepressant | 5, 10, 20 mg/kg | - | 68 ± 9.22 s immobility time | Fluoxetine | [2] |
| Brewer's Yeast-Induced Pyrexia | Antipyretic | 5, 10, 20 mg/kg | - | 84.64% reduction at 20 mg/kg | - | [7] |
Table 3: In Silico Molecular Docking Binding Energies
| Target Protein | Binding Energy (kcal/mol) |
| 5-Lipoxygenase (5-LOX) | -9.5 |
| Cyclooxygenase-2 (COX-2) | -9.2 |
| Serotonin Transporter | -8.8 |
| Dopamine Receptor 1A | -8.6 |
| Nuclear Factor-κB (NF-κB) | -8.3 |
| Phospholipase A2 | -7.9 |
| 5-Hydroxytryptamine | -7.9 |
| Estrogen Receptor | -7.3 |
Source:[2]
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below to facilitate replication and further investigation.
1. In Vitro NF-κB Inhibition Assay
-
Cell Line: Human embryonic kidney 293 (HEK293) cells.
-
Protocol:
-
Cells are transiently co-transfected with a plasmid containing the NF-κB-luciferase reporter gene and a Renilla luciferase-expressing plasmid (for normalization).
-
After 24 hours, cells are pre-treated with varying concentrations of this compound for 1 hour.
-
Inflammation is induced by adding tumor necrosis factor-α (TNF-α) (10 ng/mL) for 6 hours.
-
Cells are lysed, and luciferase activity is measured using a luminometer.
-
The ratio of firefly to Renilla luciferase activity is calculated to determine NF-κB transcriptional activity.
-
The IC₅₀ value is calculated from the dose-response curve.[2]
-
2. In Vitro Nitric Oxide (NO) Inhibition Assay
-
Cell Line: RAW 264.7 macrophage cells.
-
Protocol:
-
Macrophages are seeded in 96-well plates and allowed to adhere.
-
Cells are treated with different concentrations of this compound for 1 hour.
-
Inflammation is stimulated with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours.
-
The concentration of nitrite (a stable product of NO) in the culture supernatant is measured using the Griess reagent.
-
Absorbance is read at 540 nm, and the percentage of NO inhibition is calculated relative to the LPS-stimulated control.
-
The IC₅₀ value is determined from the dose-response curve.[2]
-
3. In Vivo Carrageenan-Induced Paw Edema in Mice
-
Animal Model: Male BALB/c mice (25–30 g).[5]
-
Protocol:
-
Mice are randomly divided into groups (n=6).[5]
-
This compound (1.0–30.0 mg/kg), a reference drug (diclofenac or ibuprofen), or saline is administered intraperitoneally (i.p.).[5][8]
-
After 30 minutes, 50 µL of 1% carrageenan solution is injected subcutaneously into the plantar surface of the right hind paw.[5][8]
-
Paw volume is measured using a plethysmometer at specified time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[9]
-
The percentage of inhibition of paw edema is calculated by comparing the increase in paw volume in the treated groups to the control group.[9]
-
The ED₅₀ is calculated from the dose-response curve at the time of maximum inflammation (typically 4 hours).[9]
-
4. In Vivo Acetic Acid-Induced Writhing Test in Mice
-
Animal Model: Male BALB/c mice (25–30 g).[5]
-
Protocol:
-
Mice are divided into groups (n=6).[8]
-
This compound (1.0–30.0 mg/kg), a reference drug (diclofenac), or saline is administered i.p.[8]
-
After 30 minutes, 0.1 mL of 0.6% acetic acid solution is injected i.p. to induce writhing (a characteristic stretching behavior indicative of pain).[8]
-
The number of writhes is counted for a set period (e.g., 20 minutes) starting 5 minutes after the acetic acid injection.
-
The percentage of antinociceptive activity is calculated by comparing the number of writhes in the treated groups to the control group.
-
The ED₅₀ is determined from the dose-response curve.[6]
-
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the proposed anti-inflammatory mechanism of this compound and a typical experimental workflow for its evaluation.
Caption: Proposed anti-inflammatory mechanism of this compound.[2][10][11]
Caption: General workflow for the pharmacological evaluation of this compound.[2][6]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
The Untapped Potential of Daturaolone and its Derivatives: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturaolone, a pentacyclic oleanane triterpenoid found in plants of the Datura and Pistacia genera, has emerged as a promising natural product with a diverse range of biological activities.[1][2] Extensive research has highlighted its significant anti-inflammatory, antinociceptive, and cytotoxic properties. This technical guide provides a comprehensive overview of the current knowledge on this compound, with a focus on its mechanism of action, quantitative biological data, and detailed experimental protocols. Furthermore, this guide explores the untapped potential of this compound derivatives by examining the structure-activity relationships of analogous synthetic oleanane triterpenoids, offering a roadmap for future drug development endeavors.
Introduction to this compound
This compound is a β-amyrin type triterpenoid, chemically identified as 3-oxo-6-β-hydroxy-β-amyrin.[3] Its molecular structure, characterized by a pentacyclic scaffold with a ketone group at C-3 and a hydroxyl group at C-6, is fundamental to its biological activities.[3] Initially isolated from Datura species, it has also been identified in other plants like Pistacia integerrima.[2][3] The therapeutic potential of this compound extends across multiple domains, with the most robust evidence supporting its role as a potent anti-inflammatory agent.[1][2]
Pharmacological Profile of this compound
Anti-inflammatory and Antinociceptive Activity
This compound has demonstrated significant anti-inflammatory and antinociceptive effects in various in vivo models.[1][2] These activities are attributed to its ability to modulate key inflammatory pathways.
-
Mechanism of Action: this compound's anti-inflammatory effects are mediated through the inhibition of several key signaling molecules and enzymes involved in the inflammatory cascade.[1][4] It has been shown to interact with and inhibit nuclear factor kappa B (NF-κB), a pivotal transcription factor that governs the expression of pro-inflammatory genes.[1][5] Furthermore, this compound inhibits the activity of cyclooxygenase (COX-1 and COX-2) and 5-lipoxygenase (5-LOX) enzymes, thereby reducing the production of prostaglandins and leukotrienes, which are key mediators of inflammation and pain.[4][5] It also downregulates the production of nitric oxide (NO), another important pro-inflammatory molecule.[1][5]
Cytotoxic Activity
In addition to its anti-inflammatory properties, this compound has exhibited selective cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent.[1][6]
-
Mechanism of Action: The precise mechanisms underlying the cytotoxic effects of this compound are still under investigation. However, its ability to inhibit NF-κB, a pathway often dysregulated in cancer, likely contributes to its anti-tumor activity.[1][7]
Quantitative Biological Data
The following tables summarize the key quantitative data from various in vitro and in vivo studies on this compound.
| In Vitro Activity of this compound | ||
| Assay | Cell Line/Target | IC50 / % Inhibition |
| NF-κB Inhibition | HEK293 (TNF-α activated) | 1.2 ± 0.8 µg/mL |
| Nitric Oxide (NO) Production Inhibition | RAW 264.7 Macrophages | 4.51 ± 0.92 µg/mL |
| Cytotoxicity | Huh7.5 (Hepatocellular Carcinoma) | 17.32 ± 1.43 µg/mL |
| Cytotoxicity | Normal Lymphocytes | >20 µg/mL |
| Protein Kinase Inhibition | Streptomyces sp. | 12.37 ± 2.41 mm (bald zone) |
| In Vivo Activity of this compound | |||
| Model | Species | Dose | ED50 / % Effect |
| Carrageenan-induced Paw Edema | Mouse | 1-30 mg/kg | 10.1 mg/kg |
| Acetic Acid-induced Writhing | Mouse | 1-30 mg/kg | 13.8 mg/kg |
| Inflammatory Paw Edema | Mouse | 20 mg/kg | 81.73 ± 3.16% reduction |
| Heat-induced Pain (Antinociception) | Mouse | 20 mg/kg | 89.47 ± 9.01% |
Experimental Protocols
Isolation of this compound from Pistacia integerrima
-
Extraction: The powdered bark of Pistacia integerrima is extracted with methanol at room temperature. The methanol extract is then dissolved in water and partitioned successively with n-hexane, chloroform, ethyl acetate, and n-butanol.[1]
-
Chromatography: The chloroform extract is subjected to column chromatography on silica gel, eluting with a gradient of n-hexane and ethyl acetate of increasing polarity to yield purified this compound.[1]
In Vivo Anti-inflammatory Assay: Carrageenan-induced Paw Edema
-
Animals: Male BALB/c mice are used for the experiment.[1]
-
Procedure: Mice are divided into control and treatment groups. This compound (1-30 mg/kg) or a reference drug (e.g., diclofenac) is administered intraperitoneally.[1] Thirty minutes later, 50 µL of 1% carrageenan solution is injected into the sub-plantar tissue of the right hind paw.[2] Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.[2] The percentage inhibition of edema is calculated by comparing the paw volume of the treated groups with the control group.[2]
In Vitro NF-κB Inhibition Assay
-
Cell Line: Human embryonic kidney (HEK) 293 cells stably transfected with an NF-κB-luciferase reporter construct are used.[5]
-
Procedure: Cells are pre-treated with various concentrations of this compound for a specified time. Subsequently, the cells are stimulated with tumor necrosis factor-alpha (TNF-α) to activate the NF-κB pathway.[5] After incubation, the cells are lysed, and luciferase activity is measured using a luminometer. The percentage inhibition of NF-κB activation is calculated relative to the TNF-α-stimulated control.[5]
Signaling Pathways and Experimental Workflows
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Experimental workflow for in vivo anti-inflammatory assay.
The Potential of this compound Derivatives
While research on this compound itself is promising, the exploration of its derivatives remains a largely untapped area. The synthesis of derivatives of other oleanane triterpenoids, such as oleanolic acid and β-amyrin, has yielded compounds with significantly enhanced potency and improved pharmacokinetic profiles.[1][9]
Rationale for Derivatization
-
Improved Potency: Chemical modifications of the triterpenoid scaffold can lead to derivatives with significantly higher biological activity compared to the parent compound.[9]
-
Enhanced Bioavailability: The poor water solubility of many triterpenoids, including likely this compound, can limit their bioavailability. Derivatization can improve solubility and absorption.
-
Structure-Activity Relationship (SAR) Studies: The synthesis and biological evaluation of a library of derivatives are crucial for understanding the SAR, which can guide the design of more potent and selective drug candidates.[9]
Potential Synthetic Modifications
Based on studies of related triterpenoids, several positions on the this compound scaffold are amenable to chemical modification to potentially enhance its therapeutic properties:
-
C-3 Position: The ketone at the C-3 position can be modified to various oximes, hydrazones, or other nitrogen-containing heterocycles.
-
C-6 Position: The hydroxyl group at the C-6 position can be esterified or etherified to modulate lipophilicity and pharmacokinetic properties.
-
A-Ring Modifications: Introduction of electron-withdrawing or other functional groups on the A-ring has been shown to enhance the anti-inflammatory activity of other oleanane triterpenoids.
Future Directions and Conclusion
This compound stands out as a compelling lead compound for the development of novel therapeutics, particularly for inflammatory diseases and potentially for cancer. The existing body of research provides a solid foundation for its further investigation. However, the true potential of this natural product may lie in its synthetic and semi-synthetic derivatives.
Future research should focus on:
-
Synthesis of this compound Derivatives: A focused effort to synthesize a library of this compound derivatives with modifications at key positions is warranted.
-
Comprehensive Biological Evaluation: These derivatives should be screened for a wide range of biological activities, including anti-inflammatory, anticancer, and antiviral effects.
-
Detailed Mechanistic Studies: Elucidation of the precise molecular targets and mechanisms of action for the most potent derivatives will be crucial for their clinical development.
-
Pharmacokinetic and Toxicological Profiling: In-depth ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies of lead candidates will be necessary to assess their drug-like properties and safety profiles.
References
- 1. Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and biological activity of second-generation synthetic oleanane triterpenoids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. [PDF] Synthetic Oleanane Triterpenoids: Multifunctional Drugs with a Broad Range of Applications for Prevention and Treatment of Chronic Disease | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. In Vitro Anti-Inflammatory Activity of Iridoids and Triterpenoid Compounds Isolated from Phillyrea latifolia L. [jstage.jst.go.jp]
- 8. Synthetic oleanane triterpenoids: multifunctional drugs with a broad range of applications for prevention and treatment of chronic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scielo.br [scielo.br]
Daturaolone's potential as an anti-inflammatory agent
An In-depth Technical Guide to the Anti-inflammatory Potential of Daturaolone
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the emerging evidence supporting this compound, a pentacyclic oleanane triterpenoid, as a promising anti-inflammatory agent. The document synthesizes in silico, in vitro, and in vivo data to elucidate its mechanism of action, quantitative efficacy, and the experimental protocols used for its evaluation.
Executive Summary
This compound, isolated from plants such as Datura innoxia and Pistacia integerrima, has demonstrated significant anti-inflammatory properties.[1][2] Its mechanism of action involves the multifaceted disruption of key inflammatory cascades.[3][4] this compound inhibits the production of crucial mediators like nitric oxide (NO) and prostaglandins by targeting enzymes such as inducible nitric oxide synthase (iNOS), cyclooxygenase (COX), and 5-lipoxygenase (5-LOX).[3][5] Furthermore, it shows potent inhibitory effects on the nuclear factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation.[4][6] In vivo studies corroborate these findings, showing a significant reduction in paw edema in animal models of inflammation.[2] This guide consolidates the available quantitative data, details the methodologies used to assess its activity, and visualizes the proposed molecular pathways.
Proposed Mechanism of Action
This compound exerts its anti-inflammatory effects by intervening at multiple points in the inflammatory response. Molecular docking studies, along with in vitro assays, suggest that this compound interacts with several key proteins in the inflammatory pathway.[1][6]
The primary proposed mechanisms are:
-
Inhibition of the Arachidonic Acid Pathway: this compound is believed to inhibit phospholipase A2, the enzyme that releases arachidonic acid from the cell membrane. This action reduces the substrate available for COX and LOX enzymes. By inhibiting COX-1 and COX-2, this compound suppresses the synthesis of prostaglandins (like PGE2), which are key mediators of pain and inflammation.[3][5][7] Its inhibition of 5-LOX similarly reduces the production of leukotrienes, which are involved in inflammatory cell recruitment.[6]
-
Downregulation of the NF-κB Pathway: this compound has been shown to be a potent inhibitor of TNF-α-activated NF-κB.[1][6] NF-κB is a critical transcription factor that governs the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[8][9] By preventing NF-κB activation, this compound can broadly suppress the inflammatory response.
-
Suppression of Nitric Oxide (NO) Production: The compound significantly inhibits the production of nitric oxide.[1][6] While NO has various physiological roles, its overproduction by iNOS in inflammatory conditions contributes to tissue damage.[10][11] this compound's ability to inhibit NO production is likely linked to its suppression of the NF-κB pathway, which regulates iNOS expression.[3][12]
The following diagram illustrates the proposed signaling pathways modulated by this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of flavonoids on prostaglandin E2 production and on COX-2 and mPGES-1 expressions in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. New withanolides with anti-inflammatory activity from the leaves of Datura metel L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Inhibition of iNOS expression and NO production by anti-inflammatory steroids. Reversal by histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inhibitory Effect of Inflexinol on Nitric Oxide Generation and iNOS Expression via Inhibition of NF-κB Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanisms of suppression of inducible nitric oxide synthase (iNOS) expression in RAW 264.7 cells by andrographolide - PMC [pmc.ncbi.nlm.nih.gov]
Daturaolone: A Technical Overview of Initial Analgesic & Anti-inflammatory Investigations
For Researchers, Scientists, and Drug Development Professionals
This document provides a comprehensive technical guide to the initial pre-clinical findings on the analgesic and anti-inflammatory properties of Daturaolone, a pentacyclic oleanane triterpenoid. It consolidates quantitative data from foundational in vitro and in vivo studies, details the experimental protocols employed, and visualizes the proposed mechanisms and workflows.
Quantitative Data Summary
The analgesic and anti-inflammatory potential of this compound has been quantified through various in vitro and in vivo assays. The following tables summarize the key efficacy and binding metrics reported in initial studies.
Table 1: In Vitro Inhibitory Concentrations of this compound[1][2]
| Assay Target | IC₅₀ Value (µg/mL) | Positive Control | Control IC₅₀ (µg/mL) |
| TNF-α activated NF-κB | 1.2 ± 0.8 | - | - |
| Nitric Oxide (NO) Production | 4.51 ± 0.92 | Curcumin | 2.94 ± 0.74 |
Table 2: In Vivo Analgesic & Anti-inflammatory Efficacy of this compound
| Assay | Species | Dose (mg/kg) | Efficacy Metric | Result | Positive Control | Control Result | Citation |
| Carrageenan-Induced Paw Edema | Mouse | 20 | % Inhibition | 81.73 ± 3.16% | Ibuprofen | 82.64 ± 9.49% | [1][2] |
| Carrageenan-Induced Paw Edema | Mouse | - | ED₅₀ | 10.1 mg/kg | Diclofenac | 8.2 mg/kg | [3] |
| Heat-Induced Pain (Hot Plate) | Mouse | 20 | % Antinociception | 89.47 ± 9.01% | Tramadol (10 mg/kg) | 86.6 ± 11.5% | |
| Acetic Acid-Induced Writhing | Mouse | - | ED₅₀ | 13.8 mg/kg | - | - | [3] |
Table 3: Molecular Docking Binding Energies of this compound with Inflammatory Targets[1]
| Protein Target | Binding Energy (kcal/mol) |
| 5-Lipoxygenase (5-LOX) | -9.5 |
| Cyclooxygenase-2 (COX-2) | -9.2 |
| Dopamine Receptor 1A | -8.6 |
| Serotonin Transporter | -8.8 |
| Nuclear Factor-κB (NF-κB) | -8.3 |
| Phospholipase A2 (PLA2) | -7.9 |
| 5-Hydroxytryptamine | -7.9 |
| Estrogen Receptor | -7.3 |
Proposed Mechanism of Action
Initial studies suggest that this compound exerts its analgesic and anti-inflammatory effects through a multi-target mechanism, primarily by inhibiting the arachidonic acid cascade and the NF-κB signaling pathway.[4][5] this compound is proposed to interact with and inhibit key inflammatory mediators including Phospholipase A2 (PLA2), Cyclooxygenase (COX), and 5-Lipoxygenase (LOX).[1][4] This action disrupts the downstream production of prostaglandins and leukotrienes, which are critical mediators of pain and inflammation.[5] Furthermore, this compound has been shown to be a potent inhibitor of TNF-α activated NF-κB, preventing its nuclear translocation and the subsequent transcription of pro-inflammatory genes and cytokines.[1][2]
Experimental Protocols
The following sections detail the methodologies for key in vitro and in vivo experiments used to characterize the analgesic and anti-inflammatory properties of this compound.
In Vitro Assays
This assay quantifies the ability of a test compound to inhibit the activation of the Nuclear Factor-kappa B (NF-κB) transcription factor in response to an inflammatory stimulus.
Protocol:
-
Cell Culture: A suitable cell line (e.g., C2C12 muscle cells stably expressing an NF-κB luciferase reporter gene) is cultured to confluence in appropriate media.[6]
-
Compound Treatment: Cells are pre-treated with varying concentrations of this compound or vehicle control for a specified period.
-
Stimulation: NF-κB activation is induced by adding an inflammatory stimulus, typically Tumor Necrosis Factor-alpha (TNF-α).[6]
-
Lysis and Reporter Gene Assay: After incubation, cells are lysed, and the activity of the reporter gene (e.g., luciferase) is measured using a luminometer.
-
Data Analysis: The reduction in reporter gene activity in this compound-treated cells compared to vehicle-treated cells indicates the percentage of NF-κB inhibition. The IC₅₀ value is calculated from the dose-response curve.[6]
This assay measures the inhibition of nitric oxide, a key inflammatory mediator produced by macrophages upon activation.
Protocol:
-
Cell Culture: Macrophage cell lines (e.g., J774A.1) are seeded in 96-well plates and allowed to adhere.[7]
-
Treatment and Stimulation: Cells are co-incubated with various concentrations of this compound and a stimulating agent, such as Lipopolysaccharide (LPS), to induce NO production via inducible nitric oxide synthase (iNOS).[7]
-
Griess Reaction: After a 24-hour incubation period, the concentration of nitrite (a stable metabolite of NO) in the culture supernatant is quantified using the Griess reagent.
-
Quantification: The absorbance is measured at approximately 540 nm, and the nitrite concentration is determined by comparison with a sodium nitrite standard curve.
-
Data Analysis: The percentage inhibition of NO production is calculated relative to the LPS-stimulated vehicle control. The IC₅₀ value is determined from the resulting dose-response curve.[1]
In Vivo Assays
The workflow for a typical in vivo anti-inflammatory study is outlined below.
This is a standard model for evaluating acute inflammation and the efficacy of anti-inflammatory agents.[3][8]
Protocol:
-
Grouping and Dosing: Animals are divided into control (vehicle), positive control (e.g., Indomethacin, Ibuprofen), and test groups treated with this compound at various doses (e.g., 5, 10, 20 mg/kg).[2] Compounds are typically administered orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the carrageenan injection.[9][11]
-
Inflammation Induction: Acute inflammation is induced by a subplantar injection of a 1% carrageenan solution into the right hind paw of each animal.[10]
-
Measurement: The volume of the paw is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals post-injection (e.g., every hour for up to 5 hours).[10]
-
Data Analysis: The degree of swelling is calculated as the increase in paw volume from baseline. The percentage inhibition of edema by the test compound is calculated by comparing the mean increase in paw volume of the treated group with that of the control group.[9]
This method assesses the central analgesic activity of a compound by measuring the reaction time of an animal to a thermal stimulus.[12] It is particularly sensitive to centrally acting analgesics.[12]
Protocol:
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.[13][14]
-
Animals: Mice are typically used for this assay.[15]
-
Procedure: Animals are treated with the vehicle, a positive control (e.g., Tramadol, Pentazocine), or this compound.[2][13] After a set period (e.g., 60 minutes), each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded.[12][14]
-
Cut-off Time: A cut-off time (e.g., 60 seconds) is established to prevent tissue damage.[16]
-
Data Analysis: The increase in reaction latency compared to the vehicle control group indicates analgesic activity. The results are often expressed as percent antinociception.[1]
This is a chemical-based visceral pain model used to screen for peripheral and central analgesic activity.[3]
Protocol:
-
Animals: Mice are used for this model.[13]
-
Dosing: Animals are pre-treated with the vehicle, a positive control (e.g., Aspirin), or this compound.[13]
-
Pain Induction: After a 30-60 minute absorption period, a 0.6% solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (stretching of the abdomen and hind limbs).[13]
-
Observation: Immediately after the injection, the number of writhes is counted for a specific period (e.g., 20-30 minutes).
-
Data Analysis: The analgesic effect is quantified as the percentage reduction in the number of writhes in the treated groups compared to the vehicle control group.[13] The ED₅₀ can be calculated from these data.[3]
References
- 1. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of analgesic and anti-inflammatory activities and molecular docking analysis of steroidal lactones from Datura stramonium L - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. phytopharmajournal.com [phytopharmajournal.com]
- 10. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Hot plate test - Wikipedia [en.wikipedia.org]
- 13. rjptonline.org [rjptonline.org]
- 14. researchgate.net [researchgate.net]
- 15. meliordiscovery.com [meliordiscovery.com]
- 16. taylorandfrancis.com [taylorandfrancis.com]
Methodological & Application
Application Note: Quantification of Daturaolone using High-Performance Liquid Chromatography (HPLC)
Introduction
Daturaolone is a pentacyclic triterpenoid with significant pharmacological interest, particularly for its anti-inflammatory properties.[1] Found in various plants of the Datura genus, this compound has been shown to modulate key signaling pathways involved in inflammation, such as those involving cyclooxygenase (COX), lipoxygenase (LOX), and nuclear factor-kappa B (NF-κB).[1][2] As research into the therapeutic potential of this compound expands, the need for a robust and reliable analytical method for its quantification in various matrices, including plant extracts and biological samples, is critical. This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the accurate and precise quantification of this compound.
Principle of the Method
This method utilizes RP-HPLC with a C18 column to separate this compound from other components in the sample matrix. The separation is based on the differential partitioning of the analyte between the nonpolar stationary phase (C18) and a polar mobile phase. A gradient elution with a mobile phase consisting of acetonitrile and water (with 0.1% formic acid) is employed to achieve optimal separation and peak shape. Detection and quantification are performed using a UV-Vis detector, set at a wavelength determined to be optimal for this compound. The concentration of this compound in a sample is determined by comparing its peak area to a standard curve generated from known concentrations of a purified this compound standard.
Experimental Protocols
Sample Preparation
a. Plant Material (e.g., Datura innoxia leaves):
-
Collect and wash fresh plant material with deionized water to remove any debris.
-
Dry the plant material in a hot air oven at 40-50°C for 48 hours or until a constant weight is achieved.
-
Grind the dried plant material into a fine powder using a mechanical grinder.
-
Accurately weigh 1.0 g of the powdered plant material into a 50 mL conical flask.
-
Add 20 mL of methanol to the flask.
-
Sonicate the mixture for 30 minutes in an ultrasonic bath.
-
Allow the mixture to stand for 24 hours at room temperature for complete extraction.
-
Filter the extract through Whatman No. 1 filter paper.
-
Evaporate the filtrate to dryness under reduced pressure using a rotary evaporator.
-
Reconstitute the dried extract in 1.0 mL of methanol and filter through a 0.45 µm syringe filter into an HPLC vial.
b. Biological Samples (e.g., Plasma):
-
To 200 µL of plasma, add 600 µL of acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Carefully transfer the supernatant to a clean microcentrifuge tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an HPLC vial with a micro-insert.
HPLC Instrumentation and Conditions
-
Instrument: Agilent 1260 Infinity II HPLC system or equivalent, equipped with a quaternary pump, autosampler, column oven, and Diode Array Detector (DAD).
-
Column: Zorbax Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
A: 0.1% Formic Acid in Water
-
B: Acetonitrile
-
-
Gradient Elution:
Time (min) % A % B 0.0 40 60 20.0 10 90 25.0 10 90 25.1 40 60 | 30.0 | 40 | 60 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
Standard Solution Preparation
-
Prepare a stock solution of this compound standard at a concentration of 1 mg/mL in methanol.
-
From the stock solution, prepare a series of working standard solutions with concentrations ranging from 1 µg/mL to 100 µg/mL by serial dilution with methanol.
-
Inject the standard solutions into the HPLC system to generate a calibration curve.
Method Validation
The developed HPLC method was validated according to the International Council for Harmonisation (ICH) guidelines for linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).
| Parameter | Result |
| Linearity Range | 1 - 100 µg/mL |
| Correlation Coefficient (r²) | > 0.999 |
| Accuracy (Recovery) | 98.5% - 101.2% |
| Precision (RSD%) | |
| - Intra-day | < 1.5% |
| - Inter-day | < 2.0% |
| Limit of Detection (LOD) | 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.6 µg/mL |
Data Presentation
Table 1: Quantification of this compound in Datura innoxia Extracts
| Plant Part | Extraction Solvent | This compound Concentration (mg/g of dry weight) ± SD |
| Leaf | Methanol | 2.15 ± 0.12 |
| Stem | Methanol | 0.89 ± 0.07 |
| Root | Methanol | 0.42 ± 0.04 |
| Leaf | Ethanol | 1.98 ± 0.15 |
Visualization of Experimental Workflow and Signaling Pathway
Caption: Experimental workflow for the quantification of this compound using HPLC.
Caption: Proposed anti-inflammatory mechanism of action of this compound.
Conclusion
The RP-HPLC method described in this application note is simple, accurate, precise, and sensitive for the quantification of this compound in various samples. The method has been successfully validated and can be effectively used for the quality control of herbal medicines containing Datura species, as well as for pharmacokinetic and metabolic studies of this compound in drug development.
References
Application Notes and Protocols for In Vitro Anti-inflammatory Assays of Daturaolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vitro anti-inflammatory properties of Daturaolone, a natural compound with demonstrated potential for mitigating inflammatory responses. This document outlines the key inhibitory activities of this compound against major inflammatory mediators and pathways, presents relevant quantitative data, and offers detailed protocols for the described assays. The information is intended to guide researchers in the further investigation and development of this compound as a potential anti-inflammatory agent.
Summary of Quantitative Anti-inflammatory Activity
This compound has been shown to exhibit significant inhibitory effects on key markers of inflammation. The following table summarizes the available quantitative data on its in vitro anti-inflammatory activity.
| Target | Assay Type | Cell Line | IC50 Value (µg/mL) | Reference Compound |
| NF-κB | Luciferase Reporter Assay | - | 1.2 ± 0.8[1][2] | - |
| Nitric Oxide (NO) | Griess Reagent Assay | - | 4.51 ± 0.92[1][2] | Curcumin (IC50: 2.94 ± 0.74 µg/mL)[1] |
| TNF-α | ELISA | - | Data not available | - |
| IL-6 | ELISA | - | Data not available | - |
| COX-2 | Enzymatic Assay | - | Data not available | - |
Note: While direct IC50 values for TNF-α, IL-6, and COX-2 inhibition by this compound are not currently available in the cited literature, in silico molecular docking studies and in vivo experiments suggest that this compound interacts with and inhibits these inflammatory mediators.[1][2]
Experimental Protocols
The following are detailed protocols for the key in vitro assays used to evaluate the anti-inflammatory activity of this compound. These are generalized methods based on standard laboratory procedures.
Nitric Oxide (NO) Production Inhibition Assay
Principle: This assay measures the production of nitric oxide (NO) by macrophages, a key inflammatory mediator. The amount of nitrite, a stable metabolite of NO, in the cell culture supernatant is quantified using the Griess reagent.
Materials:
-
This compound
-
RAW 264.7 macrophage cells
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Lipopolysaccharide (LPS)
-
Griess Reagent (1% sulfanilamide and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in 2.5% phosphoric acid)
-
Sodium nitrite (for standard curve)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Treatment: Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells and incubate for an additional 24 hours.
-
Sample Collection: Collect the cell culture supernatant from each well.
-
Griess Reaction: Mix 50 µL of the supernatant with 50 µL of the Griess reagent in a new 96-well plate.
-
Incubation: Incubate the plate at room temperature for 10 minutes.
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification: Determine the nitrite concentration from a sodium nitrite standard curve. The percentage of NO inhibition is calculated relative to the LPS-stimulated control.
NF-κB Inhibition Assay (Luciferase Reporter Assay)
Principle: This assay quantifies the activity of the transcription factor NF-κB, a central regulator of the inflammatory response. A reporter gene (luciferase) is placed under the control of an NF-κB response element. Inhibition of NF-κB activation results in a decrease in luciferase expression, which is measured as a reduction in luminescence.
Materials:
-
This compound
-
HEK293T cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM
-
FBS
-
Penicillin-Streptomycin solution
-
Tumor Necrosis Factor-alpha (TNF-α) as a stimulant
-
Luciferase assay reagent
-
96-well cell culture plates (white, opaque)
-
Luminometer
Protocol:
-
Cell Seeding: Seed the NF-κB reporter HEK293T cells in a 96-well white, opaque plate at an appropriate density and incubate overnight.
-
Treatment: Treat the cells with different concentrations of this compound for 1 hour.
-
Stimulation: Stimulate the cells with TNF-α to activate the NF-κB pathway and incubate for 6-8 hours.
-
Cell Lysis: Lyse the cells using the luciferase assay reagent buffer.
-
Luminescence Measurement: Add the luciferase substrate to the cell lysate and immediately measure the luminescence using a luminometer.
-
Data Analysis: The percentage of NF-κB inhibition is calculated by comparing the luminescence of this compound-treated cells to that of TNF-α-stimulated control cells.
TNF-α and IL-6 Secretion Assay (ELISA)
Principle: This enzyme-linked immunosorbent assay (ELISA) quantifies the amount of pro-inflammatory cytokines, TNF-α and IL-6, secreted by immune cells.
Materials:
-
This compound
-
RAW 264.7 macrophage cells or other appropriate immune cells
-
DMEM, FBS, Penicillin-Streptomycin
-
LPS
-
Human/Murine TNF-α and IL-6 ELISA kits
-
96-well ELISA plates
-
Wash buffer
-
Detection antibody (conjugated to an enzyme)
-
Substrate solution
-
Stop solution
-
Microplate reader
Protocol:
-
Cell Culture and Treatment: Culture RAW 264.7 cells and treat them with this compound and LPS as described in the nitric oxide assay protocol.
-
Sample Collection: Collect the cell culture supernatant.
-
ELISA Procedure:
-
Coat the ELISA plate with the capture antibody for either TNF-α or IL-6.
-
Block the plate to prevent non-specific binding.
-
Add the collected cell culture supernatants and standards to the wells.
-
Wash the plate.
-
Add the detection antibody.
-
Wash the plate.
-
Add the enzyme-linked secondary antibody.
-
Wash the plate.
-
Add the substrate and incubate until color develops.
-
Add the stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (typically 450 nm) using a microplate reader.
-
Quantification: Calculate the concentration of TNF-α or IL-6 in the samples based on the standard curve.
COX-2 Inhibition Assay (Enzymatic Assay)
Principle: This assay measures the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, which is responsible for the production of pro-inflammatory prostaglandins.
Materials:
-
This compound
-
Recombinant human or ovine COX-2 enzyme
-
Arachidonic acid (substrate)
-
Reaction buffer
-
Colorimetric or fluorometric detection reagent
-
COX-2 specific inhibitor (e.g., Celecoxib) as a positive control
-
96-well plate
-
Microplate reader
Protocol:
-
Reaction Setup: In a 96-well plate, add the reaction buffer, the COX-2 enzyme, and different concentrations of this compound or the positive control.
-
Pre-incubation: Pre-incubate the mixture for a short period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add arachidonic acid to initiate the enzymatic reaction.
-
Detection: After a specific incubation time, add the detection reagent. The product of the COX-2 reaction is measured either colorimetrically or fluorometrically.
-
Measurement: Read the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Calculate the percentage of COX-2 inhibition by comparing the activity in the presence of this compound to the activity of the enzyme alone.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the proposed mechanism of action of this compound on key inflammatory signaling pathways and the general workflow for the in vitro assays.
Caption: General experimental workflow for in vitro anti-inflammatory assays.
Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.
Caption: Potential modulation of the MAPK signaling pathway by this compound.
References
Application Note: Nitric Oxide Production Inhibition Assay Using Daturaolone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daturaolone, a pentacyclic oleanane triterpenoid, has been identified as a compound with significant anti-inflammatory potential.[1] Inflammation is a critical biological response, but its dysregulation can lead to chronic diseases. Nitric oxide (NO) is a key signaling molecule in the inflammatory process, produced by inducible nitric oxide synthase (iNOS) in response to pro-inflammatory stimuli like lipopolysaccharide (LPS).[2] Overproduction of NO is associated with various inflammatory conditions.[2] Therefore, inhibiting NO production is a key therapeutic strategy. This document provides a detailed protocol for assessing the inhibitory effect of this compound on NO production in LPS-stimulated murine macrophage cells (RAW 264.7).
Principle of the Assay
This assay quantifies the inhibitory potential of this compound on NO synthesis in a cellular model. The murine macrophage cell line, RAW 264.7, is stimulated with LPS to induce the expression of iNOS, leading to the production of NO.[3][4] Since NO is a highly reactive and short-lived molecule, its concentration is determined by measuring its stable, oxidized metabolite, nitrite (NO₂⁻), which accumulates in the cell culture medium.[3][5] The colorimetric Griess assay is employed for this quantification, where the Griess reagent reacts with nitrite to form a colored azo dye, the absorbance of which is measured at 540 nm.[6][7] A decrease in nitrite concentration in the presence of this compound indicates inhibition of NO production.
Proposed Mechanism of Action
This compound is believed to exert its anti-inflammatory effects by modulating key signaling pathways. In response to inflammatory stimuli (like LPS or TNF-α), the transcription factor Nuclear Factor-kappa B (NF-κB) is activated.[1][8] Activated NF-κB translocates to the nucleus and induces the expression of various pro-inflammatory genes, including iNOS. This compound has been shown to significantly inhibit NF-κB activation.[1][9] By suppressing the NF-κB pathway, this compound reduces the expression of iNOS, thereby decreasing the synthesis of nitric oxide. It may also inhibit NO generation through direct or indirect interaction with iNOS or other inflammatory proteins.[1][8]
Caption: Proposed mechanism of this compound's anti-inflammatory action.
Quantitative Data Summary
The following table summarizes the in vitro inhibitory activities of this compound. The data highlights its potency in inhibiting both NF-κB and nitric oxide production, with minimal cytotoxicity in normal cells.
| Parameter | Compound | IC₅₀ Value | Cell Type / Assay | Reference |
| NO Production Inhibition | This compound | 4.51 ± 0.92 µg/mL | LPS-stimulated Macrophages | [1][9] |
| Curcumin (Positive Control) | 2.94 ± 0.74 µg/mL | LPS-stimulated Macrophages | [1] | |
| NF-κB Inhibition | This compound | 1.2 ± 0.8 µg/mL | TNF-α activated NF-κB assay | [1][9] |
| Cytotoxicity | This compound | >20 µg/mL | Normal Lymphocytes | [1][9] |
| This compound | 17.32 ± 1.43 µg/mL | Huh7.5 Cancer Cells | [1][9] |
Detailed Experimental Protocol
This protocol outlines the necessary steps to measure the inhibition of NO production by this compound in RAW 264.7 cells.
-
Cell Line: Murine Macrophage cell line RAW 264.7 (ATCC® TIB-71™)
-
Reagents:
-
This compound (prepare stock solution in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
Dulbecco's Modified Eagle's Medium (DMEM), phenol red-free recommended for better results[10]
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS), sterile
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Griess Reagent Kit[10]:
-
Sodium Nitrite (NaNO₂) for standard curve
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) for viability assay
-
-
Equipment:
-
Humidified incubator (37°C, 5% CO₂)
-
Laminar flow hood
-
Microplate reader (absorbance at 540 nm and 570 nm)
-
96-well flat-bottom cell culture plates
-
Centrifuge
-
Multichannel pipettor
-
The overall workflow involves cell seeding, treatment with the test compound, stimulation to produce NO, collection of the supernatant, and quantification of nitrite using the Griess assay.
Caption: Workflow for the nitric oxide inhibition assay.
Day 1: Cell Seeding
-
Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Harvest cells and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 1.5 x 10⁵ cells/well.[4]
-
Incubate for 24 hours in a humidified incubator (37°C, 5% CO₂) to allow for cell adherence.[4]
Day 2: Treatment and Stimulation
-
Prepare serial dilutions of this compound in serum-free DMEM. Ensure the final DMSO concentration is non-toxic (e.g., <0.5%).
-
Remove the old medium from the wells.
-
Add 100 µL of the this compound dilutions to the respective wells. Include wells for:
-
Negative Control: Cells with medium only (no LPS, no this compound).
-
Positive Control (LPS only): Cells with medium and LPS.
-
Vehicle Control: Cells with medium, LPS, and the highest concentration of DMSO used for this compound.
-
-
Add 10 µL of LPS solution to all wells except the negative control to achieve a final concentration of 1 µg/mL.
Day 3: Nitrite Quantification (Griess Assay)
-
Prepare Nitrite Standard Curve:
-
Prepare a 100 µM stock solution of sodium nitrite (NaNO₂) in culture medium.
-
Perform serial dilutions to create standards ranging from approximately 1.5 µM to 100 µM.[10]
-
-
Griess Reaction:
-
Carefully transfer 50-100 µL of supernatant from each well of the cell plate to a new 96-well plate.[7]
-
Add an equal volume of Griess Reagent A (Sulfanilamide solution) to each well.[7]
-
Incubate for 5-10 minutes at room temperature, protected from light.[12]
-
Add an equal volume of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.[12]
-
-
Measure Absorbance:
-
Measure the absorbance at 540 nm using a microplate reader. The color is stable for about 30 minutes.
-
It is crucial to confirm that the observed reduction in NO is not due to cytotoxicity of this compound. This should be run in parallel on a separate plate prepared under identical conditions.
-
After the 24-hour incubation with this compound and LPS, remove the supernatant.
-
Add 100 µL of fresh medium and 10 µL of MTT solution (5 mg/mL in PBS) to each well.[13]
-
Incubate for 4 hours at 37°C.[13]
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Shake the plate for 10 minutes and measure the absorbance at 550-570 nm.[13]
-
Calculate cell viability relative to the control (untreated) cells.
-
Standard Curve: Plot the absorbance of the nitrite standards against their known concentrations. Determine the linear regression equation.
-
Nitrite Concentration: Use the regression equation to calculate the nitrite concentration in each experimental sample from its absorbance value.
-
Percentage Inhibition: Calculate the percentage inhibition of NO production for each this compound concentration using the following formula:
-
% Inhibition = [1 - (Nitrite_sample / Nitrite_LPS_control)] x 100
-
-
IC₅₀ Value: Plot the % inhibition against the log of this compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that causes 50% inhibition).
Conclusion
This protocol provides a robust and reproducible method for evaluating the inhibitory effect of this compound on nitric oxide production in vitro. The assay is a critical tool for characterizing the anti-inflammatory properties of this compound and similar natural products, providing valuable data for researchers in pharmacology and drug development. Combining this assay with a cytotoxicity test ensures that the observed effects are specific to the inhibition of the NO synthesis pathway and not a result of cell death.
References
- 1. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.12. Nitric Oxide Assay in LPS-Stimulated RAW 264.7 [bio-protocol.org]
- 5. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7: Version 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bowdish.ca [bowdish.ca]
- 11. Inhibition of nitric oxide production and free radical scavenging activities of four South African medicinal plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. dojindo.co.jp [dojindo.co.jp]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Daturaolone as an NF-κB Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Daturaolone, a triterpenoid found in plants of the Datura genus, has demonstrated significant anti-inflammatory properties.[1][2][3][4][5] This document provides a detailed protocol for assessing the inhibitory effect of this compound on the Nuclear Factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. The provided methodologies are based on established in vitro assays and are intended to guide researchers in the evaluation of this compound's potential as a therapeutic agent.
Introduction
The Nuclear Factor-kappa B (NF-κB) family of transcription factors plays a pivotal role in regulating immune and inflammatory responses.[6][7][8] Dysregulation of the NF-κB pathway is implicated in a variety of inflammatory diseases and cancers.[6][8] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins.[7][9] Upon stimulation by pro-inflammatory signals such as Tumor Necrosis Factor-alpha (TNF-α) or lipopolysaccharide (LPS), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα.[6][7] This allows the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory genes.[7][8][10]
This compound has been identified as a potent inhibitor of NF-κB, suggesting its therapeutic potential in managing inflammatory disorders.[1] This document outlines a detailed protocol for an in vitro NF-κB inhibition assay using a macrophage cell line, a common model for studying inflammation.
Data Presentation
The inhibitory activity of this compound on NF-κB and other inflammatory markers has been quantified in previous studies. A summary of these findings is presented below for easy comparison.
| Parameter | Cell Line/Model | Inducer | IC₅₀ / Effect | Reference |
| NF-κB Inhibition | - | - | 1.2 ± 0.8 µg/mL | [1] |
| Nitric Oxide (NO) Production Inhibition | - | - | 4.51 ± 0.92 µg/mL | [1] |
| Anti-inflammatory (Carrageenan-induced paw edema) | Mouse | Carrageenan | ED₅₀ = 10.1 mg/kg | [4][5] |
| Antinociceptive (Acetic acid-induced writhing) | Mouse | Acetic Acid | ED₅₀ = 13.8 mg/kg | [4][5] |
| Cytotoxicity (Normal lymphocytes) | Normal lymphocytes | - | >20 µg/mL | [1] |
| Cytotoxicity (Huh7.5 cancer cells) | Huh7.5 | - | 17.32 ± 1.43 µg/mL | [1] |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of NF-κB activation and the workflow for its inhibition assay, the following diagrams are provided.
Caption: NF-κB Signaling Pathway and Point of Inhibition by this compound.
Caption: Experimental Workflow for NF-κB Nuclear Translocation Assay.
Experimental Protocols
Cell Culture and Maintenance
-
Cell Line: RAW 264.7 murine macrophage cell line.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Maintain cells in a humidified incubator at 37°C with 5% CO₂.
-
Subculture: Passage cells every 2-3 days or when they reach 80-90% confluency.
NF-κB (p65) Nuclear Translocation Assay
This protocol is based on immunofluorescence staining to visualize the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.
Materials:
-
This compound stock solution (dissolved in DMSO)
-
Lipopolysaccharide (LPS) from E. coli
-
96-well black, clear-bottom imaging plates
-
Phosphate Buffered Saline (PBS)
-
4% Paraformaldehyde (PFA) in PBS
-
0.1% Triton X-100 in PBS
-
Blocking Buffer (e.g., 5% Bovine Serum Albumin in PBS)
-
Primary Antibody: Rabbit anti-NF-κB p65
-
Secondary Antibody: Alexa Fluor 488-conjugated goat anti-rabbit IgG
-
Nuclear Stain: DAPI (4',6-diamidino-2-phenylindole)
-
High-content imaging system or fluorescence microscope
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well imaging plate at a density of 2 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Pre-treatment:
-
Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions.
-
Include a vehicle control (medium with DMSO) and a positive control (no compound).
-
Incubate for 1 hour at 37°C.
-
-
Stimulation:
-
Add 10 µL of LPS solution to each well to a final concentration of 1 µg/mL (except for the negative control wells).
-
Incubate for 30 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Gently aspirate the medium and wash the cells twice with PBS.
-
Fix the cells by adding 100 µL of 4% PFA and incubating for 15 minutes at room temperature.
-
Wash the cells three times with PBS.
-
Permeabilize the cells by adding 100 µL of 0.1% Triton X-100 and incubating for 10 minutes.
-
Wash the cells three times with PBS.
-
-
Immunostaining:
-
Block non-specific binding by adding 100 µL of Blocking Buffer and incubating for 1 hour at room temperature.
-
Aspirate the blocking buffer and add 50 µL of the primary antibody diluted in Blocking Buffer. Incubate overnight at 4°C.
-
Wash the cells three times with PBS.
-
Add 50 µL of the fluorescently labeled secondary antibody and DAPI diluted in Blocking Buffer. Incubate for 1 hour at room temperature in the dark.
-
Wash the cells three times with PBS.
-
-
Imaging and Analysis:
-
Add 100 µL of PBS to each well.
-
Acquire images using a high-content imaging system or a fluorescence microscope. Capture images for both the DAPI (blue) and Alexa Fluor 488 (green) channels.
-
Quantify the nuclear translocation of p65 by measuring the fluorescence intensity of the green channel within the nuclear area defined by the DAPI stain.
-
Calculate the percentage of inhibition for each concentration of this compound compared to the LPS-stimulated control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the log of the this compound concentration.
-
Nitric Oxide (NO) Production Assay (Griess Test)
This assay measures the amount of nitrite, a stable product of NO, in the cell culture supernatant.
Materials:
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite standard solution
-
96-well clear plates
Procedure:
-
Cell Seeding and Treatment: Follow steps 1-3 of the nuclear translocation assay protocol, but use a standard 96-well plate and incubate the cells with LPS for 24 hours.
-
Sample Collection: After the 24-hour incubation, carefully collect 50 µL of the culture supernatant from each well and transfer it to a new 96-well plate.
-
Griess Reaction:
-
Add 50 µL of Griess Reagent Component A to each well containing the supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µL of Griess Reagent Component B to each well.
-
Incubate for another 10 minutes at room temperature, protected from light.
-
-
Measurement: Measure the absorbance at 540 nm using a microplate reader.
-
Quantification:
-
Generate a standard curve using the sodium nitrite standard solution.
-
Calculate the concentration of nitrite in each sample from the standard curve.
-
Determine the percentage of inhibition of NO production by this compound.
-
Conclusion
The protocols outlined in this document provide a framework for the in vitro evaluation of this compound as an NF-κB inhibitor. The significant inhibitory activity of this compound on the NF-κB pathway, coupled with its anti-inflammatory effects, underscores its potential as a lead compound for the development of novel anti-inflammatory therapeutics. Further mechanistic studies are warranted to fully elucidate its mode of action.
References
- 1. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Identification of Known Drugs that Act as Inhibitors of NF-κB Signaling and their Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB Signaling and Inflammation—Drug Repurposing to Treat Inflammatory Disorders? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Efficacy Testing of Daturaolone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established and proposed in vivo models for evaluating the therapeutic efficacy of Daturaolone, a triterpenoid with demonstrated anti-inflammatory, analgesic, and potential anti-cancer properties. Detailed protocols for key experiments are provided to facilitate study design and execution.
Anti-inflammatory Efficacy of this compound
This compound has shown significant anti-inflammatory activity in vivo, primarily evaluated through the carrageenan-induced paw edema model.[1][2] The mechanism of action involves the inhibition of key inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX), leading to reduced prostaglandin synthesis.[1][3] Furthermore, this compound has been shown to interact with and inhibit TNF-α, phospholipase-A2, and NF-κB, disrupting the downstream inflammatory cascade.[3]
Quantitative Data Summary: Anti-inflammatory and Analgesic Efficacy
| Model | Species | This compound Dose (mg/kg) | Efficacy Endpoint | Result | Reference |
| Carrageenan-Induced Paw Edema | Mouse | 20 | % Inhibition of Edema | 81.73 ± 3.16 | [2][4] |
| Acetic Acid-Induced Writhing | Mouse | 10 | % Inhibition of Writhing | Not Specified (ED50 = 13.8 mg/kg) | Not Specified |
| Hot Plate Test | Mouse | 20 | % Antinociception | 89.47 ± 9.01 | [2] |
Experimental Protocol: Carrageenan-Induced Paw Edema in Mice
This protocol outlines the procedure for inducing acute inflammation in the mouse paw using carrageenan and assessing the anti-inflammatory effect of this compound.
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)
-
Positive control (e.g., Indomethacin, 10 mg/kg)
-
Male Swiss albino mice (20-25 g)
-
Plethysmometer or digital calipers
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week before the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Indomethacin)
-
Group III-V: this compound (e.g., 5, 10, and 20 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each mouse.
-
Measurement of Paw Volume: Measure the paw volume of each mouse using a plethysmometer or the paw thickness using digital calipers at 0, 1, 2, 3, and 4 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group and Vt is the average paw volume of the treated group.
Signaling Pathway of this compound in Inflammation
Caption: this compound inhibits multiple key targets in the inflammatory cascade.
Analgesic Efficacy of this compound
This compound exhibits significant analgesic properties, likely linked to its anti-inflammatory action by inhibiting prostaglandin synthesis.[1] The acetic acid-induced writhing test is a standard model to evaluate peripheral analgesic activity.
Experimental Protocol: Acetic Acid-Induced Writhing in Mice
This protocol describes the induction of visceral pain in mice using acetic acid to assess the analgesic potential of this compound.
Materials:
-
This compound
-
Acetic acid (0.6% v/v in distilled water)
-
Vehicle (e.g., 0.5% Sodium Carboxymethylcellulose)
-
Positive control (e.g., Aspirin, 100 mg/kg)
-
Male Swiss albino mice (20-25 g)
-
Observation chambers
-
Syringes and needles (26G)
Procedure:
-
Animal Acclimatization: Acclimate mice to the laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide the animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: Positive control (Aspirin)
-
Group III-V: this compound (e.g., 5, 10, and 20 mg/kg, p.o.)
-
-
Drug Administration: Administer this compound, vehicle, or positive control orally (p.o.) 30 minutes before acetic acid injection.
-
Induction of Writhing: Inject 0.1 mL/10 g of body weight of 0.6% acetic acid solution intraperitoneally (i.p.) to each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (stretching of the abdomen and/or hind limbs) for a period of 20 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Wc - Wt) / Wc] x 100 Where Wc is the average number of writhes in the control group and Wt is the average number of writhes in the treated group.
Experimental Workflow: Analgesic Efficacy Testing
References
- 1. researchgate.net [researchgate.net]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Daturaolone: Application Notes and Protocols for the Carrageenan-Induced Paw Edema Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the carrageenan-induced paw edema model to evaluate the anti-inflammatory properties of Daturaolone, a pentacyclic triterpenoid with demonstrated anti-inflammatory potential.
Introduction
Carrageenan-induced paw edema is a classical and highly reproducible in vivo model of acute inflammation, widely employed in the screening and evaluation of potential anti-inflammatory drug candidates. The inflammatory response induced by the subcutaneous injection of carrageenan, a sulfated polysaccharide, is characterized by a biphasic development of edema. The early phase (0-2.5 hours) is primarily mediated by the release of histamine, serotonin, and bradykinin, leading to increased vascular permeability. The later phase (3-6 hours) involves the infiltration of neutrophils and the production of pro-inflammatory mediators, including prostaglandins (PGs), nitric oxide (NO), and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1 beta (IL-1β).[1][2]
This compound has been identified as a potent anti-inflammatory agent.[3] Studies have shown that it can significantly reduce inflammatory paw edema.[3][4] Its mechanism of action is attributed to the inhibition of key inflammatory pathways, including the nuclear factor-kappa B (NF-κB) signaling pathway and the production of nitric oxide.[3][5]
Data Presentation
The following tables summarize the quantitative data on the anti-inflammatory effects of this compound in the carrageenan-induced paw edema model.
Table 1: In Vivo Anti-inflammatory Activity of this compound in Carrageenan-Induced Paw Edema
| Treatment Group | Dose (mg/kg) | Time Point (hours) | % Inhibition of Paw Edema | Reference |
| This compound | 5 | 4 | Not specified | [4] |
| This compound | 10 | 4 | Not specified | [4] |
| This compound | 20 | 4 | 81.73 ± 3.16 | [3][6] |
| Ibuprofen (Positive Control) | Not specified | 4 | 82.64 ± 9.49 | [3] |
| Diclofenac (Positive Control) | 10 | 4 | Not specified | [7] |
| Diclofenac (Positive Control) | 30 | 4 | Not specified | [7] |
Table 2: In Vitro Anti-inflammatory Activity of this compound
| Assay | IC50 Value (µg/mL) | % Inhibition | Reference |
| NF-κB Inhibition | 1.2 ± 0.8 | 92.17 ± 5.1 | [3][8] |
| Nitric Oxide (NO) Production Inhibition | 4.51 ± 0.92 | 84 ± 2.87 | [3][8] |
| Curcumin (Positive Control for NO Inhibition) | 2.94 ± 0.74 | Not specified | [3] |
Experimental Protocols
Carrageenan-Induced Paw Edema in Rats
This protocol details the procedure for inducing acute inflammation in the rat paw using carrageenan and assessing the anti-inflammatory effect of this compound.
Materials:
-
Male Wistar rats (150-200 g)
-
This compound
-
Carrageenan (Lambda, Type IV)
-
Positive control drug (e.g., Ibuprofen, Diclofenac sodium)
-
Vehicle (e.g., 5% Tween 80 in saline)
-
Plethysmometer or digital calipers
-
27-gauge needles and syringes
Procedure:
-
Animal Acclimatization: Acclimatize the animals to the laboratory conditions for at least one week before the experiment, with free access to food and water.
-
Grouping of Animals: Divide the animals into the following groups (n=6 per group):
-
Group I (Control): Administer the vehicle orally.
-
Group II (Positive Control): Administer the standard anti-inflammatory drug (e.g., Ibuprofen or Diclofenac) orally.
-
Group III, IV, V (Test Groups): Administer this compound at different doses (e.g., 5, 10, and 20 mg/kg) orally.
-
-
Drug Administration: Administer the respective treatments (vehicle, positive control, or this compound) to the animals 30 minutes to 1 hour before the carrageenan injection.[9][10]
-
Induction of Paw Edema:
-
Measurement of Paw Edema: Measure the paw volume (Vt) at 1, 2, 3, and 4 hours after the carrageenan injection.[11]
-
Calculation of Edema and Inhibition:
-
Calculate the increase in paw volume (edema) for each animal at each time point: Edema = Vt - V0.
-
Calculate the percentage inhibition of edema for the treated groups compared to the control group using the following formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100
-
Visualizations
Experimental Workflow
Caption: Workflow for Carrageenan-Induced Paw Edema Model.
Signaling Pathway of Carrageenan-Induced Inflammation and this compound's Mechanism of Action
Caption: this compound's Inhibition of Inflammatory Pathways.
References
- 1. Models of Inflammation: Carrageenan- or Complete Freund’s Adjuvant-Induced Edema and Hypersensitivity in the Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubcompare.ai [pubcompare.ai]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Molecular mechanism of action responsible for carrageenan-induced inflammatory response - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Carrageenan-Induced Colonic Inflammation Is Reduced in Bcl10 Null Mice and Increased in IL-10-Deficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Acetic Acid-Induced Writhing Test for Daturaolone Analgesia
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for utilizing the acetic acid-induced writhing test to evaluate the analgesic properties of Daturaolone, a pentacyclic oleanane triterpenoid with known anti-inflammatory and antinociceptive potential.[1]
Introduction
The acetic acid-induced writhing test is a widely used and reliable method for screening potential analgesic agents.[2] Intraperitoneal injection of acetic acid induces a characteristic writhing response in rodents, characterized by abdominal constrictions and stretching of the hind limbs.[2] This response is a result of the irritation of the peritoneal lining, which triggers the release of inflammatory mediators such as prostaglandins and bradykinin, leading to the stimulation of nociceptors.[2] The frequency of these writhes is a quantifiable measure of visceral pain, and a reduction in the number of writhes by a test compound is indicative of its analgesic activity.
This compound, isolated from plants of the Datura genus, has demonstrated significant anti-inflammatory and analgesic effects.[1][3] Its mechanism of action is believed to involve the inhibition of key inflammatory pathways, including the cyclooxygenase (COX) and lipoxygenase (LOX) pathways, as well as the downregulation of nuclear factor-kappa B (NF-κB) and tumor necrosis factor-alpha (TNF-α).[4][5] This document outlines the protocol for assessing the analgesic efficacy of this compound using the acetic acid-induced writhing test and provides a summary of its known mechanistic targets.
Experimental Protocols
Materials and Reagents
-
Test Compound: this compound (of high purity)
-
Vehicle: Appropriate solvent for this compound (e.g., 0.5% carboxymethylcellulose, normal saline with a small percentage of DMSO and/or Tween 80)
-
Positive Control: A standard non-steroidal anti-inflammatory drug (NSAID) such as Diclofenac sodium or Indomethacin.
-
Negative Control: Vehicle solution.
-
Acetic Acid Solution: 0.6% (v/v) in distilled water.
-
Experimental Animals: Male Swiss albino mice (or other suitable rodent strain) weighing 20-30g.
-
Equipment:
-
Animal balance
-
Syringes and needles for oral gavage and intraperitoneal injection
-
Observation chambers (transparent)
-
Stopwatch
-
Animal Handling and Acclimatization
-
House the animals in a controlled environment with a 12-hour light/dark cycle, constant temperature (22 ± 2°C), and humidity (50 ± 10%).
-
Provide standard pellet diet and water ad libitum.
-
Allow the animals to acclimatize to the laboratory conditions for at least one week before the experiment.
-
Fast the animals for 12-18 hours before the experiment, with free access to water.
Experimental Design and Procedure
-
Grouping of Animals: Randomly divide the animals into the following groups (n=6-8 animals per group):
-
Group I (Negative Control): Receives the vehicle.
-
Group II (Positive Control): Receives the standard analgesic drug (e.g., Diclofenac sodium at 10 mg/kg).
-
Group III-V (Test Groups): Receive this compound at different doses (e.g., 5, 10, and 20 mg/kg).
-
-
Administration of Test Substances:
-
Administer the vehicle, standard drug, or this compound orally (p.o.) or intraperitoneally (i.p.) 30-60 minutes before the induction of writhing. The volume of administration should be consistent across all groups (e.g., 10 ml/kg body weight).
-
-
Induction of Writhing:
-
Inject 0.6% acetic acid solution (10 ml/kg body weight) intraperitoneally to each animal.
-
-
Observation:
-
Immediately after the acetic acid injection, place each animal individually in a transparent observation chamber.
-
After a latency period of 5 minutes, start recording the number of writhes for a continuous period of 20-30 minutes. A writhe is characterized by a constriction of the abdominal muscles accompanied by a stretching of the hind limbs.
-
Data Collection and Analysis
-
Quantification: Count the total number of writhes for each animal during the observation period.
-
Calculation of Percentage Inhibition: Calculate the percentage inhibition of writhing for each group using the following formula:
% Inhibition = [(Mean number of writhes in control group - Mean number of writhes in test group) / Mean number of writhes in control group] x 100
-
Statistical Analysis: Analyze the data using an appropriate statistical test, such as one-way analysis of variance (ANOVA) followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine the statistical significance of the results. A p-value of less than 0.05 is generally considered statistically significant.
Data Presentation
The following table summarizes the expected analgesic effect of this compound in the acetic acid-induced writhing test based on available literature.
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | Percentage Inhibition (%) |
| Vehicle Control | - | [Insert Experimental Data] | 0 |
| This compound | 5 | [Insert Experimental Data] | [Calculate] |
| This compound | 10 | [Insert Experimental Data] | [Calculate] |
| This compound | 20 | [Insert Experimental Data] | [Calculate] |
| Diclofenac Sodium | 10 | [Insert Experimental Data] | [Calculate] |
Note: The methanolic extract of Pistacia integerrima, from which this compound was isolated, showed a dose-dependent anti-inflammatory effect on acetic acid-induced writhing responses in mice with an ED50 value of 13.8 mg/kg.[6] This suggests that a dose-dependent inhibition of writhing is expected with purified this compound.
Mandatory Visualizations
Experimental Workflow
Caption: Experimental workflow for the acetic acid-induced writhing test.
Proposed Signaling Pathway for this compound Analgesia
Caption: Proposed mechanism of this compound's analgesic and anti-inflammatory action.
References
- 1. Evaluation of the antinociceptive effects of a selection of triazine derivatives in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Mechanistic assessment of the analgesic, anti-inflammatory and antipyretic actions of Dalbergia saxatilis in animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Cell Culture Preparation in Daturaolone Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the preparation of cell cultures to investigate the effects of Daturaolone, a pentacyclic triterpenoid with demonstrated anti-inflammatory and cytotoxic properties.[1][2] The following sections detail the necessary materials, step-by-step procedures, and data analysis for key experiments to assess the biological activity of this compound.
Overview of this compound's Biological Activity
This compound, isolated from Datura species, has been shown to exhibit a range of biological effects, primarily centered around its anti-inflammatory and anti-cancer potential.[1][2] Mechanistically, this compound interacts with key inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), phospholipase-A2, cyclooxygenases (COX), lipoxygenases (LOX), and Nuclear Factor-kappa B (NF-κB).[2][3] Its cytotoxic effects have been observed in various cancer cell lines, where it can induce apoptosis and cause cell cycle arrest.[2]
Quantitative Data Summary
The following tables summarize the reported quantitative data on the biological activity of this compound.
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cancer Type | IC50 (µg/mL) | Exposure Time (h) | Reference |
| Huh7.5 | Hepatocellular Carcinoma | 17.32 ± 1.43 | 72 | [2] |
| DU-145 | Prostate Cancer | 18.64 ± 2.15 | 72 | [2] |
| LoVo | Colon Cancer | 10 | Not Specified | |
| Normal Lymphocytes | Non-cancerous | >20 | 24 | [2] |
Table 2: Inhibitory Activity of this compound
| Target | Assay | IC50 (µg/mL) | Reference |
| NF-κB | TNF-α activated NF-κB inhibition | 1.2 ± 0.8 | [2] |
| Nitric Oxide (NO) | NO production inhibition | 4.51 ± 0.92 | [2] |
Experimental Protocols
General Cell Culture and Maintenance
This protocol outlines the basic procedures for maintaining and subculturing adherent cancer cell lines for use in this compound experiments.
Materials:
-
Selected cancer cell line (e.g., Huh7.5, DU-145, LoVo)
-
Complete growth medium (specific to the cell line, e.g., DMEM or RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate Buffered Saline (PBS), sterile
-
Cell culture flasks (T-25 or T-75)
-
96-well plates
-
Incubator (37°C, 5% CO2)
-
Laminar flow hood
-
Hemocytometer or automated cell counter
Procedure:
-
Culture cells in T-75 flasks with complete growth medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Monitor cell confluence daily. When cells reach 80-90% confluence, subculture them.
-
To subculture, aspirate the old medium and wash the cells once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate for 2-5 minutes at 37°C until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Collect the cell suspension and centrifuge at 1000 rpm for 5 minutes.
-
Discard the supernatant and resuspend the cell pellet in fresh complete growth medium.
-
Determine the cell concentration using a hemocytometer or automated cell counter.
-
Seed cells into new flasks or plates at the desired density for subsequent experiments.
Cell Viability Assay (MTT Assay)
This protocol describes how to assess the cytotoxic effects of this compound on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cells seeded in a 96-well plate
-
This compound stock solution (dissolved in DMSO)
-
Complete growth medium
-
MTT solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Microplate reader
Procedure:
-
Seed cells (e.g., 5 x 10³ to 1 x 10⁴ cells/well) in a 96-well plate and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution. The final DMSO concentration should not exceed 0.1%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
After incubation, add 20 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Aspirate the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol details the detection of apoptosis in cells treated with this compound using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Annexin V-FITC
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells (e.g., 2 x 10⁵ cells/well) in a 6-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound for the desired time.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 1500 rpm for 5 minutes.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V-FITC and PI negative; early apoptotic cells are Annexin V-FITC positive and PI negative; late apoptotic or necrotic cells are both Annexin V-FITC and PI positive.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution in this compound-treated cells using PI staining and flow cytometry.
Materials:
-
Cells seeded in a 6-well plate
-
This compound
-
PBS
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (50 µg/mL)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
Harvest the cells by trypsinization.
-
Wash the cells with PBS and centrifuge.
-
Resuspend the cell pellet in 1 mL of PBS and fix by adding the cell suspension dropwise into 4 mL of ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the fixed cells and wash the pellet with PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blot Analysis of Apoptosis-Related Proteins
This protocol is for the detection of changes in the expression of apoptosis-related proteins (e.g., p53, Bax, Bcl-2, caspases) in response to this compound treatment.
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-Bax, anti-Bcl-2, anti-caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated cells with RIPA buffer on ice.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analyze the band intensities relative to a loading control (e.g., β-actin or GAPDH).
Visualizations
Caption: this compound's proposed signaling pathways in inflammation and apoptosis.
Caption: General experimental workflow for investigating this compound's effects.
References
- 1. Different susceptibility of colon cancer DLD-1 and LOVO cell lines to apoptosis induced by DMU-212, a synthetic resveratrol analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Determining the In Vitro IC50 Value of Daturaolone: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Introduction
Daturaolone, a pentacyclic triterpenoid found in plants of the Datura genus, has garnered significant interest for its diverse pharmacological activities.[1] Preclinical studies have demonstrated its potential as an anti-inflammatory and anticancer agent.[2][3] The mechanism of action for its anti-inflammatory effects is believed to involve the inhibition of key signaling pathways, including the downregulation of nuclear factor-κB (NF-κB) and the modulation of inflammatory mediators such as cyclooxygenase (COX) and lipoxygenase (LOX).[4][5] In the context of oncology, this compound has exhibited cytotoxic effects against various cancer cell lines.[2]
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound in inhibiting a specific biological or biochemical function.[6] Determining the IC50 value of this compound is a fundamental step in its preclinical evaluation, providing a quantitative measure of its efficacy and enabling comparative analysis with other potential therapeutic agents.
This application note provides a detailed protocol for determining the IC50 value of this compound in vitro using a colorimetric cell viability assay, such as the MTT assay. The protocol is designed to be adaptable for various adherent cancer cell lines.
Data Presentation
The following table summarizes the reported in vitro IC50 values for this compound from published studies.
| Target/Cell Line | Assay | IC50 Value (µg/mL) | Reference |
| Hepatocellular Carcinoma (Huh7.5) | Cytotoxicity Assay | 17.32 ± 1.43 | [2] |
| Prostate Cancer (DU-145) | Cytotoxicity Assay | 18.64 ± 2.15 | [2] |
| NF-κB Inhibition | TNF-α activated NF-κB Assay | 1.2 ± 0.8 | [2] |
| Nitric Oxide (NO) Production | Griess Assay | 4.51 ± 0.92 | [2][7] |
| Normal Lymphocytes | Cytotoxicity Assay | >20 | [2][7] |
Experimental Protocols
This section outlines a detailed methodology for determining the IC50 value of this compound against a selected cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials and Reagents:
-
This compound (of high purity)
-
Selected cancer cell line (e.g., Huh7.5, DU-145, or other relevant line)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
-
MTT solution (5 mg/mL in PBS)
-
Dimethyl Sulfoxide (DMSO)
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
-
Humidified incubator (37°C, 5% CO2)
Experimental Workflow Diagram:
Caption: Experimental workflow for determining the IC50 value of this compound.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture the selected cancer cell line in a T-75 flask until it reaches 70-80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Resuspend the cells in fresh complete medium and perform a cell count.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate for 24 hours to allow the cells to attach.
-
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mg/mL).
-
Perform serial dilutions of the this compound stock solution in complete medium to achieve a range of final concentrations (e.g., 0.1, 1, 5, 10, 25, 50, 100 µg/mL).
-
Also, prepare a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank (medium only).
-
-
Cell Treatment:
-
After 24 hours of incubation, carefully remove the medium from the wells.
-
Add 100 µL of the prepared this compound dilutions to the respective wells in triplicate.
-
Add 100 µL of the vehicle control medium to the control wells.
-
Add 100 µL of fresh medium to the untreated control wells.
-
Incubate the plate for another 24, 48, or 72 hours, depending on the experimental design.
-
-
MTT Assay:
-
After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate Percent Cell Viability:
-
Average the absorbance readings for the triplicate wells for each concentration.
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100
-
-
Determine IC50 Value:
-
Plot the percent cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software (e.g., GraphPad Prism, R) to fit a dose-response curve.
-
The IC50 value is the concentration of this compound that results in a 50% reduction in cell viability.
-
Signaling Pathway
This compound's anti-inflammatory effects are attributed to its ability to modulate key signaling pathways. The diagram below illustrates the proposed mechanism of action.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Screening Daturaolone for Antimicrobial Activity
Audience: Researchers, scientists, and drug development professionals.
Introduction: Daturaolone is a pentacyclic oleanane triterpenoid found in plants of the Datura genus, such as Datura metel and Datura innoxia[1]. As a member of the triterpenoid class of compounds, this compound is of significant interest for its bioactive properties. Research has indicated that this compound exhibits a promising spectrum of antibacterial and antifungal activities, making it a candidate for further investigation in the development of new antimicrobial agents[2][3]. The general mechanism for antimicrobial triterpenoids is believed to involve the disruption of microbial cell membrane integrity due to their lipophilic nature, leading to increased permeability and leakage of essential cellular components[4][5].
This document provides detailed protocols for the preliminary screening and quantitative evaluation of this compound's antimicrobial efficacy using standard laboratory methods: the Agar Well Diffusion assay for initial screening and the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Quantitative Data Summary: Antimicrobial Activity of this compound
The following table summarizes the reported antimicrobial activity of isolated this compound. It is important to note that comprehensive MIC data is not yet widely available, and initial screenings have primarily utilized zone of inhibition assays.
| Test Organism | Type | Method | Result | Reference |
| Klebsiella pneumoniae | Gram-negative Bacteria | Agar Diffusion | Zone of Inhibition: 12-30 mm | [2] |
| Bacillus subtilis | Gram-positive Bacteria | Agar Diffusion | Zone of Inhibition: 12-30 mm | [2] |
| Staphylococcus epidermidis | Gram-positive Bacteria | Agar Diffusion | Zone of Inhibition: 12-30 mm | [2] |
| Staphylococcus aureus | Gram-positive Bacteria | Agar Diffusion | Zone of Inhibition: 12-30 mm | [2] |
| Trichophyton longifusus | Fungi | Agar Diffusion | Significant Activity | [2] |
| Candida albicans | Fungi (Yeast) | Agar Diffusion | Significant Activity | [2] |
| Aspergillus flavus | Fungi (Mold) | Agar Diffusion | Significant Activity | [2] |
| Microsporum canis | Fungi (Dermatophyte) | Agar Diffusion | Significant Activity | [2] |
| Fusarium solani | Fungi (Mold) | Agar Diffusion | Significant Activity | [2] |
| Candida glabrata | Fungi (Yeast) | Agar Diffusion | Significant Activity | [2] |
Experimental Protocols
Protocol 1: Preliminary Screening via Agar Well Diffusion
This method is a widely used qualitative or semi-quantitative technique to screen for the antimicrobial activity of a test compound. It relies on the diffusion of the compound from a well through a solidified agar medium, resulting in a zone of growth inhibition if the microorganism is susceptible.
Caption: Workflow for MIC determination using the broth microdilution method.
Detailed Methodology:
-
Preparation of this compound Dilutions:
-
Prepare a stock solution of this compound at twice the highest desired final concentration in an appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth - CAMHB).
-
Dispense 100 µL of sterile CAMHB into all wells of a 96-well microtiter plate.
-
Add 100 µL of the 2x this compound stock solution to the wells in the first column.
-
Using a multichannel pipette, perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, then transferring 100 µL from the second to the third, and so on. Discard the final 100 µL from the last column of the dilution series.
-
Leave one column for a growth control (broth only, no drug) and one well for a sterility control (broth only, no inoculum).
-
-
Inoculum Preparation and Addition:
-
Prepare a microbial inoculum adjusted to the 0.5 McFarland standard as described in Protocol 1.
-
Dilute this suspension in sterile broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after the inoculum is added.
-
Add 100 µL of the standardized, diluted inoculum to each well (except the sterility control). This will bring the total volume in each well to 200 µL and dilute the this compound concentrations to their final test concentrations.
-
-
Incubation:
-
Seal the plate (e.g., with an adhesive plate sealer) to prevent evaporation and contamination.
-
Incubate the plate at 37°C for 16-20 hours in an aerobic incubator.
-
-
MIC Determination:
-
After incubation, place the plate on a dark background and visually inspect for turbidity (cloudiness) or a pellet of cells at the bottom of the wells.
-
The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound at which there is no visible growth. The growth control well should be turbid, and the sterility control well should be clear.
-
References
- 1. In Vitro Antibacterial and Antifungal Potential of Amyrin-Type Triterpenoid Isolated from Datura metel Linnaeus - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Antimicrobial triterpenes from Ilex integra and the mechanism of antifungal action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbe-investigations.com [microbe-investigations.com]
- 5. The Synergistic Effect of Triterpenoids and Flavonoids—New Approaches for Treating Bacterial Infections? - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Antipyretic Effect of Daturaolone
Audience: Researchers, scientists, and drug development professionals.
Introduction
Daturaolone is an amyrin-type triterpenoid that has been isolated from plants of the Datura genus, such as Datura metel and Datura innoxia.[1][2] Traditionally, these plants have been used for various medicinal purposes, including the relief of fever.[1][3][4] Recent preclinical studies in animal models have begun to scientifically validate these traditional uses, demonstrating that this compound possesses significant antipyretic (fever-reducing) properties.[1][3][5] These application notes provide a summary of the quantitative data, a detailed experimental protocol for evaluating its antipyretic effects, and an overview of its proposed mechanism of action.
Quantitative Data Summary: Antipyretic Activity
The antipyretic efficacy of this compound has been quantified in a yeast-induced pyrexia model in mice. The compound, administered intraperitoneally (i.p.), demonstrated a dose-dependent reduction in fever. The maximum effect was observed at a dose of 20 mg/kg.[1][3]
Table 1: Summary of Antipyretic Effect of this compound in Yeast-Induced Febrile Mice
| Compound | Dose (mg/kg) | Route of Administration | Maximum Antipyretic Effect (%) | Time of Maximum Effect | Reference |
|---|---|---|---|---|---|
| This compound | 5 | i.p. | Data not specified | - | [1] |
| This compound | 10 | i.p. | Data not specified | - | [1] |
| This compound | 20 | i.p. | 78.98% | 3 hours post-administration | [3] |
| this compound | 20 | i.p. | 84.64% | Not specified |[1][3][5] |
Note: The studies also confirmed that this compound was safe in acute toxicity screenings at doses up to 50 mg/kg.[1][3][4]
Proposed Mechanism of Action
Fever, or pyrexia, is a complex physiological response primarily triggered by an increase in the concentration of prostaglandin E2 (PGE2) in the hypothalamus, which alters the body's thermoregulatory set point.[6][7] The production of PGE2 is a downstream effect of an inflammatory cascade initiated by pyrogenic stimuli.
This compound is thought to exert its antipyretic effect by intervening in this inflammatory cascade.[3] The proposed mechanism involves the inhibition of key pro-inflammatory mediators and enzymes. Studies suggest that this compound can interact with and inhibit Tumor Necrosis Factor-alpha (TNF-α), cyclooxygenase (COX), and lipoxygenase (LOX).[8][9] By inhibiting COX enzymes, this compound effectively blocks the synthesis of prostaglandins, thereby reducing PGE2 levels in the brain and allowing the thermoregulatory center to return to its normal set point.[3][9] This mechanism is similar to that of conventional non-steroidal anti-inflammatory drugs (NSAIDs).[6][7]
Caption: Proposed antipyretic mechanism of this compound.
Experimental Protocols
This section details the methodology for assessing the antipyretic potential of this compound using the Brewer's Yeast-induced pyrexia model in mice, based on protocols described in the literature.[3][10]
Objective: To determine the fever-reducing activity of this compound in an established animal model of pyrexia.
1. Animals
-
Species: Swiss albino mice (or other appropriate rodent strain).
-
Weight: 20-25 g.
-
Housing: Standard laboratory conditions (22-25°C, 12-hour light/dark cycle) with ad libitum access to food and water.
-
Acclimatization: Animals should be acclimatized to the laboratory environment for at least one week prior to the experiment.
2. Materials and Reagents
-
This compound (test compound).
-
Brewer's Yeast suspension (15-20% in sterile 0.9% saline).
-
Paracetamol or Aspirin (standard reference drug).
-
Vehicle (e.g., 10% DMSO in saline or appropriate solvent).
-
Digital rectal thermometer (calibrated for rodents).
-
Sterile syringes and needles (26G or similar).
-
Animal weighing scale.
3. Experimental Procedure
Step 1: Baseline Temperature Measurement
-
Gently restrain each mouse and record its basal rectal temperature using the digital thermometer. The probe should be lubricated and inserted to a consistent depth (approx. 2 cm).
-
Only mice with a stable baseline temperature within the normal range (e.g., 36.5-37.5°C) should be included in the study.
Step 2: Induction of Pyrexia
-
Administer a 15-20% suspension of Brewer's Yeast subcutaneously (s.c.) into the scruff of the neck. A typical volume is 10 mL/kg.
-
Withhold food but maintain free access to water after yeast injection.
-
Allow 18-24 hours for fever to develop.
Step 3: Post-Induction Temperature Measurement and Grouping
-
After 18-24 hours, measure the rectal temperature of all animals again.
-
Select only the animals that show a significant increase in body temperature (at least 0.5-1°C above baseline) for the next stage.
-
Randomly assign the febrile animals into the following groups (n=5-6 per group):
-
Group I (Vehicle Control): Receives only the vehicle.
-
Group II (Standard Drug): Receives Paracetamol (e.g., 150 mg/kg, i.p.).
-
Group III (this compound Low Dose): Receives this compound (e.g., 5 mg/kg, i.p.).
-
Group IV (this compound Mid Dose): Receives this compound (e.g., 10 mg/kg, i.p.).
-
Group V (this compound High Dose): Receives this compound (e.g., 20 mg/kg, i.p.).
-
Step 4: Drug Administration and Monitoring
-
Administer the respective treatments (vehicle, standard, or this compound) via the intraperitoneal (i.p.) route.
-
Measure the rectal temperature of each mouse at regular intervals post-treatment, for instance, at 1, 2, 3, 4, and 5 hours.
4. Data Analysis
-
Calculate the mean rectal temperature for each group at each time point.
-
The percentage reduction in pyrexia can be calculated using a relevant formula, often comparing the temperature drop in the treated group to the temperature change in the control group.
Experimental Workflow Visualization
The following diagram illustrates the logical flow of the experimental protocol for evaluating the antipyretic effect of this compound.
Caption: Workflow for yeast-induced pyrexia assay.
References
- 1. Gastrointestinal Motility, Muscle Relaxation, Antipyretic and Acute Toxicity Screening of Amyrin Type Triterpenoid (this compound) Isolated From Datura metel Linnaeus (Angel's Trumpet) Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Gastrointestinal Motility, Muscle Relaxation, Antipyretic and Acute Toxicity Screening of Amyrin Type Triterpenoid (this compound) Isolated From Datura metel Linnaeus (Angel’s Trumpet) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gastrointestinal-motility-muscle-relaxation-antipyretic-and-acute-toxicity-screening-of-amyrin-type-triterpenoid-daturaolone-isolated-from-datura-metel-linnaeus-angel-s-trumpet-fruits - Ask this paper | Bohrium [bohrium.com]
- 5. researchgate.net [researchgate.net]
- 6. Antipyretics: mechanisms of action and clinical use in fever suppression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. scholars.northwestern.edu [scholars.northwestern.edu]
- 8. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Analgesic, antipyretic, anti-inflammatory and toxic effects of andrographolide derivatives in experimental animals - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Molecular Docking Studies of Daturaolone
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction
Daturaolone, a pentacyclic oleanane triterpenoid, has garnered significant interest in the scientific community for its potential therapeutic properties, including anti-inflammatory, anticancer, and analgesic effects.[1][2][3][4][5] This compound, isolated from plants of the Datura genus, exerts its biological activity by interacting with various molecular targets.[1][6] Molecular docking is a powerful computational technique that plays a crucial role in understanding these interactions at a molecular level, predicting the binding affinity and orientation of a ligand (in this case, this compound) to a target protein.[7][8] These insights are invaluable for drug discovery and development, aiding in the identification of lead compounds and the optimization of their therapeutic efficacy.
These application notes provide a comprehensive guide for researchers on utilizing molecular docking to investigate the interaction of this compound with its putative protein targets. The protocols outlined below are based on established methodologies and findings from published studies.
Biological Activity and Molecular Targets of this compound
This compound has been reported to exhibit a range of biological activities. Its anti-inflammatory potential is particularly well-documented, with studies showing its ability to inhibit key mediators of the inflammatory cascade.[1][2][3] Furthermore, this compound has demonstrated cytotoxic effects against various cancer cell lines.[1][9][10][11]
Molecular docking studies have identified several potential protein targets for this compound, primarily centered around its anti-inflammatory and anticancer activities. These include:
-
Nuclear Factor-kappa B (NF-κB): A key transcription factor that regulates genes involved in inflammation and immunity.[1][4]
-
Cyclooxygenase (COX-1 and COX-2): Enzymes responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain.[1][3][4]
-
5-Lipoxygenase (5-LOX): An enzyme involved in the synthesis of leukotrienes, another class of inflammatory mediators.[1][4]
-
Phospholipase A2 (PLA2): An enzyme that releases arachidonic acid, the precursor for both prostaglandins and leukotrienes.[1][4]
-
Other targets: Including serotonin transporter, dopamine receptor D1, and 5-hydroxytryptamine, suggesting a broader pharmacological profile.[1][12]
Quantitative Data Summary
The following tables summarize the reported quantitative data from in silico and in vitro studies on this compound.
Table 1: Molecular Docking Binding Energies of this compound with Various Protein Targets
| Target Protein | PDB ID | Binding Energy (kcal/mol) | Reference |
| 5-Lipoxygenase (5-LOX) | 3V99 | -9.5 | [1] |
| Cyclooxygenase-2 (COX-2) | 3LN1 | -9.2 | [1] |
| Serotonin Transporter | 5I6X | -8.8 | [1] |
| Dopamine Receptor D1 | 7JOZ | -8.6 | [1] |
| Nuclear Factor-kappa B (NF-κB) | 4G3E | -8.3 | [1] |
| Phospholipase A2 | 3ELO | -7.9 | [1] |
| 5-Hydroxytryptamine | 6A93 | -7.9 | [1] |
| Estrogen Receptor | 5FQS | -7.3 | [1] |
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line/Model | IC50 / Activity | Reference |
| NF-κB Inhibition | HEK 293 | 1.2 ± 0.8 µg/mL | [1][12] |
| Nitric Oxide (NO) Production Inhibition | 4.51 ± 0.92 µg/mL | [1][12] | |
| Cytotoxicity | Huh7.5 (Hepatocellular Carcinoma) | 17.32 ± 1.43 µg/mL | [1] |
| Cytotoxicity | DU-145 (Prostate Cancer) | 18.64 ± 2.15 µg/mL | [1] |
| Cytotoxicity | Normal Lymphocytes | >20 µg/mL | [1] |
| Anti-inflammatory (Carrageenan-induced paw edema) | In vivo (mouse) | 81.73 ± 3.16% inhibition | [1][12] |
| Antinociceptive (Heat-induced pain) | In vivo (mouse) | 89.47 ± 9.01% antinociception | [1][12] |
Experimental Protocols
This section provides a detailed, step-by-step protocol for performing a molecular docking study of this compound against a protein target. This protocol is a generalized workflow and may require optimization based on the specific software used (e.g., AutoDock, Glide, FlexX).[7][8][13]
Protocol 1: Molecular Docking of this compound
Objective: To predict the binding mode and affinity of this compound to a specific protein target.
Materials:
-
A computer with molecular modeling software installed (e.g., AutoDock Tools, PyMOL, Discovery Studio).[13]
-
The 3D structure of the target protein in PDB format (downloadable from the RCSB Protein Data Bank).
-
The 3D structure of this compound in a suitable format (e.g., MOL2, SDF). This can be obtained from databases like PubChem or generated using chemical drawing software.
Methodology:
-
Protein Preparation:
-
Load the downloaded PDB file of the target protein into the molecular modeling software.[14][15]
-
Remove all non-essential molecules, such as water, ions, and co-crystallized ligands.[7][14]
-
Add polar hydrogen atoms to the protein, as they are crucial for forming hydrogen bonds.[7][14]
-
Assign partial charges to the protein atoms (e.g., Gasteiger charges).[14]
-
Save the prepared protein in the appropriate format for the docking software (e.g., PDBQT for AutoDock).[14]
-
-
Ligand Preparation:
-
Grid Box Generation:
-
Define the active site of the protein where this compound is expected to bind. This can be based on the location of the co-crystallized ligand in the original PDB file or predicted using active site prediction tools.
-
Generate a grid box that encompasses the entire active site. This grid defines the search space for the docking simulation.[7][14]
-
-
Docking Simulation:
-
Set the docking parameters, including the search algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock) and the number of docking runs.[14][15]
-
Initiate the docking simulation. The software will explore different conformations and orientations of this compound within the defined grid box and calculate the binding energy for each pose.[14]
-
-
Analysis of Results:
-
Analyze the docking results to identify the best binding pose, which is typically the one with the lowest binding energy.[14]
-
Visualize the docked complex to examine the interactions between this compound and the amino acid residues of the protein's active site.[7]
-
Identify key interactions such as hydrogen bonds, hydrophobic interactions, and van der Waals forces.[7]
-
Visualizations
This compound Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism of action for the anti-inflammatory effects of this compound, highlighting its interaction with key signaling molecules.[2]
Caption: Proposed anti-inflammatory mechanism of this compound.
Molecular Docking Experimental Workflow
The diagram below outlines the key steps involved in a typical molecular docking experiment.
References
- 1. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. biotechworldindia.in [biotechworldindia.in]
- 8. Molecular Docking: A powerful approach for structure-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 11. antiox.org [antiox.org]
- 12. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 14. sites.ualberta.ca [sites.ualberta.ca]
- 15. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
Daturaolone: A Promising Lead Compound for Drug Design in Inflammation and Oncology
Application Notes and Protocols for Researchers
Introduction
Daturaolone, a pentacyclic oleanane triterpenoid found in plants of the Datura genus, has emerged as a compelling lead compound for the development of novel therapeutics, particularly in the areas of inflammation and cancer.[1][2] This molecule exhibits a range of biological activities, including anti-inflammatory, cytotoxic, analgesic, and antidepressant effects.[1][3][4] Its drug-like properties, as predicted by Lipinski's rule of five, further enhance its potential as a scaffold for drug design.[1][4] this compound's mechanism of action appears to be multi-targeted, primarily involving the inhibition of key inflammatory mediators such as nuclear factor-kappa B (NF-κB) and cyclooxygenase (COX) enzymes.[1][5][6][7] These application notes provide a summary of the quantitative biological data for this compound and detailed protocols for key in vitro assays to facilitate further research and development.
Biological Activity Data
The following tables summarize the reported in vitro and in vivo biological activities of this compound, providing key quantitative metrics for its potential therapeutic applications.
In Vitro Activity of this compound
| Assay | Cell Line/Target | IC50 / ED50 | Positive Control | Control IC50 / ED50 | Reference |
| Anti-inflammatory Activity | |||||
| NF-κB Inhibition (TNF-α activated) | HEK 293 | 1.2 ± 0.8 µg/mL | Nα-tosyl-L-phenylalanine chloromethyl ketone (TPCK) | Not Reported | [1] |
| Nitric Oxide (NO) Production Inhibition | 4.51 ± 0.92 µg/mL | Curcumin | 2.94 ± 0.74 µg/mL | [1] | |
| Cytotoxic Activity | |||||
| Hepatocellular Carcinoma | Huh7.5 | 17.32 ± 1.43 µg/mL | Vincristine | 5.62 ± 0.72 µg/mL | [1] |
| Prostate Cancer | DU-145 | 18.64 ± 2.15 µg/mL | Cabazitaxel | 4.75 ± 1.12 µg/mL | [1] |
| Normal Lymphocytes | >20 µg/mL | Vincristine | Not Reported | [1] |
In Vivo Activity of this compound
| Assay | Animal Model | Dose | % Inhibition / Effect | Positive Control | Control Effect | Reference |
| Anti-inflammatory Activity | ||||||
| Carrageenan-induced Paw Edema | Mouse | 10.1 mg/kg (ED50) | Not Applicable | Diclofenac | 8.2 mg/kg (ED50) | [8] |
| Carrageenan-induced Paw Edema | Mouse | Not Reported | 81.73 ± 3.16% | Ibuprofen | 82.64 ± 9.49% | [1] |
| Analgesic Activity | ||||||
| Acetic acid-induced writhing | Mouse | 13.8 mg/kg (ED50) | Not Applicable | Diclofenac | 5.0 mg/kg (ED50) | [7][8] |
| Heat-induced Pain | Mouse | Not Reported | 89.47 ± 9.01% antinociception | Tramadol | Not Reported | [1][3] |
| Antidepressant Activity | ||||||
| Tail Suspension Test | Mouse | 20 mg/kg | 68 ± 9.22 s immobility time | Fluoxetine | Not Reported | [1] |
Experimental Protocols
The following are detailed protocols for key in vitro assays to evaluate the anti-inflammatory and cytotoxic activities of this compound and its analogs.
Protocol 1: In Vitro NF-κB Inhibition Assay
Objective: To determine the inhibitory effect of this compound on TNF-α-induced NF-κB activation in Human Embryonic Kidney (HEK) 293 cells.
Materials:
-
HEK 293 cells stably transfected with an NF-κB-luciferase reporter construct
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound
-
Recombinant human Tumor Necrosis Factor-alpha (TNF-α)
-
Luciferase Assay System
-
96-well white, clear-bottom tissue culture plates
-
Luminometer
Procedure:
-
Cell Culture: Culture HEK 293 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Seed the cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in DMEM. Remove the culture medium from the wells and add 100 µL of the this compound dilutions. Incubate for 1 hour.
-
Induction: Add 10 ng/mL of TNF-α to each well (except for the negative control) to induce NF-κB activation.
-
Incubation: Incubate the plate for 6 hours at 37°C.
-
Lysis: Wash the cells with PBS and then add 20 µL of lysis buffer to each well.
-
Luminescence Measurement: Add 100 µL of luciferase substrate to each well and immediately measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of NF-κB inhibition for each concentration of this compound compared to the TNF-α-treated control. Determine the IC50 value.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)
Objective: To assess the cytotoxic effect of this compound on cancer cell lines.[9]
Materials:
-
Cancer cell lines (e.g., Huh7.5, DU-145)
-
Complete culture medium (specific to the cell line)
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.[10]
-
Compound Treatment: Add various concentrations of this compound to the wells and incubate for 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., Vincristine).
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C, allowing for the formation of formazan crystals.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC50 value.[10]
Protocol 3: In Vitro Nitric Oxide (NO) Production Inhibition Assay
Objective: To measure the inhibitory effect of this compound on nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
DMEM with 10% FBS
-
Lipopolysaccharide (LPS)
-
This compound
-
Griess Reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well tissue culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of this compound for 1 hour. Then, stimulate the cells with 1 µg/mL of LPS for 24 hours.
-
Griess Reaction: Collect 50 µL of the culture supernatant from each well and transfer to a new 96-well plate. Add 50 µL of Griess Reagent to each well and incubate for 10 minutes at room temperature.
-
Absorbance Measurement: Measure the absorbance at 540 nm.
-
Standard Curve: Prepare a standard curve using known concentrations of sodium nitrite.
-
Data Analysis: Calculate the concentration of nitrite in the samples from the standard curve. Determine the percentage of NO production inhibition by this compound and calculate the IC50 value.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the proposed mechanism of action of this compound and the general workflow for its evaluation as a drug lead.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: General workflow for this compound-based drug discovery.
Conclusion
This compound represents a valuable natural product scaffold for the development of new anti-inflammatory and anticancer agents. The provided data and protocols offer a foundation for researchers to explore the therapeutic potential of this compound and its derivatives. Further investigation into its detailed molecular mechanisms and structure-activity relationships will be crucial for its successful translation into clinical candidates.
References
- 1. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
Troubleshooting & Optimization
Technical Support Center: Daturaolone Solubility
This guide provides researchers, scientists, and drug development professionals with essential information regarding the solubility of daturaolone in Dimethyl Sulfoxide (DMSO) versus Phosphate-Buffered Saline (PBS).
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO vs. PBS?
A1: While specific quantitative solubility data for this compound is not widely published, based on its chemical structure (a large, steroid-like terpenoid), a significant difference in solubility between DMSO and PBS is expected.[1]
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In DMSO: this compound is expected to have high solubility. DMSO is a powerful, polar aprotic solvent capable of dissolving a wide range of nonpolar and polar compounds, including many complex natural products that are poorly soluble in water.[2][3] A product sheet for this compound suggests a stock solution can be prepared in DMSO at a concentration as high as 40 mg/mL.[4]
-
In PBS (Aqueous Buffer): this compound is expected to have very low solubility. Its hydrophobic structure makes it poorly soluble in aqueous solutions like PBS (pH 7.2-7.4).[5] Direct dissolution in PBS is generally not feasible for experimental concentrations.
Q2: Why is my this compound precipitating when I dilute my DMSO stock into PBS or cell culture media?
A2: This is a common issue known as "crashing out" or precipitation.[6][7] It occurs because you are moving the highly dissolved this compound from a solvent it loves (DMSO) into one where it is poorly soluble (aqueous buffer). Even though the final DMSO concentration might be low (e.g., <0.5%), the local concentration of the compound at the point of dilution can exceed its solubility limit in the aqueous environment, causing it to solidify.
Q3: What is the recommended procedure for preparing a working solution of this compound for an in vitro experiment?
A3: The standard method is to prepare a high-concentration stock solution in 100% DMSO and then perform a serial or stepwise dilution into your final aqueous buffer (PBS, media, etc.). This minimizes the risk of precipitation.[8] See the detailed protocol below.
Q4: What is the maximum concentration of DMSO that can be used in cell-based assays?
A4: To avoid solvent-induced toxicity, the final concentration of DMSO in cell culture experiments should generally be kept below 0.5%.[8] Many cell lines can tolerate up to 1%, but it is crucial to run a vehicle control (media + same final concentration of DMSO) to ensure the observed effects are from the compound and not the solvent.
Data & Solvent Property Summary
While exact mg/mL values are not available from broad literature, the properties and typical usage of each solvent provide clear guidance.
| Property | Dimethyl Sulfoxide (DMSO) | Phosphate-Buffered Saline (PBS) |
| Solvent Type | Polar Aprotic | Aqueous Buffer (pH ~7.4) |
| Primary Use | Creating high-concentration stock solutions of hydrophobic compounds.[2] | Diluting stock solutions to create final, physiologically compatible working solutions. |
| Expected this compound Solubility | High . A supplier notes a 40 mg/mL stock can be made.[4] | Very Low . Considered sparingly soluble or insoluble in aqueous buffers.[9] |
| Key Consideration | High boiling point (189 °C) makes it difficult to remove by evaporation.[3] | Can cause precipitation of hydrophobic compounds when DMSO stocks are added too quickly or at too high a concentration.[6] |
Experimental Protocols & Troubleshooting
Protocol: Preparing a this compound Working Solution
This protocol is designed to minimize precipitation when diluting a DMSO stock solution into an aqueous buffer like PBS or cell culture medium.
-
Prepare a High-Concentration Stock Solution:
-
Weigh the desired amount of solid this compound powder.
-
Dissolve it in 100% anhydrous DMSO to create a concentrated stock solution (e.g., 10-40 mg/mL or 10-50 mM). Ensure it is fully dissolved. Gentle vortexing or sonication may assist.
-
Store this stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[8]
-
-
Perform Serial Dilutions (Recommended):
-
Do not dilute the stock directly into the final large volume of PBS. Instead, perform one or more intermediate dilution steps.
-
Example: To get a 10 µM final solution from a 10 mM stock (a 1:1000 dilution):
-
Step A (Intermediate Dilution): Pipette 2 µL of the 10 mM DMSO stock into 198 µL of your aqueous buffer (e.g., PBS) in a microfuge tube. This creates a 100 µM intermediate solution with 1% DMSO. Vortex immediately but gently.
-
Step B (Final Dilution): Add the required volume of this 100 µM intermediate solution to your final experimental volume. For instance, add 100 µL of the intermediate solution to 900 µL of cell culture medium to get your final 10 µM concentration with a final DMSO concentration of 0.1%.
-
-
-
Vortex During Dilution: When adding the DMSO stock to the aqueous buffer, vortex the buffer gently to ensure rapid mixing. This helps prevent the compound from locally exceeding its solubility limit.[6]
Visual Workflow and Troubleshooting Guides
Workflow for Solution Preparation
Caption: Standard workflow for preparing this compound solutions.
Troubleshooting Precipitation Issues
Caption: Troubleshooting guide for compound precipitation.
References
- 1. This compound | C30H48O2 | CID 122859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. In silico approaches to prediction of aqueous and DMSO solubility of drug-like compounds: trends, problems and solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. This compound | TargetMol [targetmol.com]
- 5. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. medchemexpress.cn [medchemexpress.cn]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
Technical Support Center: Overcoming Daturaolone Precipitation in Aqueous Solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daturaolone. The information aims to address common challenges related to its solubility and prevent precipitation in aqueous solutions during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it challenging to work with in aqueous solutions?
This compound is a pentacyclic oleanane triterpenoid with promising anti-inflammatory and other biological activities. Structurally, it is a hydrophobic molecule, making it poorly soluble in water. This low aqueous solubility often leads to precipitation when preparing solutions for in vitro and in vivo experiments, which can affect the accuracy and reproducibility of results. Its high predicted LogP value of approximately 6.931 underscores its lipophilic nature.
Q2: What is the recommended solvent for preparing a stock solution of this compound?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing a stock solution of this compound. For in vitro studies, a stock solution can be prepared by dissolving this compound in sterile DMSO.
Q3: How can I prepare a this compound solution for in vivo animal studies?
For in vivo experiments, a multi-component vehicle is often necessary to maintain this compound in solution upon administration. A commonly used formulation involves a mixture of DMSO, a co-solvent like polyethylene glycol 300 (PEG300), and a surfactant such as Tween 80, all diluted in a saline or phosphate-buffered saline (PBS) solution.
Q4: My this compound solution precipitates when I dilute it in my aqueous cell culture medium. What can I do to prevent this?
Precipitation upon dilution of a DMSO stock solution into an aqueous medium is a common issue with hydrophobic compounds like this compound. Here are several strategies to mitigate this:
-
Stepwise Dilution: Avoid adding the DMSO stock directly to the full volume of your aqueous medium. Instead, perform serial dilutions, gradually introducing the aqueous phase to the stock solution.
-
Use of Surfactants: Incorporating a small amount of a biocompatible surfactant, such as Tween 80 or Pluronic F-68, in your final aqueous solution can help to maintain this compound's solubility.
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Protein in Media: If using a cell culture medium containing serum, the albumin and other proteins can help to solubilize hydrophobic compounds. Pre-mixing the this compound stock with a small volume of serum before adding it to the rest of the medium can sometimes prevent precipitation.
-
Lower Final DMSO Concentration: Ensure the final concentration of DMSO in your experimental setup is as low as possible (typically well below 1%) to minimize solvent-induced toxicity and precipitation.
Q5: What is the known mechanism of action for this compound's anti-inflammatory effects?
This compound exerts its anti-inflammatory effects through multiple pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway, a key regulator of inflammation. Additionally, it can suppress the activity of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), enzymes involved in the production of pro-inflammatory mediators like prostaglandins and leukotrienes. This compound also inhibits the production of nitric oxide (NO), another important inflammatory molecule.[1][2]
Troubleshooting Guide: this compound Precipitation
| Issue | Potential Cause | Troubleshooting Steps |
| Precipitation upon initial dissolution in DMSO. | Poor quality of DMSO (contains water). | Use anhydrous, high-purity DMSO. Warm the solution gently (to 37°C) to aid dissolution. |
| This compound concentration is too high. | Consult the solubility data table below. Do not exceed the known solubility limit. | |
| Precipitation immediately after dilution into aqueous buffer or media. | Rapid change in solvent polarity. | Perform a stepwise dilution. Add the aqueous buffer to the DMSO stock slowly while vortexing. |
| Insufficient solubilizing agents in the final solution. | Add a biocompatible surfactant (e.g., 0.1% Tween 80) to the final aqueous solution. | |
| Cloudiness or precipitation develops over time in the final aqueous solution. | Compound is coming out of solution at room temperature or 37°C. | Prepare fresh dilutions for each experiment. If storage is necessary, store at 4°C, but check for precipitation before use and gently warm if needed. |
| Interaction with components in the media (e.g., salts). | Prepare a simplified buffer to test for compatibility before using complex cell culture media. | |
| Inconsistent experimental results. | Variable amounts of this compound in solution due to precipitation. | Visually inspect all solutions for any signs of precipitation before use. If observed, do not use and prepare a fresh solution. |
| Degradation of this compound. | Store stock solutions in DMSO at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. Protect from light. |
Quantitative Data Summary
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | PubChem |
| Molar Mass | 440.7 g/mol | PubChem |
| Predicted LogP | 6.931 | Chemicalize |
| Predicted Water Solubility | 0.0002 mg/L | Chemicalize |
Table 2: Solubility of this compound in Common Laboratory Solvents
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble | Recommended for stock solutions. |
| Dimethylformamide (DMF) | Soluble | |
| Ethanol | Slightly Soluble | May require heating to fully dissolve. |
| Methanol | Slightly Soluble | |
| Acetone | Slightly Soluble | |
| Chloroform | Soluble | |
| Water | Insoluble | |
| Phosphate-Buffered Saline (PBS) | Insoluble |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials:
-
This compound (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Analytical balance
-
Vortex mixer
-
-
Procedure:
-
Calculate the mass of this compound required to make a 10 mM solution. (Mass = 10 mmol/L * 0.001 L * 440.7 g/mol = 4.407 mg for 1 mL).
-
Weigh out the calculated amount of this compound using an analytical balance and place it into a sterile vial.
-
Add the desired volume of anhydrous DMSO to the vial.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C may be necessary.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
-
Protocol 2: Preparation of a this compound Working Solution for In Vitro Cell-Based Assays
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium (with or without serum)
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final concentration of 10 µM):
-
Perform a serial dilution of the 10 mM stock solution in the cell culture medium.
-
To minimize precipitation, first, add the required volume of the 10 mM stock solution (e.g., 1 µL for 1 mL of final solution) to a microcentrifuge tube.
-
Slowly add a small volume of the cell culture medium (e.g., 100 µL) to the DMSO stock and mix gently by pipetting.
-
Add the remaining volume of the cell culture medium to reach the final desired volume and concentration.
-
Visually inspect the solution for any signs of precipitation before adding it to the cells. The final DMSO concentration should be kept low (e.g., ≤ 0.1%).
-
Protocol 3: Preparation of a this compound Formulation for In Vivo Studies
-
Materials:
-
This compound (solid)
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80
-
Sterile saline or PBS
-
Sterile vials
-
-
Procedure (Example for a 10 mg/mL solution):
-
Dissolve the desired amount of this compound in DMSO to create a concentrated stock (e.g., 100 mg/mL).
-
In a separate sterile vial, prepare the vehicle by mixing DMSO, PEG300, Tween 80, and saline in a specific ratio (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Slowly add the this compound-DMSO stock solution to the vehicle while vortexing to achieve the final desired concentration.
-
Ensure the final solution is clear before administration.
-
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing Daturaolone for Cell-Based Assays
Welcome to the technical support center for utilizing Daturaolone in your research. This resource provides troubleshooting guidance and frequently asked questions to help you optimize your cell-based assays and achieve reliable, reproducible results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a natural compound isolated from Datura innoxia Mill.[1] Its primary mechanism of action is anti-inflammatory, largely attributed to its ability to significantly inhibit Nuclear Factor-Kappa B (NF-κB) and nitric oxide (NO) production.[1][2][3][4] It also shows potential as an anticancer agent by inducing cytotoxicity in various cancer cell lines.[1]
Q2: What is the recommended solvent for dissolving this compound?
For cell-based assays, this compound should be dissolved in Dimethyl Sulfoxide (DMSO). It is crucial to prepare a high-concentration stock solution in DMSO and then dilute it to the final working concentration in the cell culture medium. To avoid precipitation, the final concentration of DMSO in the culture medium should typically be kept at 0.1-0.5% or a level that is non-toxic to the specific cell line being used.[5]
Q3: What is a good starting concentration for a new experiment?
A good starting point for a new experiment is to perform a dose-response curve. Based on published data, concentrations ranging from 2.5 µg/mL to 20 µg/mL have been used to determine IC50 values in various cancer cell lines.[1] For assays investigating NF-κB inhibition, concentrations as low as 1.2 µg/mL have shown significant effects.[1][2][3][4]
Q4: Is this compound toxic to normal, non-cancerous cells?
This compound has demonstrated selective toxicity. It shows low cytotoxicity in normal lymphocytes, with over 70% viability even at the highest tested concentrations (20 µg/mL), whereas it induces significant cytotoxicity in various cancer cell lines at similar concentrations.[1] The IC50 value in normal lymphocytes was found to be greater than 20 µg/mL.[2][3][4]
Q5: Which signaling pathways are known to be affected by this compound?
The most well-documented pathway affected by this compound is the NF-κB signaling cascade, which is a key regulator of inflammation.[1][6][7] this compound has been shown to inhibit TNF-α activated NF-κB.[1] By inhibiting NF-κB, it can downregulate the expression of various pro-inflammatory genes and proteins.[1][6] It is also predicted to interact with other inflammatory mediators like TNF-α, cyclooxygenase-2 (COX-2), and 5-lipoxygenase (LOX).[2][8]
Data Summary
Table 1: IC50 Values of this compound in Various Cell Lines
| Cell Line | Cell Type | IC50 Value (µg/mL) | Incubation Time | Citation |
| Huh 7.5 | Hepatocellular Carcinoma | 17.32 ± 1.43 | 72 h | [1] |
| DU-145 | Prostate Cancer | 18.64 ± 2.15 | 72 h | [1] |
| Normal Lymphocytes | Non-cancerous | >20 | 24 h | [1][2] |
| HEK 293 (NF-κB) | TNF-α activated | 1.2 ± 0.8 | N/A | [1][2] |
| Murine Macrophages (NO) | N/A | 4.51 ± 0.92 | N/A | [1][2] |
Troubleshooting Guides
Problem: Low or No Observable Effect
Q: I am not observing the expected biological effect of this compound in my assay. What are the possible reasons?
A: This issue can arise from several factors:
-
Suboptimal Concentration: The concentration of this compound may be too low for your specific cell line or assay. We recommend performing a dose-response experiment with a broad range of concentrations (e.g., 1 µg/mL to 50 µg/mL) to determine the optimal working concentration.
-
Insufficient Incubation Time: The duration of treatment may not be long enough for the compound to elicit a measurable response. For cytotoxicity assays, incubation times of 48 to 72 hours are common.[1][9] For signaling pathway studies, shorter time points (e.g., 1, 6, 12, 24 hours) may be necessary to capture transient effects.
-
Solubility Issues: this compound may have precipitated out of the culture medium. Ensure the final DMSO concentration is within a safe and effective range for your cells (typically ≤0.1%) and that the stock solution is properly diluted.[5]
-
Cell Density: The number of cells seeded can significantly impact the outcome. High cell density can reduce the effective concentration of the compound per cell. Standardize your cell seeding protocol for consistency.[10][11]
Problem: High Cell Death, Even at Low Concentrations
Q: My cells are showing excessive death, even with low concentrations of this compound and in my DMSO control. What should I do?
A: Unusually high cytotoxicity can be due to:
-
DMSO Toxicity: Some cell lines are highly sensitive to DMSO. It is critical to run a vehicle control with the highest concentration of DMSO used in your experiment to ensure it is not the source of toxicity.[12] If it is, lower the final DMSO concentration by making a more concentrated primary stock.
-
High Cell Line Sensitivity: The cell line you are using might be exceptionally sensitive to this compound. Test a lower range of concentrations (e.g., 0.1 µg/mL to 10 µg/mL).
-
Contamination: Rule out bacterial, fungal, or mycoplasma contamination, which can cause cell stress and death, exacerbating the effects of any treatment.[13]
Problem: Compound Precipitation in Media
Q: I can see precipitate in my wells after adding this compound to the cell culture medium. How can I prevent this?
A: Precipitation is a common problem with hydrophobic compounds.[14]
-
Optimize Dilution Method: Instead of adding a small volume of highly concentrated DMSO stock directly to a large volume of media in the well, perform a serial dilution. First, dilute the DMSO stock in a small volume of serum-free media, vortex gently, and then add this intermediate dilution to the wells containing cells and media.[5]
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Reduce Final Concentration: If precipitation persists, you may be exceeding the solubility limit of this compound in your culture medium. Try working with lower final concentrations.
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Serum Interaction: Components in fetal bovine serum (FBS) can sometimes interact with compounds. Try pre-diluting the this compound stock in serum-free media before adding it to the complete media in the wells.
Problem: Inconsistent Results Between Experiments
Q: I am getting significant variability in my results from one experiment to the next. How can I improve reproducibility?
A: Lack of reproducibility is a common challenge in cell-based assays.[10][11] To improve consistency:
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Standardize Cell Passage Number: Use cells within a consistent and low passage number range, as cellular characteristics and drug sensitivity can change over time in culture.[10][11]
-
Control Cell Seeding Density: Ensure you are seeding the same number of viable cells for each experiment. Use a cell counter and a viability stain (e.g., trypan blue) for accuracy.
-
Prepare Fresh Reagents: Prepare fresh dilutions of this compound from your DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution.
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Consistent Incubation Times: Use a precise timer for all incubation steps, as even small variations can affect results, especially in time-sensitive signaling studies.
Experimental Protocols & Visualizations
Protocol 1: Determining Optimal Concentration via Cell Viability Assay
This protocol outlines the use of a Resazurin-based assay to determine the IC50 of this compound.
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Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.[9]
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Compound Preparation: Prepare a 2X serial dilution of this compound in culture medium from a high-concentration stock. Also prepare a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.
-
Cell Treatment: Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions and controls.
-
Incubation: Incubate the plate for the desired duration (e.g., 48 or 72 hours).[9]
-
Resazurin Addition: Add 10 µL of Resazurin solution (final concentration 0.02 mg/mL) to each well and incubate for 2-4 hours, or until a color change is observed.[9]
-
Data Acquisition: Measure the fluorescence (Ex/Em: ~560/590 nm) or absorbance using a plate reader.
-
Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results against the log of the this compound concentration to determine the IC50 value.
Protocol 2: Assessing this compound-Induced Apoptosis
This protocol uses Annexin V and Propidium Iodide (PI) staining to quantify apoptosis by flow cytometry.
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Cell Treatment: Seed cells in a 6-well plate and treat with this compound at the predetermined IC50 concentration (and a non-toxic control concentration) for 24-48 hours.
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Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
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Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and PI solution according to the manufacturer's protocol.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Analysis: Analyze the stained cells immediately using a flow cytometer.
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Protocol 3: Analyzing NF-κB Pathway Activation
This protocol describes using Western Blot to measure the levels of key NF-κB pathway proteins.
-
Cell Treatment and Lysis: Treat cells with this compound for various time points (e.g., 0, 1, 6, 24 hours) with or without a stimulant like TNF-α. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-30 µg of protein from each sample on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate the membrane with primary antibodies against p-p65, p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the levels of the target proteins to the loading control.
References
- 1. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Flavonoids as Natural Anti-Inflammatory Agents Targeting Nuclear Factor-Kappa B (NFκB) Signaling in Cardiovascular Diseases: A Mini Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Optimization of cell viability assays to improve replicability and reproducibility of cancer drug sensitivity screens - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 11. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 12. youtube.com [youtube.com]
- 13. corning.com [corning.com]
- 14. US10421941B2 - Process for improving the solubility of cell culture media - Google Patents [patents.google.com]
Technical Support Center: Daturaolone in Cell Culture Applications
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of daturaolone in cell culture experiments, with a specific focus on its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a pentacyclic triterpenoid compound isolated from plants of the Datura genus.[1] It has demonstrated a range of biological activities, including anti-inflammatory, antibacterial, and antifungal properties.[1][2] The primary proposed anti-inflammatory mechanism of action involves the inhibition of key inflammatory mediators and signaling pathways.[2][3] this compound has been shown to interact with and inhibit TNF-α, phospholipase-A2, cyclooxygenases (COX-1 and COX-2), lipoxygenase (LOX), and the NF-κB signaling pathway.[2][3] By targeting these pathways, this compound can reduce the production of prostaglandins and nitric oxide (NO), which are key mediators of inflammation.[2][3]
Q2: I am observing inconsistent results in my cell-based assays with this compound. Could this be related to its stability?
Q3: How can I assess the stability of this compound in my cell culture medium?
To assess the stability of this compound in your specific cell culture medium, you can perform a time-course experiment where the concentration of the compound is measured at different time points. A general workflow for this assessment is outlined below and a detailed protocol is provided in the "Experimental Protocols" section. The primary analytical method for this would be High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4][8]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Decreased or no biological effect of this compound | Degradation of this compound: The compound may be unstable in the cell culture medium over the duration of the experiment. | 1. Assess Stability: Perform a stability study of this compound in your specific cell culture medium at 37°C. A detailed protocol is provided below. 2. Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute to the final working concentration immediately before each experiment. 3. Minimize Exposure: Protect stock solutions and treated media from light and store at the recommended temperature. |
| High variability between experimental replicates | Inconsistent compound concentration: This could be due to degradation or precipitation of this compound. | 1. Check Solubility: Ensure that the final concentration of this compound in the cell culture medium does not exceed its solubility limit. 2. Consistent Handling: Standardize the preparation and addition of this compound to the cell cultures to ensure uniformity across all samples. 3. Regular Stability Checks: Periodically re-evaluate the stability of your this compound stock solution. |
| Unexpected cytotoxicity | Formation of toxic degradation products: The breakdown products of this compound may be more toxic to the cells than the parent compound. | 1. Characterize Degradants: If stability issues are identified, consider using LC-MS to identify potential degradation products. 2. Reduce Incubation Time: If possible, shorten the incubation time of the cells with this compound to minimize degradation. |
Experimental Protocols
Protocol: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over a defined period.
1. Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640) supplemented as required for your cell line (e.g., with FBS, antibiotics)
-
Sterile, incubator-safe containers (e.g., 6-well plates or T-25 flasks)
-
Incubator set to 37°C and 5% CO2
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or MS)
-
Appropriate HPLC column (e.g., C18)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or other suitable modifier (HPLC grade)
2. Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).
-
Spike the cell culture medium with the this compound stock solution to the final desired experimental concentration. Ensure the final solvent concentration is non-toxic to the cells (typically ≤ 0.1%).
-
Aliquot the this compound-containing medium into the sterile containers.
-
Place the containers in the incubator at 37°C and 5% CO2.
-
Collect samples at various time points (e.g., 0, 2, 4, 8, 12, 24, 48, and 72 hours). The 0-hour time point represents the initial concentration.
-
Store the collected samples at -80°C until analysis to prevent further degradation.
-
Analyze the samples by HPLC or LC-MS to quantify the remaining concentration of this compound at each time point.
-
Plot the concentration of this compound versus time to determine its stability profile.
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 0-15 min: 60% B; 15-20 min: 85% B; 20-25 min: 60% B[9] |
| Flow Rate | 0.7 mL/min[9] |
| Injection Volume | 10 µL |
| Detection Wavelength | To be determined based on the UV-Vis spectrum of this compound |
| Column Temperature | 40°C[9] |
Note: These are example parameters and should be optimized for your specific system and compound.
Visualizations
Signaling Pathways Modulated by this compound and Other Withanolides
This compound and other withanolides are known to modulate several interconnected signaling pathways involved in inflammation and cell survival.[10]
Caption: Proposed anti-inflammatory mechanism of action of this compound.
Experimental Workflow for Assessing Compound Stability
A systematic workflow is essential for accurately determining the stability of a compound in cell culture media.
Caption: Workflow for assessing the stability of this compound in cell culture media.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Physicochemical stability and biological activity of Withania somnifera extract under real-time and accelerated storage conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Cell culture media impact on drug product solution stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Vitamins in cell culture media: Stability and stabilization strategies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Evaluation of the bioavailability of major withanolides of Withania somnifera using an in vitro absorption model system - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Natural Withanolides in the Treatment of Chronic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
Daturaolone Technical Support Center: Troubleshooting Potential Off-Target Effects
Welcome to the technical support center for researchers utilizing Daturaolone in their experiments. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects and other experimental challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the known primary targets of this compound?
This compound is a pentacyclic oleanane triterpenoid with demonstrated anti-inflammatory, antinociceptive, and antidepressant properties.[1] Its primary mechanism of action is attributed to the inhibition of the nuclear factor-κB (NF-κB) signaling pathway and the reduction of nitric oxide (NO) production.[1][2]
Q2: My cells are showing unexpected morphological changes after this compound treatment. What could be the cause?
Unexpected changes in cell morphology can arise from various factors. While this compound has shown selective cytotoxicity towards certain cancer cell lines, high concentrations or prolonged exposure might induce stress responses leading to morphological alterations even in non-cancerous cells.[3] Additionally, pentacyclic triterpenoids can interact with cellular membranes, which might contribute to changes in cell shape and adhesion.
Another possibility is the engagement of off-target kinases that regulate cytoskeletal dynamics. Although not experimentally confirmed for this compound, many small molecule inhibitors exhibit off-target kinase activity. We recommend performing a cell viability assay to rule out general toxicity and consider immunofluorescence staining for key cytoskeletal components like actin and tubulin to better characterize the morphological changes.
Q3: I'm observing a decrease in cell proliferation, but it doesn't seem to be related to the NF-κB pathway in my cell line. What other pathways might be involved?
While NF-κB is a key regulator of proliferation, this compound may be affecting other signaling pathways. In silico molecular docking studies have predicted that this compound can interact with several other proteins, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), dopamine receptor D1, phospholipase A2, estrogen receptor, 5-hydroxytryptamine (serotonin) receptor, and the serotonin transporter.[2][3] Inhibition of COX-2 or 5-LOX, for instance, can impact prostaglandin and leukotriene synthesis, which are involved in cell growth and proliferation.
Q4: My fluorescence-based assay is giving inconsistent or noisy results in the presence of this compound. Is this a known issue?
Natural products, including triterpenoids, can interfere with fluorescence-based assays. This can be due to the compound's intrinsic fluorescence (autofluorescence) or its ability to quench the fluorescent signal of the reporter molecule. We advise running a control experiment with this compound and the assay components in the absence of the biological target to check for assay interference. If interference is detected, consider using an alternative, non-fluorescence-based detection method, such as a luminescence or absorbance-based assay, if available.
Q5: Are there any known off-target liabilities for the pentacyclic triterpenoid class of compounds that I should be aware of?
Yes, pentacyclic triterpenoids are known to be somewhat promiscuous in their bioactivity. This means they can interact with multiple cellular targets. Some have been reported to interact with various enzymes, G-protein coupled receptors (GPCRs), and ion channels. This polypharmacology can be beneficial in some therapeutic contexts but can also lead to unexpected off-target effects in specific experimental systems. Therefore, it is crucial to carefully interpret data and consider the possibility of off-target engagement.
Quantitative Data Summary
The following tables summarize the available quantitative data for this compound's biological activities.
Table 1: In Vitro Inhibitory and Cytotoxic Activities of this compound
| Assay | Cell Line/System | IC50 (µg/mL) | IC50 (µM)¹ | Reference |
| NF-κB Inhibition | TNF-α activated | 1.2 ± 0.8 | ~2.72 | [1] |
| Nitric Oxide (NO) Production Inhibition | 4.51 ± 0.92 | ~10.23 | [1] | |
| Cytotoxicity | Huh7.5 (Hepatocellular Carcinoma) | 17.32 ± 1.43 | ~39.30 | [3] |
| Cytotoxicity | DU-145 (Prostate Cancer) | 18.64 ± 2.15 | ~42.30 | [3] |
| Cytotoxicity | Normal Lymphocytes | >20 | >45.38 | [3] |
¹ Molar mass of this compound is approximately 440.7 g/mol .
Table 2: Predicted Binding Energies of this compound to Potential Off-Targets (from in silico docking studies)
| Potential Off-Target | Predicted Binding Energy (kcal/mol) | Reference |
| 5-Lipoxygenase (5-LOX) | -9.5 | [3] |
| Cyclooxygenase-2 (COX-2) | -9.2 | [3] |
| Serotonin Transporter | -8.8 | [3] |
| Dopamine Receptor D1A | -8.6 | [3] |
| NF-κB | -8.3 | [3] |
| Phospholipase A2 | -7.9 | [3] |
| 5-Hydroxytryptamine (Serotonin) Receptor | -7.9 | [3] |
| Estrogen Receptor | -7.3 | [3] |
Note: The binding energies are predictions from computational models and have not been experimentally validated. They suggest potential interactions but do not confirm them or their biological relevance.
Signaling Pathways and Experimental Workflows
This compound's Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the proposed mechanism of action of this compound in the context of inflammation, highlighting its primary targets.
Caption: Proposed anti-inflammatory mechanism of this compound.
Workflow for Investigating Potential Off-Target Effects
This workflow outlines a general approach for researchers to identify and validate potential off-target effects of this compound.
Caption: Workflow for identifying off-target effects.
Detailed Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling (e.g., KinomeScan®)
Objective: To identify potential kinase off-targets of this compound.
Methodology:
-
Compound Submission: Submit a sample of this compound at a specified concentration (typically 1-10 µM) to a commercial kinase profiling service (e.g., Eurofins DiscoverX KINOMEscan®, Reaction Biology).
-
Assay Principle: These services typically utilize a competition binding assay. This compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is measured. Inhibition is detected as a decrease in the amount of kinase captured.
-
Data Analysis: The results are usually provided as a percentage of control or percent inhibition for a large panel of kinases (often >400). A "hit" is typically defined as a kinase showing significant inhibition (e.g., >65% or >90% inhibition).
-
Follow-up: For any identified hits, determine the dissociation constant (Kd) or IC50 value through dose-response experiments to quantify the potency of the interaction.
Protocol 2: GPCR Off-Target Screening (e.g., PRESTO-Tango Assay)
Objective: To screen for potential interactions between this compound and a broad panel of G-protein coupled receptors.
Methodology:
-
Cell Lines: Utilize a panel of cell lines, each expressing a specific GPCR fused to a TEV (Tobacco Etch Virus) protease cleavage site and a transcription factor. A separate construct contains a β-arrestin protein fused to the TEV protease.
-
Compound Treatment: Treat the cells with this compound at various concentrations.
-
Assay Principle: If this compound binds to and activates the GPCR, it will recruit β-arrestin. This brings the TEV protease into proximity with its cleavage site, releasing the transcription factor. The transcription factor then translocates to the nucleus and drives the expression of a reporter gene (e.g., luciferase).
-
Data Analysis: Measure the reporter gene activity (e.g., luminescence). An increase in signal indicates agonistic activity at the specific GPCR. To test for antagonistic activity, co-treat cells with a known agonist for the GPCR and this compound, looking for a decrease in the agonist-induced signal.
-
Follow-up: Confirm any hits with secondary assays, such as cAMP or calcium flux assays, depending on the G-protein coupling of the identified GPCR.
Protocol 3: Cellular Thermal Shift Assay (CETSA®)
Objective: To confirm the direct binding of this compound to a suspected off-target protein in a cellular context.
Methodology:
-
Cell Treatment: Treat intact cells with this compound or a vehicle control.
-
Thermal Challenge: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation.
-
Protein Detection: Analyze the amount of the suspected target protein remaining in the soluble fraction using a specific antibody (e.g., by Western blot or ELISA).
-
Data Analysis: Plot the amount of soluble protein as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates that it binds to and stabilizes the target protein. A dose-response CETSA can be performed at a fixed temperature to determine the cellular EC50 of binding.
References
- 1. mdpi.com [mdpi.com]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Daturaolone assays
Welcome to the technical support center for Daturaolone assays. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting inconsistent results and to offer detailed experimental protocols.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common issues encountered during experiments with this compound, providing potential causes and solutions in a question-and-answer format.
Q1: Why am I observing high variability or inconsistent results in my in vitro anti-inflammatory assays (e.g., COX, LOX, NF-κB)?
A1: Inconsistent results in in vitro assays with this compound can stem from several factors related to the compound's properties and general assay conditions.
-
Compound Solubility and Stability: this compound, a triterpenoid, may have limited solubility in aqueous assay buffers.
-
Problem: Precipitation of the compound can lead to inaccurate concentrations and high variability between wells.
-
Solution:
-
Prepare stock solutions in an appropriate organic solvent like DMSO.
-
When diluting into aqueous buffer, ensure the final solvent concentration is low (typically ≤1%) and consistent across all wells, including controls.
-
Visually inspect for any precipitation after dilution. If observed, consider using a mild vortex or sonication, or optimizing the solvent system.
-
-
-
Assay Interference: Natural compounds like triterpenoids can sometimes interfere with assay components.
-
Problem: this compound might interact with detection reagents, leading to false positive or negative results.
-
Solution:
-
Run a compound-only control (this compound without the enzyme or cells) to check for direct effects on the assay's detection system.
-
If interference is suspected, consider alternative assay formats or detection methods.
-
-
-
General Assay Issues:
-
Inconsistent Pipetting: Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant error.
-
Edge Effects: Evaporation from wells on the outer edges of a microplate can concentrate reagents and affect results. To mitigate this, avoid using the outer wells or ensure proper plate sealing.
-
Cell-Based Assay Variability: Factors such as cell passage number, confluency, and health can impact results. Maintain consistent cell culture practices.[1]
-
Q2: My nitric oxide (NO) production assay using Griess reagent is giving inconsistent readings. What could be the cause?
A2: The Griess assay for nitric oxide is sensitive to various factors that can lead to variability.
-
Interference with Griess Reagent:
-
Problem: Components in your sample or the this compound itself might interfere with the Griess reaction. Phenolic compounds, for example, can interfere with this assay.
-
Solution:
-
Include a control with this compound in cell-free media to see if it directly reacts with the Griess reagent.
-
Ensure your cell culture medium does not contain components that interfere with the assay. Phenol red in some media can be a source of interference.
-
-
-
Sample Handling:
-
Problem: Nitrite, the stable end-product of NO measured by the Griess assay, can be further oxidized to nitrate, leading to an underestimation of NO production.
-
Solution:
-
Analyze samples promptly after collection or store them at -80°C.
-
Avoid repeated freeze-thaw cycles.
-
-
-
Standard Curve Issues:
-
Problem: An inaccurate standard curve will lead to incorrect quantification of nitrite.
-
Solution:
-
Prepare fresh sodium nitrite standards for each experiment.
-
Use the same cell culture medium to prepare the standards as was used for the experimental samples to account for matrix effects.
-
-
Q3: I'm seeing unexpected cytotoxicity in my cell-based assays with this compound. How can I troubleshoot this?
A3: Unforeseen cytotoxicity can confound the results of functional assays.
-
Solvent Toxicity:
-
Problem: High concentrations of the solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells.
-
Solution:
-
Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for most cells).
-
Include a vehicle control (solvent without this compound) to assess the effect of the solvent alone.
-
-
-
Compound's Intrinsic Cytotoxicity:
-
Problem: this compound itself exhibits cytotoxic effects, particularly at higher concentrations and on certain cell lines.[2][3][4]
-
Solution:
-
Perform a dose-response cytotoxicity assay (e.g., MTT, XTT) on your specific cell line to determine the non-toxic concentration range of this compound.
-
Conduct your functional assays at concentrations well below the cytotoxic threshold.
-
-
Q4: The results of my in vivo carrageenan-induced paw edema assay are highly variable. How can I improve consistency?
A4: The carrageenan-induced paw edema model can be prone to variability if not performed with care.
-
Injection Technique:
-
Problem: Inconsistent volume or location of the carrageenan injection can lead to variable inflammatory responses.
-
Solution:
-
Ensure a consistent, subcutaneous injection into the plantar surface of the hind paw.
-
Use a consistent volume of carrageenan for all animals.
-
-
-
Measurement Technique:
-
Problem: Inconsistent measurement of paw volume can introduce significant error.
-
Solution:
-
Use a plethysmometer for accurate and reproducible volume measurements.
-
Ensure the paw is immersed to the same anatomical mark each time.
-
Have the same person perform all measurements to reduce inter-operator variability.
-
-
-
Animal-to-Animal Variation:
-
Problem: Biological variation between animals is a natural source of variability.
-
Solution:
-
Use a sufficient number of animals per group to achieve statistical power.
-
Randomize animals into treatment groups.
-
-
Data Presentation: Quantitative Bioactivity of this compound
The following tables summarize the reported quantitative data for this compound's biological activities.
Table 1: In Vitro Inhibitory and Cytotoxic Concentrations of this compound
| Assay | Target/Cell Line | IC50 (µg/mL) | Reference |
| NF-κB Inhibition | TNF-α activated | 1.2 ± 0.8 | [2][5] |
| Nitric Oxide Production Inhibition | LPS-stimulated macrophages | 4.51 ± 0.92 | [2][5] |
| Cytotoxicity | Huh7.5 (Hepatocellular Carcinoma) | 17.32 ± 1.43 | [2] |
| Cytotoxicity | DU-145 (Prostate Cancer) | 18.64 ± 2.15 | [2] |
| Cytotoxicity | Normal Lymphocytes | >20 | [2][5] |
| Cytotoxicity | MCF-7 (Breast Cancer) - 48h | 28 | [4] |
| Cytotoxicity | MCF-7 (Breast Cancer) - 72h | <5 | [4] |
Table 2: In Vivo Efficacy of this compound
| Assay | Model | ED50 (mg/kg) | Reference |
| Anti-inflammatory Activity | Carrageenan-induced paw edema | 10.1 | [6][7][8] |
| Analgesic Activity | Acetic acid-induced writhing | 13.8 | [6][7][8] |
Experimental Protocols & Methodologies
This section provides detailed protocols for key experiments involving this compound.
Protocol 1: In Vitro Nitric Oxide Production Assay (Griess Reagent)
Objective: To measure the inhibitory effect of this compound on nitric oxide production in LPS-stimulated macrophage cells.
Materials:
-
RAW 264.7 macrophage cells
-
This compound
-
Lipopolysaccharide (LPS)
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Cell culture medium (e.g., DMEM)
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Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)
-
Sodium nitrite (for standard curve)
-
96-well microplate
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.[9]
-
Prepare serial dilutions of this compound in cell culture medium. Also prepare a vehicle control (e.g., DMSO).
-
Pre-treat the cells with different concentrations of this compound for 1 hour.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a negative control group without LPS stimulation.
-
After incubation, collect 100 µL of the cell culture supernatant from each well.
-
Prepare a standard curve of sodium nitrite (0-100 µM) in the cell culture medium.
-
Add 50 µL of Griess Reagent Component A to each well containing supernatant or standard, followed by 50 µL of Component B.
-
Incubate for 10-15 minutes at room temperature, protected from light.[10]
-
Measure the absorbance at 540 nm using a microplate reader.[9][10]
-
Calculate the nitrite concentration in the samples by interpolating from the standard curve.
Protocol 2: In Vivo Carrageenan-Induced Paw Edema Assay
Objective: To evaluate the anti-inflammatory activity of this compound in an acute inflammation model.
Materials:
-
Male Wistar rats or BALB/c mice[6]
-
This compound
-
Carrageenan (1% w/v in saline)
-
Vehicle (e.g., saline with 0.5% Tween 80)
-
Plethysmometer or digital calipers
-
Syringes and needles
Procedure:
-
Acclimatize the animals for at least one week before the experiment.
-
Fast the animals overnight with free access to water.
-
Administer this compound (e.g., 1-30 mg/kg) or the vehicle intraperitoneally or orally 30-60 minutes before carrageenan injection.[11][12]
-
Measure the initial volume of the right hind paw of each animal using a plethysmometer.
-
Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.[12]
-
Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.[12]
-
Calculate the percentage of edema inhibition for each group compared to the vehicle-treated control group.
Visualizations: Signaling Pathways and Workflows
The following diagrams illustrate key concepts related to this compound's mechanism of action and experimental design.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: A logical workflow for troubleshooting inconsistent results.
References
- 1. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. services.brieflands.com [services.brieflands.com]
- 5. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Nitric Oxide Griess Assay [bio-protocol.org]
- 10. researchgate.net [researchgate.net]
- 11. inotiv.com [inotiv.com]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
Cell line specific responses to Daturaolone treatment
This technical support center provides guidance for researchers using Daturaolone in cell culture experiments. Given that "this compound" appears to be a novel or less-studied compound with limited publicly available data, this guide presents a hypothetical scenario based on typical experimental outcomes for a novel anti-cancer agent. The data, protocols, and troubleshooting advice are based on established methodologies and are intended to serve as a template for your own research.
Frequently Asked Questions (FAQs)
Q1: We are observing different responses to this compound in our panel of cell lines. Is this expected?
A1: Yes, cell line-specific responses to a novel compound like this compound are common. This variability can be due to a number of factors, including differences in genetic background, protein expression levels (e.g., drug targets, metabolic enzymes, or efflux pumps), and the status of key signaling pathways (e.g., p53, MAPK). It is crucial to characterize these differential effects to understand the compound's mechanism of action and identify potential biomarkers for sensitivity.
Q2: What is the proposed mechanism of action for this compound?
A2: Based on preliminary hypothetical studies, this compound is believed to induce apoptosis through the intrinsic (mitochondrial) pathway. This is thought to occur by modulating the balance of pro- and anti-apoptotic proteins of the Bcl-2 family, leading to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation. Further investigation into specific protein targets is ongoing.
Q3: How can we determine the IC50 value of this compound for our cell line?
A3: The half-maximal inhibitory concentration (IC50) can be determined using a cell viability assay, such as the MTT or MTS assay. This involves treating your cells with a range of this compound concentrations for a specified period (e.g., 24, 48, or 72 hours). The viability data is then plotted against the log of the drug concentration, and a non-linear regression analysis is used to calculate the IC50 value. A detailed protocol is provided in the "Experimental Protocols" section.
Q4: Our cells are showing morphological changes consistent with apoptosis, but our Annexin V/PI assay is not showing a significant increase in apoptotic cells. What could be the issue?
A4: This discrepancy could be due to several factors. Refer to the "Troubleshooting Guides" section below for a detailed breakdown of potential issues with apoptosis assays. Common culprits include incorrect timing of the assay, loss of apoptotic cells during harvesting, or the induction of a different cell death modality like necroptosis or autophagy.
Troubleshooting Guides
Poor/Inconsistent Results in Cell Viability Assays (e.g., MTT)
| Observed Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding; Edge effects in the plate; Pipetting errors. | Ensure a single-cell suspension before seeding; Avoid using the outer wells of the plate; Use a multichannel pipette and ensure it is calibrated correctly. |
| Low signal-to-noise ratio | Suboptimal cell number; Incorrect incubation time with the reagent. | Optimize cell seeding density for your specific cell line; Perform a time-course experiment to determine the optimal incubation time for the MTT reagent. |
| IC50 values are not reproducible | Inconsistent cell passage number or confluency; Degradation of this compound stock solution. | Use cells within a consistent range of passage numbers; Prepare fresh dilutions of this compound from a frozen stock for each experiment. |
Annexin V/PI Staining Issues
| Observed Problem | Potential Cause | Recommended Solution |
| Low percentage of Annexin V-positive cells despite morphological changes | Assay performed too late (cells are already in late apoptosis/necrosis); Apoptotic cells detached and were lost during washing steps. | Perform a time-course experiment to identify the optimal time point for apoptosis detection; Collect the supernatant containing detached cells and pool it with the adherent cells before staining. |
| High percentage of PI-positive cells in the untreated control | Harsh trypsinization or cell scraping; Cells were not healthy at the start of the experiment. | Use a gentle cell detachment method (e.g., Accutase); Ensure cells are in the logarithmic growth phase and have high viability before starting the experiment. |
Quantitative Data Summary
The following tables represent hypothetical data from experiments comparing the effects of this compound on two representative cancer cell lines: a sensitive line (e.g., MCF-7) and a resistant line (e.g., MDA-MB-231).
Table 1: Cell Viability (IC50) after 48h this compound Treatment
| Cell Line | IC50 (µM) | 95% Confidence Interval |
| MCF-7 | 12.5 | 10.2 - 15.3 |
| MDA-MB-231 | 85.2 | 78.9 - 92.1 |
Table 2: Apoptosis Induction after 24h Treatment with 2x IC50 this compound
| Cell Line | % Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) |
| MCF-7 | 35.8 ± 4.2 | 15.1 ± 2.8 |
| MDA-MB-231 | 8.2 ± 2.1 | 5.5 ± 1.9 |
Experimental Protocols
Protocol 1: Cell Viability Determination using MTT Assay
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. Remove the old medium from the cells and add 100 µL of the drug-containing medium to the respective wells. Include vehicle-only wells as a control.
-
Incubation: Incubate the plate for the desired time period (e.g., 48 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours until formazan crystals are visible.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control and plot the percentage of viability against the log of this compound concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) to calculate the IC50.
Protocol 2: Western Blotting for Cleaved Caspase-3
-
Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer and load onto a polyacrylamide gel. Run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against cleaved caspase-3 (e.g., at a 1:1000 dilution) overnight at 4°C. Also, probe a separate membrane or the same one (after stripping) with an antibody for a loading control (e.g., GAPDH or β-actin).
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: General experimental workflow for characterizing this compound's effects.
Caption: Hypothetical intrinsic apoptosis pathway induced by this compound.
Technical Support Center: Enhancing Daturaolone Bioavailability for In Vivo Research
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of daturaolone.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its bioavailability a concern for in vivo studies?
This compound is a pentacyclic triterpenoid with demonstrated anti-inflammatory properties.[1] Like many natural products, this compound is poorly soluble in water, which can significantly limit its absorption from the gastrointestinal tract after oral administration, leading to low and variable bioavailability.[2] An in silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction for this compound suggests high gastrointestinal absorption but also high plasma protein binding, which can affect its free drug concentration.[1][3][4]
Q2: What are the common initial approaches to administer this compound in vivo?
For preclinical studies in rodents, oral gavage is a common administration route.[1] Given this compound's hydrophobic nature, it needs to be dissolved or suspended in a suitable vehicle. Common vehicles for administering poorly soluble compounds to mice via oral gavage include:
-
Aqueous solutions with solubilizing agents like carboxymethyl cellulose (CMC), dimethyl sulfoxide (DMSO), or polysorbate 80 (Tween 80).[5][6]
It is crucial to select a vehicle that not only solubilizes or suspends this compound effectively but also has minimal physiological effects on the animal model to avoid confounding experimental results.[5][6]
Q3: What advanced formulation strategies can be employed to enhance the oral bioavailability of this compound?
Several advanced formulation techniques can significantly improve the oral bioavailability of poorly soluble compounds like this compound. These include:
-
Nanosuspensions: Reducing the particle size of this compound to the nanometer range increases the surface area for dissolution, which can lead to improved absorption.[7]
-
Solid Dispersions: Dispersing this compound in a hydrophilic carrier matrix at a solid state can enhance its dissolution rate.[8][9]
-
Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in the gastrointestinal fluids, keeping the drug in a dissolved state.[10][11]
Troubleshooting Guides
Issue 1: this compound precipitates out of the vehicle during preparation or administration.
Possible Cause & Solution:
-
Low Solubility in the Chosen Vehicle:
-
Troubleshooting Step 1: Increase the concentration of the co-solvent (e.g., DMSO) or surfactant (e.g., Tween 80) in your aqueous vehicle. A common starting point is a vehicle containing 5-10% DMSO and/or 5% Tween 80 in saline or water.[12] However, be mindful of potential toxicity associated with higher concentrations of these excipients.
-
Troubleshooting Step 2: Consider switching to an oil-based vehicle like corn oil if this compound's lipophilicity is high.
-
Troubleshooting Step 3: For aqueous suspensions, ensure the particle size of this compound is minimized through techniques like micronization to improve stability.
-
Issue 2: Inconsistent or low bioavailability observed in in vivo studies despite successful administration.
Possible Cause & Solution:
-
Poor Dissolution and/or Permeability in the GI Tract:
-
Troubleshooting Step 1: Implement Advanced Formulation Strategies. If simple suspensions or solutions are proving ineffective, it is recommended to explore more advanced formulations. The choice of strategy will depend on the specific physicochemical properties of this compound and available laboratory capabilities.
-
Nanosuspension: This is a good option if dissolution rate is the primary limiting factor.
-
Solid Dispersion: This can be effective in converting the drug to an amorphous state, which has higher solubility.
-
SEDDS: This is particularly useful for highly lipophilic compounds.
-
-
Troubleshooting Step 2: Evaluate Drug-Excipient Interactions. Ensure that the chosen excipients in your formulation do not negatively impact the absorption or metabolism of this compound.
-
Troubleshooting Step 3: Assess Pre-systemic Metabolism. this compound is predicted to be metabolized by CYP1A2, CYP2C19, and CYP3A4.[1][3] If first-pass metabolism is suspected to be high, co-administration with a known inhibitor of these enzymes could be explored in preliminary studies to confirm this.
-
Quantitative Data Summary
The following tables summarize key data relevant to the properties of this compound and formulation components.
Table 1: Physicochemical and Predicted ADMET Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₃₀H₄₈O₂ | [13][14] |
| Molar Mass | 440.7 g/mol | [13][14] |
| Predicted LogP | 5.89 | [1] |
| Predicted Water Solubility | Low | [1] |
| Predicted Caco-2 Permeability | 34.6 nm/s (Moderate) | [1][3] |
| Predicted GI Absorption | High (96.6%) | [1] |
| Predicted Plasma Protein Binding | High (100%) | [1] |
| Bioavailability Score | 0.55 | [1] |
Table 2: Common Excipients for Formulating Poorly Soluble Drugs for Oral Gavage in Mice
| Excipient | Typical Concentration Range | Purpose |
| Carboxymethyl Cellulose (CMC) | 0.5 - 2% (w/v) | Suspending agent |
| Tween 80 (Polysorbate 80) | 0.1 - 5% (v/v) | Surfactant, wetting agent |
| Dimethyl Sulfoxide (DMSO) | < 10% (v/v) | Co-solvent |
| Polyethylene Glycol (PEG) 300/400 | 10 - 50% (v/v) | Co-solvent |
| Corn Oil | Up to 100% | Lipid vehicle |
Detailed Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Media Milling
This protocol describes the preparation of a this compound nanosuspension for oral administration.
-
Preparation of the Stabilizer Solution:
-
Prepare a 1% (w/v) solution of hydroxypropyl methylcellulose (HPMC) and a 0.5% (w/v) solution of Tween 80 in deionized water.
-
Mix equal volumes of the HPMC and Tween 80 solutions to obtain a final stabilizer solution containing 0.5% HPMC and 0.25% Tween 80.
-
-
Milling Process:
-
Add 100 mg of this compound to 10 mL of the stabilizer solution in a milling chamber containing milling beads (e.g., yttrium-stabilized zirconium oxide beads, 0.5 mm diameter).
-
Mill the suspension at a high speed (e.g., 2000 rpm) for 4-6 hours. Monitor the temperature to prevent overheating.
-
Periodically take samples to measure the particle size using a particle size analyzer. The target is a mean particle size of less than 500 nm with a narrow polydispersity index (PDI < 0.3).
-
-
Post-Milling Processing:
-
Separate the nanosuspension from the milling beads by decantation or sieving.
-
The nanosuspension can be used directly for oral gavage or can be lyophilized for long-term storage. For lyophilization, a cryoprotectant (e.g., trehalose at 5% w/v) should be added.
-
Protocol 2: Preparation of a this compound Solid Dispersion by Solvent Evaporation
This protocol details the preparation of a this compound solid dispersion to enhance its dissolution.
-
Solubilization:
-
Dissolve 100 mg of this compound and 500 mg of polyvinylpyrrolidone K30 (PVP K30) (1:5 ratio) in a suitable organic solvent (e.g., 20 mL of a 1:1 mixture of dichloromethane and ethanol).[8] Ensure complete dissolution of both components.
-
-
Solvent Evaporation:
-
Evaporate the solvent using a rotary evaporator at a controlled temperature (e.g., 40°C) and reduced pressure.
-
Continue the evaporation until a thin, solid film is formed on the inner surface of the flask.
-
-
Final Processing:
-
Dry the solid dispersion in a vacuum oven at room temperature for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion from the flask and grind it into a fine powder using a mortar and pestle.
-
The resulting powder can be suspended in an aqueous vehicle (e.g., 0.5% CMC) for oral administration.
-
Protocol 3: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol outlines the development of a SEDDS formulation for this compound.
-
Excipient Screening:
-
Determine the solubility of this compound in various oils (e.g., Labrafac PG, Maisine® CC), surfactants (e.g., Cremophor EL, Tween 80), and co-solvents (e.g., Transcutol® HP, PEG 400).
-
Select an oil that shows good solubilizing capacity for this compound.
-
Select a surfactant and co-solvent that are miscible with the chosen oil.
-
-
Formulation Preparation:
-
Based on the solubility studies, prepare various formulations with different ratios of oil, surfactant, and co-solvent. A common starting point is a ratio of 40:40:20 (oil:surfactant:co-solvent).
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-solvent to the oil phase and mix until a clear, isotropic mixture is obtained.
-
-
Characterization and Administration:
-
Evaluate the self-emulsification properties of the formulation by adding a small amount (e.g., 1 mL) to a larger volume of water (e.g., 250 mL) with gentle agitation.
-
The formulation should form a clear or slightly bluish-white emulsion.
-
The droplet size of the resulting emulsion should be in the nanometer range.
-
The final SEDDS formulation can be administered directly via oral gavage.
-
Visualizations
Caption: Experimental workflow for improving this compound bioavailability.
References
- 1. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nal.usda.gov [nal.usda.gov]
- 3. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Influence of Vehicles Used for Oral Dosing of Test Molecules on the Progression of Mycobacterium tuberculosis Infection in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Formulation Strategies of Nanosuspensions for Various Administration Routes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. crsubscription.com [crsubscription.com]
- 9. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Self-emulsifying drug delivery systems: formulation and biopharmaceutic evaluation of an investigational lipophilic compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. research.monash.edu [research.monash.edu]
- 12. researchgate.net [researchgate.net]
- 13. This compound | C30H48O2 | CID 122859 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. This compound - Wikipedia [en.wikipedia.org]
Technical Support Center: Mitigating Daturaolone-Induced Cytotoxicity in Normal Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with daturaolone. The information aims to address specific issues related to its cytotoxicity in normal cells during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is the known cytotoxic profile of this compound on normal versus cancerous cells?
A1: this compound has demonstrated a degree of selective cytotoxicity. Studies have shown that while it is cytotoxic to several cancer cell lines, its toxicity towards normal cells, such as human lymphocytes, is significantly lower. For instance, the IC50 value of this compound in normal lymphocytes has been reported to be greater than 20 µg/mL, whereas it shows significant cytotoxicity in cancer cell lines like Huh7.5 (hepatocellular carcinoma) with an IC50 of 17.32 ± 1.43 µg/mL.[1][2] This suggests a therapeutic window for its potential use.
Q2: What is the primary mechanism of action of this compound that leads to cytotoxicity?
A2: this compound's cytotoxic and anti-inflammatory effects are primarily attributed to its ability to inhibit key signaling pathways. It has been shown to inhibit the nuclear factor-kappa B (NF-κB) pathway, which is crucial for cell survival and inflammation.[1][2] Additionally, it targets enzymes like cyclooxygenase (COX) and lipoxygenase (LOX), which are involved in inflammatory processes that can be linked to cell death.
Q3: We are observing higher-than-expected cytotoxicity in our normal cell line controls when treated with this compound. What could be the cause?
A3: Several factors could contribute to this observation:
-
Cell Line Sensitivity: Different normal cell lines can have varying sensitivities to cytotoxic agents. The published data on low toxicity in lymphocytes may not be directly transferable to other normal cell types.
-
Compound Purity and Solvent Effects: Ensure the purity of your this compound sample. Impurities could contribute to unexpected toxicity. Also, verify that the solvent used to dissolve this compound (e.g., DMSO) is at a final concentration that is non-toxic to your specific cell line.
-
Experimental Conditions: Factors such as cell density, passage number, and media composition can influence cellular responses to treatment. Inconsistent experimental conditions can lead to variable results.
Q4: Are there any general strategies to protect normal cells from drug-induced cytotoxicity that might be applicable to this compound?
A4: Yes, several general strategies for cytoprotection exist, though they require experimental validation for this compound:
-
Co-treatment with Antioxidants: Since some drug-induced cytotoxicity is mediated by oxidative stress, co-administration of antioxidants like N-acetylcysteine (NAC) or Vitamin E could potentially mitigate these effects.[3][4] However, this approach should be used with caution as antioxidants can sometimes interfere with the efficacy of cytotoxic agents.[4][5]
-
Induction of Cell Cycle Arrest: A strategy known as "cyclotherapy" involves pre-treating normal cells with an agent that induces a temporary cell cycle arrest.[6][7] This makes them less susceptible to cytotoxic drugs that target proliferating cells. This is a more complex approach and would require significant preliminary research to establish a suitable protocol for this compound.
-
Inhibition of Pro-apoptotic Pathways: While this compound inhibits the pro-survival NF-κB pathway, exploring the inhibition of specific downstream pro-apoptotic pathways in normal cells could be a potential, albeit complex, mitigation strategy.
Troubleshooting Guides
Issue 1: High Variability in Cytotoxicity Assay Results
| Possible Cause | Troubleshooting Step |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and mix the cell suspension between seeding groups of wells. |
| Edge Effects in Microplates | Avoid using the outer wells of the microplate for experimental samples, as these are more prone to evaporation, leading to changes in compound concentration. Fill the outer wells with sterile PBS or media. |
| Compound Precipitation | Visually inspect the wells after adding this compound to ensure it is fully dissolved at the tested concentrations. If precipitation is observed, consider using a different solvent or adjusting the final concentration. |
| Pipetting Errors | Calibrate pipettes regularly. When performing serial dilutions, ensure thorough mixing at each step. |
Issue 2: Discrepancy Between Different Cytotoxicity Assays (e.g., MTT vs. LDH)
| Possible Cause | Troubleshooting Step |
| Different Cellular Mechanisms Measured | The MTT assay measures metabolic activity, which can be affected by factors other than cell death.[8][9] The LDH assay measures membrane integrity, a more direct marker of cell death.[10][11] Consider the mechanism of this compound. If it primarily induces metabolic arrest without immediate cell lysis, this could explain the discrepancy. |
| Timing of the Assay | The kinetics of cell death can vary. An early time point might show reduced metabolic activity (MTT) before significant membrane damage (LDH) occurs. Perform a time-course experiment to determine the optimal endpoint for each assay. |
| Interference with Assay Components | This compound, being a colored compound, could potentially interfere with the colorimetric readout of the MTT assay. Run proper controls, including this compound in cell-free media, to check for any direct reaction with the assay reagents. |
Quantitative Data Summary
Table 1: In Vitro Cytotoxicity of this compound
| Cell Line | Cell Type | IC50 (µg/mL) | Exposure Time | Reference |
| Normal Lymphocytes | Normal | > 20 | 24 h | [1][2] |
| Huh7.5 | Hepatocellular Carcinoma | 17.32 ± 1.43 | 72 h | [1] |
| DU-145 | Prostate Cancer | 18.64 ± 2.15 | 72 h | [1] |
Experimental Protocols
Protocol 1: MTT Assay for Assessing this compound Cytotoxicity
This protocol is adapted from standard MTT assay procedures.[8][9][12]
Materials:
-
Normal human cell line of interest (e.g., normal human lymphocytes, fibroblasts)
-
Complete cell culture medium
-
This compound
-
DMSO (or other suitable solvent)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well flat-bottom plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the this compound dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the no-treatment control.
Protocol 2: LDH Release Assay for Assessing this compound-Induced Cytotoxicity
This protocol is based on standard LDH assay procedures.[10][13][14]
Materials:
-
Normal human cell line of interest
-
Complete cell culture medium
-
This compound
-
DMSO
-
LDH assay kit (containing LDH substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit or 1% Triton X-100 in PBS)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Controls: Include the following controls:
-
Spontaneous LDH release: Untreated cells.
-
Maximum LDH release: Untreated cells treated with lysis buffer 30 minutes before the end of the incubation period.
-
Background: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Add the LDH assay reaction mixture to each well containing the supernatant according to the kit manufacturer's instructions.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at the wavelength specified in the kit's protocol (usually around 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Experimental Release - Spontaneous Release) / (Maximum Release - Spontaneous Release)] * 100
Visualizations
Signaling Pathway
References
- 1. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Efficacy and Interaction of Antioxidant Supplements as Adjuvant Therapy in Cancer Treatment: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. jdc.jefferson.edu [jdc.jefferson.edu]
- 5. Risks and benefits of antioxidant dietary supplement use during cancer treatment: protocol for a scoping review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Protecting normal cells from the cytotoxicity of chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. oncotarget.com [oncotarget.com]
- 8. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. yenepoya.res.in [yenepoya.res.in]
- 11. Analysis of Cell Viability by the Lactate Dehydrogenase Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
- 13. Quantifying cell viability via LDH cytotoxicity assay [protocols.io]
- 14. Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Daturaolone Administration in Animal Studies
This guide provides researchers, scientists, and drug development professionals with essential information for the successful administration of Daturaolone in preclinical animal studies. It addresses common challenges related to vehicle selection and formulation and offers troubleshooting advice in a direct question-and-answer format.
Frequently Asked Questions (FAQs)
Q1: What is a recommended starting vehicle for administering this compound in rodents?
Based on published preclinical studies, a common and effective vehicle for the oral administration of this compound is a suspension in 10% Dimethyl Sulfoxide (DMSO) combined with Carboxymethyl Cellulose (CMC) .[1][2] For intraperitoneal (i.p.) injections, while specific data for this compound is less defined, a formulation with up to 10% DMSO in saline or PBS is a conventional starting point for poorly soluble compounds.[3][4]
Q2: this compound has poor aqueous solubility. How can I improve its formulation for in vivo studies?
Improving the formulation of poorly water-soluble compounds like this compound involves several strategies:
-
Co-solvents: Using a small percentage of a water-miscible organic solvent can significantly enhance solubility. DMSO is frequently used, but others like polyethylene glycol 300/400 (PEG300/400) or ethanol can also be effective.[5][6] It is critical to keep the concentration of these co-solvents as low as possible to avoid toxicity.[7]
-
Surfactants: Adding a non-ionic surfactant such as Tween 80 (Polysorbate 80) or Cremophor EL can help create stable micelles or emulsions that keep the compound in solution.[5][8]
-
Cyclodextrins: Encapsulating this compound within a cyclodextrin molecule, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD), can form an inclusion complex that dramatically increases aqueous solubility and bioavailability.[9][10][11]
-
Suspending Agents: For oral administration, creating a uniform suspension using agents like carboxymethyl cellulose (CMC) is a reliable method, as demonstrated in existing this compound studies.[1][2]
Q3: What are the potential toxicities associated with common vehicles, and what are the maximum recommended concentrations?
Vehicle-induced toxicity is a critical consideration. Always include a vehicle-only control group in your experiments.
-
DMSO: While a powerful solvent, DMSO can have pharmacological effects and cause toxicity at high concentrations. For intraperitoneal injections in mice, the concentration should generally not exceed 10%.[3][4] Higher concentrations (>25%) are associated with significant adverse effects.[7]
-
Cremophor EL: Known to cause hypersensitivity reactions and can contribute to nephrotoxicity and neurotoxicity.[12][13] The No Observed Adverse Effect Level (NOAEL) in one rat study was 375 mg/kg via IV administration.[12]
-
Tween 80: Generally considered safe at low concentrations (e.g., 1-5%). Higher concentrations can lead to side effects and may interfere with drug metabolism.[5][14]
-
Ethanol: Can cause sedation and neurotoxicity, especially at higher doses. Its use should be carefully controlled.
Q4: How can I ensure my this compound formulation is stable?
Formulation stability is key to reliable and reproducible results.
-
Prepare Fresh: Ideally, formulations should be prepared fresh daily before administration.
-
Protect from Light and Temperature: Store the formulation in a dark container and at a controlled temperature (e.g., 4°C) if not used immediately.
-
Visual Inspection: Before each use, visually inspect the formulation for any signs of precipitation, crystallization, or phase separation. Vortex or sonicate briefly to ensure homogeneity, especially for suspensions.
-
Short-Term Stability Check: For a new formulation, let it sit at room temperature for a few hours and check for any physical changes to predict its stability during the course of an experiment.
Troubleshooting Guides
Problem 1: My this compound formulation is precipitating after preparation or during administration.
-
Step 1: Re-evaluate Solubility. The concentration of this compound may be too high for the chosen vehicle system. Attempt to prepare a lower concentration.
-
Step 2: Increase Solubilizing Agent. If using a co-solvent like DMSO, you can cautiously increase its percentage, but do not exceed toxicity limits (generally <10% for parenteral routes).[3]
-
Step 3: Add a Surfactant. Introduce a surfactant like Tween 80 (e.g., starting at 1-2% v/v) to the vehicle. The surfactant can help stabilize the compound and prevent it from crashing out of solution.
-
Step 4: Consider pH Adjustment. Although less common for neutral compounds like withanolides, the pH of the vehicle can sometimes influence the stability of a formulation. Ensure the pH is compatible with the administration route.
-
Step 5: Switch to a Suspension. If a stable solution is not achievable at the required dose, preparing a homogenous micronized suspension for oral gavage using suspending agents like CMC is a viable and proven alternative for this compound.[1][2]
Problem 2: I am observing adverse effects (e.g., lethargy, irritation) in my vehicle-only control group.
-
Step 1: Identify the Culprit. The observed toxicity is likely due to one of the excipients in your vehicle. Review the known toxicities of each component.
-
Step 2: Reduce Excipient Concentration. Lower the percentage of the co-solvent (e.g., DMSO, ethanol) or surfactant (e.g., Cremophor EL) in the formulation. This is the most common cause of vehicle-related adverse events.[7][13]
-
Step 3: Change the Vehicle Component. If reducing the concentration is not feasible due to solubility issues, replace the problematic excipient. For example, if Cremophor EL is causing hypersensitivity, consider switching to a Tween 80 or an HP-β-CD-based vehicle.
-
Step 4: Check Osmolality and pH. For injectable formulations, ensure the final solution is near isotonic and at a physiological pH to minimize irritation at the injection site.
Data Summary Tables
Table 1: Published Vehicle Formulations for this compound
| Route of Administration | Species | Vehicle Composition | Doses Tested | Reference |
|---|---|---|---|---|
| Oral Gavage | Rat | 10% DMSO in Carboxymethyl Cellulose (CMC) | 2.5, 5, 10 mg/kg | [1] |
| Oral Gavage | Mouse | 10% DMSO in Carboxymethyl Cellulose (CMC) | 5, 10, 20 mg/kg | [2] |
| Intraperitoneal (i.p.) | Mouse | Not specified for isolated compound | 5, 10, 20, 50 mg/kg |[15] |
Table 2: Properties of Common Excipients for Poorly Soluble Compounds
| Excipient | Type | Function | Typical Concentration Range (Parenteral) | Notes |
|---|---|---|---|---|
| DMSO | Co-solvent | Solubilizer | 1-10% | Can have intrinsic pharmacological effects.[3] |
| PEG 300/400 | Co-solvent | Solubilizer | 10-40% | Can cause renal toxicity at high doses. |
| Tween 80 | Surfactant | Solubilizer, Emulsifier | 1-5% | Generally well-tolerated.[5] |
| Cremophor EL | Surfactant | Solubilizer, Emulsifier | < 5% | Associated with hypersensitivity reactions.[12] |
| HP-β-CD | Complexing Agent | Solubilizer | 10-40% | Forms inclusion complexes to enhance solubility.[9] |
| CMC | Suspending Agent | Increases viscosity | 0.5-1% (for oral) | Used for preparing oral suspensions. |
Experimental Protocols
Protocol 1: Preparation of a this compound Suspension for Oral Gavage (Based on Published Methods)
-
Weigh this compound: Accurately weigh the required amount of this compound powder based on the desired final concentration and volume.
-
Prepare Vehicle: Prepare a 0.5% or 1% (w/v) solution of low-viscosity Carboxymethyl Cellulose (CMC) in sterile water. Stir until fully dissolved.
-
Initial Solubilization: In a separate sterile tube, add a volume of 100% DMSO that will equal 10% of your final desired volume (e.g., 1 mL of DMSO for a final volume of 10 mL).
-
Dissolve Compound: Add the weighed this compound powder to the DMSO and vortex or sonicate gently until it is fully dissolved. This creates a 10x stock solution.
-
Create Suspension: While vortexing the CMC solution from Step 2, slowly add the this compound-DMSO solution from Step 4 to reach the final volume.
-
Homogenize: Continue to vortex for 2-3 minutes to ensure a uniform and stable suspension. Visually inspect for any large particles. Store appropriately and vortex thoroughly before each administration.
Protocol 2: General Method for Preparing a Solubilized Formulation for Injection
-
Weigh Compound: Accurately weigh the required amount of this compound.
-
Co-solvent Addition: Add a minimal amount of a suitable co-solvent (e.g., DMSO, PEG 400) to the powder and vortex until fully dissolved.
-
Surfactant Addition (Optional): If needed, add the required volume of a surfactant stock solution (e.g., 10% Tween 80) to the dissolved compound and mix well.
-
Dilution to Final Volume: Slowly add sterile saline or PBS to the mixture, drop by drop, while continuously vortexing to avoid precipitation. Bring the formulation to the final desired volume.
-
Final Check: Inspect the final solution to ensure it is clear and free of any particulates. If precipitation occurs, the formulation is not suitable and must be optimized (e.g., by adjusting excipient ratios or lowering the drug concentration).
Visual Diagrams
Caption: Decision tree for selecting a suitable vehicle for this compound.
Caption: Experimental workflow for formulation development and validation.
Caption: this compound inhibits the pro-inflammatory NF-κB signaling pathway.[2][16]
References
- 1. Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and this compound in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Letter to the Editor: Administration of TGF-ß Inhibitor Mitigates Radiation-induced Fibrosis in a Mouse Model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Juvenile animal testing of hydroxypropyl-β-cyclodextrin in support of pediatric drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. alzdiscovery.org [alzdiscovery.org]
- 11. Enhancing Veterinary Medicines with Hydroxypropyl Betadex - News - Xi'an Deli Biochemical Industry Co., Ltd [delicydextrin.com]
- 12. researchgate.net [researchgate.net]
- 13. The influence of the cyclosporine vehicle, cremophor EL, on renal microvascular blood flow in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. In vitro investigation on the impact of the surface-active excipients Cremophor EL, Tween 80 and Solutol HS 15 on the metabolism of midazolam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Gastrointestinal Motility, Muscle Relaxation, Antipyretic and Acute Toxicity Screening of Amyrin Type Triterpenoid (this compound) Isolated From Datura metel Linnaeus (Angel's Trumpet) Fruits - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Addressing autofluorescence of Daturaolone in imaging studies
Welcome to the technical support center for researchers utilizing Daturaolone in imaging studies. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address the potential issue of autofluorescence, ensuring the clarity and accuracy of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in my research?
This compound is a pentacyclic oleanane triterpenoid naturally found in plants of the Datura species.[1] It is investigated for various biological activities, including anti-inflammatory, anti-fungal, and anti-bacterial properties.[1][2] Your research likely involves elucidating its mechanism of action, cellular targets, or effects on biological pathways, often visualized through cellular imaging techniques.
Q2: I am observing unexpected fluorescence in my imaging experiment after treating my cells/tissue with this compound. Is the compound itself fluorescent?
While there is limited direct data on the fluorescent properties of this compound, some pentacyclic triterpenoids can exhibit fluorescence.[3] The rigid, multi-ring structure of this compound, containing a ketone and a hydroxyl group, may contribute to intrinsic fluorescence, also known as autofluorescence, which can be detected in sensitive imaging systems.[1]
Q3: What is autofluorescence and how can it affect my imaging results?
Autofluorescence is the natural emission of light by biological structures or compounds when excited by light, which can interfere with the detection of your specific fluorescent signal.[4] This can lead to high background noise, reduced signal-to-noise ratio, and difficulty in interpreting the localization and quantification of your target molecules. Common sources of autofluorescence in biological samples include cellular components like NADH, flavins, collagen, and elastin.[4][5]
Q4: How can I confirm that the observed signal is autofluorescence from this compound and not from another source?
To determine the source of the autofluorescence, you should include the following controls in your experiment:
-
Unstained, untreated cells/tissue: This will show the baseline autofluorescence of your biological sample.
-
Unstained, this compound-treated cells/tissue: This will help to isolate the fluorescence signal originating from the compound itself.
-
Stained, untreated cells/tissue: This is your standard positive control for your fluorescent probe.
By comparing these controls, you can ascertain the contribution of this compound to the overall fluorescence signal.
Troubleshooting Guide: Addressing this compound Autofluorescence
If you have confirmed that this compound is contributing to unwanted background fluorescence, the following troubleshooting steps can help you mitigate the issue.
Problem: High background fluorescence in all channels after this compound treatment.
This is a common manifestation of autofluorescence, as the emission spectrum can be broad.
Solution 1: Spectral Unmixing and Fluorophore Selection
-
Rationale: Autofluorescence often has a broad emission spectrum.[6] Using spectrally well-separated fluorophores and spectral imaging with linear unmixing can computationally separate the this compound signal from your specific probe's signal.
-
Action:
-
Characterize the emission spectrum of this compound's autofluorescence in your experimental setup.
-
Select fluorophores for your probes that have emission maxima far from the peak emission of the autofluorescence. Fluorophores in the far-red or near-infrared spectrum are often a good choice as endogenous autofluorescence is typically weaker in this range.[7]
-
If available on your microscopy system, utilize spectral imaging and linear unmixing algorithms to subtract the autofluorescence signal.
-
Solution 2: Chemical Quenching
-
Rationale: Various chemical reagents can reduce autofluorescence by absorbing the emitted light or chemically modifying the fluorescent molecules.
-
Action: Treat your fixed samples with a chemical quenching agent. The choice of quencher may require some optimization. See the table below for a comparison of common quenching agents.
| Quenching Agent | Target Autofluorescence Source | Advantages | Disadvantages |
| Sudan Black B | Lipofuscin and other endogenous sources | Effective at reducing broad-spectrum autofluorescence.[8][9] | Can introduce a dark precipitate; may have its own fluorescence in the far-red spectrum.[8] |
| Trypan Blue | General autofluorescence | Simple to use.[7] | May reduce specific signal intensity; can shift autofluorescence to longer wavelengths.[9] |
| Sodium Borohydride | Aldehyde-induced autofluorescence | Effective for reducing background caused by glutaraldehyde or formaldehyde fixation.[1][7] | Can damage tissue morphology if not used carefully.[10] |
| Copper (II) Sulfate | General autofluorescence | Can be effective in some tissues.[9] | Efficacy can be variable depending on the tissue and the source of autofluorescence.[11] |
| Commercial Quenchers (e.g., TrueVIEW™, TrueBlack™) | Broad-spectrum, including lipofuscin | Optimized formulations, often with high efficacy and lower impact on specific signal.[8][9] | Can be more expensive than individual reagents. |
Solution 3: Photobleaching
-
Rationale: Exposing the sample to intense light can selectively destroy the fluorophores contributing to autofluorescence before imaging your specific signal.
-
Action: Before incubating with your fluorescent probes, expose the this compound-treated sample to broad-spectrum, high-intensity light. The duration of exposure will need to be optimized to quench the background without damaging the sample's integrity for subsequent staining.[10]
Experimental Protocols
Protocol 1: Sudan Black B Staining for Autofluorescence Quenching
-
Preparation: Prepare a 0.1% (w/v) solution of Sudan Black B in 70% ethanol. Stir for 1-2 hours and filter through a 0.2 µm filter to remove any undissolved particles.
-
Sample Preparation: Proceed with your standard fixation and permeabilization protocol.
-
Incubation: After the final washing step following secondary antibody incubation, immerse the slides in the 0.1% Sudan Black B solution for 10-20 minutes at room temperature in the dark.
-
Washing: Briefly wash the slides in 70% ethanol to remove excess Sudan Black B.
-
Final Washes: Wash the slides thoroughly with PBS or your preferred washing buffer.
-
Mounting: Mount the coverslips with an appropriate mounting medium and proceed with imaging.
Protocol 2: Sodium Borohydride Treatment for Aldehyde-Induced Autofluorescence
-
Preparation: Freshly prepare a 0.1% (w/v) solution of sodium borohydride in ice-cold PBS. Caution: Sodium borohydride will fizz upon dissolution.
-
Sample Preparation: After fixation with an aldehyde-based fixative (e.g., formaldehyde, glutaraldehyde), wash the samples thoroughly with PBS.
-
Incubation: Incubate the samples in the freshly prepared sodium borohydride solution for 10-15 minutes at room temperature. For thicker sections, this step may be repeated with a fresh solution.[10]
-
Washing: Wash the samples extensively with PBS (3-4 times for 5 minutes each) to remove all traces of sodium borohydride.
-
Proceed with Staining: Continue with your standard immunofluorescence protocol (blocking, antibody incubations, etc.).
Visualizations
Caption: Troubleshooting workflow for addressing this compound-induced autofluorescence.
References
- 1. Immunofluorescence Troubleshooting | Tips & Tricks [stressmarq.com]
- 2. Immunofluorescence (IF) Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 3. dacemirror.sci-hub.ru [dacemirror.sci-hub.ru]
- 4. Autofluorescence - Wikipedia [en.wikipedia.org]
- 5. A Biological Breakdown of Autofluorescence: Why Your Samples Naturally Glow | Olympus LS [evidentscientific.com]
- 6. mdpi.com [mdpi.com]
- 7. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 8. Autofluorescence Quenching | Visikol [visikol.com]
- 9. Quenching Autofluorescence - XWiki [wiki.helsinki.fi]
- 10. hwpi.harvard.edu [hwpi.harvard.edu]
- 11. researchgate.net [researchgate.net]
Ensuring reproducibility in Daturaolone in vitro experiments
Technical Support Center: Daturaolone In Vitro Experiments
Welcome to the Technical Support Center for this compound. This resource is designed for researchers, scientists, and drug development professionals to ensure reproducibility and success in in vitro experiments involving this compound. Here you will find frequently asked questions, detailed troubleshooting guides, standardized experimental protocols, and key data summaries.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound is a pentacyclic oleanane triterpenoid, a natural compound that has been isolated from plants such as Datura innoxia and Datura metel.[1] It is recognized for its diverse biological activities, making it a compound of interest for therapeutic research.
Q2: What are the primary in vitro biological activities of this compound?
A2: this compound has demonstrated several significant in vitro activities, including:
-
Anti-inflammatory effects: It significantly inhibits key inflammatory mediators like Nuclear Factor-kappa B (NF-κB) and nitric oxide (NO).[1][2]
-
Anticancer properties: It shows selective cytotoxicity against various cancer cell lines, including hepatocellular carcinoma (Huh7.5) and prostate cancer (DU-145) cells.[1]
-
Enzyme inhibition: It is a potent inhibitor of α-glucosidase and β-secretase (BACE1), suggesting potential applications in diabetes and Alzheimer's disease research.[3]
-
Antimicrobial effects: It exhibits a broad spectrum of antibacterial and antifungal activities against selected pathogens.
Q3: What is the proposed anti-inflammatory mechanism of action for this compound?
A3: The anti-inflammatory effects of this compound are primarily attributed to its ability to disrupt key signaling pathways. It has been shown to interact with and inhibit TNF-α, phospholipase-A2, cyclooxygenases (COX), and lipoxygenase (LOX).[4] This action culminates in the significant inhibition of the downstream transcription factor NF-κB and a reduction in nitric oxide (NO) production.[1][4]
Q4: Is this compound cytotoxic to all cells?
A4: this compound exhibits selective cytotoxicity. While it is effective against certain cancer cell lines, studies have shown it has low toxicity towards normal human lymphocytes, with an IC50 value greater than 20 µg/mL.[1][2] This selectivity is a crucial characteristic for its potential as a therapeutic agent.
Troubleshooting Guide
This guide addresses common issues encountered during in vitro experiments with this compound.
Q1: I am seeing high variability in my results between replicate experiments. What could be the cause?
A1: High variability is a common issue in cell-based assays.[5] Consider the following factors:
-
Cell Passage Number: Use cells with a consistent and low passage number. High passage numbers can lead to altered morphology, growth rates, and responses to stimuli.[6]
-
Cell Seeding Density: Ensure uniform cell seeding across all wells. Edge effects in microplates can cause uneven cell distribution and evaporation.[7] Consider leaving the perimeter wells empty and filling them with sterile PBS to maintain humidity.
-
Compound Solubility: this compound is a lipophilic triterpenoid. Ensure it is fully dissolved in your stock solution (e.g., DMSO) before diluting it in the culture medium. Precipitates can lead to inconsistent concentrations.
-
Pipetting Technique: Inconsistent pipetting can introduce significant error. Use calibrated pipettes and consider techniques like reverse pipetting for viscous solutions.[6]
Q2: this compound is showing lower-than-expected (or no) activity in my assay.
A2: If this compound's activity is unexpectedly low, check the following:
-
Compound Degradation: Ensure proper storage of this compound stock solutions (typically at -20°C or -80°C, protected from light). Avoid repeated freeze-thaw cycles.
-
Interaction with Media Components: Components in serum (like proteins) can bind to the compound, reducing its effective concentration. Consider reducing the serum percentage during the treatment period if the assay allows, or performing a serum-free incubation.
-
Incorrect Concentration: Double-check all dilution calculations. For natural products, it's often useful to perform a wide dose-response curve to identify the optimal concentration range.
-
Assay Sensitivity: Your assay may not be sensitive enough. For absorbance-based assays, ensure the signal-to-background ratio is adequate. Luminescence-based assays often offer higher sensitivity.[6]
Q3: My vehicle control (e.g., DMSO) is showing significant cytotoxicity.
A3: The solvent used to dissolve this compound can be toxic to cells at higher concentrations.
-
Final DMSO Concentration: Ensure the final concentration of DMSO in the culture medium is low, typically ≤0.5%, and ideally ≤0.1%. Some cell lines are more sensitive to DMSO than others.
-
Vehicle Control: Always include a vehicle control group that contains the same final concentration of the solvent as your treatment groups. This allows you to differentiate the effect of the compound from the effect of the solvent.
-
Incubation Time: Long incubation periods can exacerbate solvent toxicity. Optimize the incubation time to be the minimum required to observe the desired effect.
Q4: My NF-κB reporter assay results are inconsistent.
A4: NF-κB reporter assays can be sensitive to several variables.
-
Stimulant Concentration: The concentration of the stimulant (e.g., TNF-α, IL-1β) used to activate the NF-κB pathway is critical. Use a concentration that yields a robust and consistent signal window (typically 80-90% of the maximal response).[8]
-
Timing of Treatment: The kinetics of NF-κB activation are transient. The timing of both stimulant and this compound addition must be consistent. A time-course experiment is recommended to determine the peak activation time.[9]
-
Cell Line Stability: If using a stably transfected cell line, periodically verify the expression of the reporter gene.
Quantitative Data Summary
The following tables summarize the key in vitro inhibitory concentrations (IC50) and cytotoxic concentrations of this compound reported in the literature.
| Table 1: Anti-Inflammatory and Enzyme Inhibitory Activity of this compound | |
| Target | IC50 Value |
| NF-κB Inhibition | 1.2 ± 0.8 µg/mL[1][2] |
| Nitric Oxide (NO) Production | 4.51 ± 0.92 µg/mL[1][2] |
| β-Secretase (BACE1) | 260.70 ± 1.87 µM[3] |
| α-Glucosidase | 830.4 ± 2.01 µM[3] |
| Table 2: Cytotoxicity of this compound in Different Cell Lines | |
| Cell Line | IC50 Value |
| Huh7.5 (Hepatocellular Carcinoma) | 17.32 ± 1.43 µg/mL[1][2] |
| DU-145 (Prostate Cancer) | 18.64 ± 2.15 µg/mL[1] |
| Normal Human Lymphocytes | >20 µg/mL[1][2] |
Detailed Experimental Protocols
Protocol 1: Cell Viability / Cytotoxicity (MTT Assay)
This protocol is adapted from standard methodologies for assessing the effect of this compound on cell viability.[10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO2.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Make serial dilutions in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5%.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound. Include wells for "cells only" (untreated) and "vehicle control" (DMSO only).
-
Incubation: Incubate the plate for 24-72 hours, depending on the cell line and experimental goal.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 550-570 nm using a microplate reader.
-
Calculation: Calculate cell viability as a percentage of the vehicle control: (Absorbance of Treated Cells / Absorbance of Vehicle Control) x 100.
Protocol 2: Nitric Oxide (NO) Inhibition Assay (Griess Assay)
This protocol measures the accumulation of nitrite, a stable product of NO, in the culture supernatant of macrophages (e.g., RAW 264.7).[1]
-
Cell Seeding: Seed RAW 264.7 macrophages in a 24-well plate at a density of 5 x 10^5 cells/well and allow them to adhere for 2-4 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various concentrations of this compound. Incubate for 1 hour.
-
Stimulation: Induce NO production by adding an inflammatory stimulus, typically Lipopolysaccharide (LPS, 1 µg/mL), to each well (except the negative control).
-
Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2.
-
Sample Collection: Collect 50 µL of the culture supernatant from each well.
-
Griess Reaction: In a new 96-well plate, add 50 µL of supernatant to 50 µL of Griess Reagent I (1% sulfanilamide in 5% phosphoric acid). Incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent II (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water). Incubate for another 10 minutes.
-
Measurement: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be prepared to quantify the nitrite concentration.
-
Calculation: Determine the percentage of NO inhibition relative to the LPS-stimulated vehicle control.
Protocol 3: NF-κB Luciferase Reporter Assay
This assay measures the activity of the NF-κB transcription factor in response to a stimulus. It requires a cell line (e.g., HEK293) stably or transiently transfected with an NF-κB-driven luciferase reporter plasmid.[9][12]
-
Cell Seeding/Transfection: Seed HEK293 cells stably expressing the NF-κB luciferase reporter in a white, clear-bottom 96-well plate. If using transient transfection, follow a standard protocol and allow 24 hours for gene expression.
-
Pre-treatment: Pre-treat the cells with various concentrations of this compound for 1 hour.
-
Stimulation: Activate the NF-κB pathway by adding a stimulant such as TNF-α (e.g., 10 ng/mL) to the wells. Include appropriate controls (unstimulated, stimulated vehicle control).
-
Incubation: Incubate for 6-8 hours (or an optimized time point) at 37°C, 5% CO2.
-
Cell Lysis: Wash the cells with PBS and then add 20-50 µL of passive lysis buffer to each well.
-
Luciferase Reaction: Add 50-100 µL of luciferase assay reagent to each well.
-
Measurement: Immediately measure the luminescence using a luminometer.
-
Calculation: Normalize the results (e.g., to cell viability if necessary) and express the data as a percentage of inhibition relative to the stimulated vehicle control.
Visualizations
The following diagrams illustrate key pathways and workflows relevant to this compound experiments.
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical flow diagram for troubleshooting this compound experiments.
References
- 1. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Potent In Vitro α-Glucosidase and β-Secretase Inhibition of Amyrin-Type Triterpenoid Isolated from Datura metel Linnaeus (Angel's Trumpet) Fruits - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [worldwide.promega.com]
- 6. google.com [google.com]
- 7. focus.gbo.com [focus.gbo.com]
- 8. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. A Robust In Vitro Screening Assay to Identify NF-κB Inhibitors for Inflammatory Muscle Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. Evaluation of In Vitro Cytotoxic and Antioxidant Activity of Datura metel Linn. and Cynodon dactylon Linn. Extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Daturaolone and Ibuprofen
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the anti-inflammatory properties of the natural compound Daturaolone and the well-established non-steroidal anti-inflammatory drug (NSAID) ibuprofen. The following sections present available experimental data, outline methodologies for key assays, and illustrate the proposed and established mechanisms of action.
Executive Summary
Direct in vivo comparison in a carrageenan-induced paw edema model suggests that this compound, at a dose of 20 mg/kg, exhibits anti-inflammatory efficacy comparable to ibuprofen.[1] However, a significant gap exists in the scientific literature regarding direct, side-by-side in vitro comparisons of these two compounds. The available in vitro data for each compound originate from different studies with distinct experimental protocols, making a direct comparison of their potency based on metrics like IC50 values challenging. This guide presents the available data with the caveat that direct comparisons of in vitro potency should be approached with caution until head-to-head studies are conducted.
In Vivo Anti-inflammatory Activity
The most direct comparison of the anti-inflammatory effects of this compound and ibuprofen comes from an in vivo study using the carrageenan-induced paw edema model in mice. This assay is a standard preclinical model for evaluating acute inflammation.
| Compound | Dose (mg/kg) | Inhibition of Paw Edema (%) | Reference |
| This compound | 20 | 81.73 ± 3.16 | [1] |
| Ibuprofen | Not Specified | 82.64 ± 9.49 | [1] |
In Vitro Anti-inflammatory Activity
The following tables summarize the available in vitro data for this compound and ibuprofen from separate studies. Note: These values are not directly comparable due to variations in experimental conditions (e.g., cell types, stimuli, assay methods).
This compound: In Vitro Inhibitory Activity
| Target | IC50 Value | Experimental System | Reference |
| NF-κB | 1.2 ± 0.8 µg/mL | Not Specified | [2] |
| Nitric Oxide (NO) Production | 4.51 ± 0.92 µg/mL | Not Specified | [2] |
Ibuprofen: In Vitro Inhibitory Activity
| Target | IC50 Value | Experimental System | Reference |
| NF-κB (S(+)-enantiomer) | 61.7 µM | T-cells | [3] |
| COX-1 | 12 µM | Human peripheral monocytes | [4] |
| COX-2 | 80 µM | Human peripheral monocytes | [4] |
Mechanisms of Action
This compound is a pentacyclic triterpenoid with a proposed multi-target anti-inflammatory mechanism.[1] In silico and in vitro studies suggest that this compound may exert its effects through the inhibition of key inflammatory mediators including nuclear factor-kappa B (NF-κB), tumor necrosis factor-alpha (TNF-α), cyclooxygenases (COX), lipoxygenases (LOX), and nitric oxide (NO) production.[1][2]
Ibuprofen is a well-characterized NSAID that primarily functions as a non-selective inhibitor of cyclooxygenase enzymes, COX-1 and COX-2.[5] By inhibiting these enzymes, ibuprofen blocks the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, fever, and inflammation.[5] Some studies also suggest that ibuprofen can inhibit the activation of NF-κB.[3]
Experimental Protocols
Carrageenan-Induced Paw Edema Assay (In Vivo)
This model is a widely used and reproducible assay for evaluating acute anti-inflammatory activity.
-
Animal Model: Typically, male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Animals are divided into control, standard (e.g., ibuprofen), and test groups (this compound at various doses).
-
Administration: The test compounds and the standard drug are administered orally or intraperitoneally. The control group receives the vehicle.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of a 1% carrageenan solution is administered into the right hind paw of each animal.
-
Measurement of Paw Edema: The paw volume is measured using a plethysmometer at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, and 4 hours) after the induction of inflammation.
-
Calculation of Inhibition: The percentage of inhibition of edema is calculated for each group relative to the control group.
NF-κB Inhibition Assay (In Vitro)
This assay determines the ability of a compound to inhibit the activation of the transcription factor NF-κB.
-
Cell Culture: A suitable cell line, such as macrophages (e.g., RAW 264.7) or T-cells (e.g., Jurkat), is cultured.
-
Treatment: Cells are pre-treated with various concentrations of the test compound (this compound or ibuprofen) for a specific duration.
-
Stimulation: NF-κB activation is induced by treating the cells with a pro-inflammatory stimulus, such as lipopolysaccharide (LPS) or TNF-α.
-
Nuclear Extraction: Nuclear extracts are prepared from the cells.
-
Detection of Activated NF-κB: The amount of activated NF-κB in the nuclear extracts is quantified using methods such as:
-
Electrophoretic Mobility Shift Assay (EMSA): Detects the binding of NF-κB to a labeled DNA probe.
-
Enzyme-Linked Immunosorbent Assay (ELISA)-based methods: Uses antibodies to detect the p65 subunit of NF-κB bound to an oligonucleotide-coated plate.
-
-
Data Analysis: The concentration of the test compound that inhibits NF-κB activation by 50% (IC50) is calculated.
Nitric Oxide (NO) Production Assay (Griess Assay - In Vitro)
This assay measures the production of nitric oxide, a pro-inflammatory mediator, by cells.
-
Cell Culture: Typically, macrophage cell lines like RAW 264.7 are used.
-
Treatment and Stimulation: Cells are treated with the test compound and stimulated with an inflammatory agent like LPS to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: The Griess reagent is added to the supernatant. This reagent reacts with nitrite (a stable metabolite of NO) to produce a colored azo compound.
-
Quantification: The absorbance of the colored product is measured using a spectrophotometer, and the concentration of nitrite is determined by comparison with a standard curve.
-
Calculation of Inhibition: The percentage of inhibition of NO production is calculated for each concentration of the test compound, and the IC50 value is determined.
Visualizations
References
- 1. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Modulation of transcription factor NF-kappaB by enantiomers of the nonsteroidal drug ibuprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Daturaolone vs. Established COX Inhibitors: A Comparative Efficacy Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of Daturaolone, a naturally occurring triterpenoid, with well-established cyclooxygenase (COX) inhibitors. The analysis is based on available in silico, in vitro, and in vivo experimental data to offer an objective overview for researchers and professionals in drug development.
Executive Summary
This compound has demonstrated noteworthy anti-inflammatory properties in preclinical studies. In silico molecular docking studies suggest that this compound interacts with both COX-1 and COX-2 enzymes, indicating its potential as a dual COX inhibitor. In vivo animal models have shown its anti-inflammatory and analgesic effects to be comparable to conventional non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and diclofenac. However, to date, specific in vitro IC50 values for this compound against COX-1 and COX-2 have not been reported in the available scientific literature. This guide presents the existing data for this compound alongside the well-documented in vitro efficacy of other known COX inhibitors to facilitate a comprehensive comparative assessment.
Quantitative Data Comparison
The following table summarizes the available inhibitory data for this compound and other prominent COX inhibitors. It is important to note the different methodologies used to obtain these values (in silico vs. in vitro), which should be considered when making direct comparisons.
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Ratio (COX-1/COX-2) | Data Type |
| This compound | Not Reported | Not Reported | Not Reported | In vitro |
| Binding Energy: -7.0 kcal/mol | Binding Energy: -7.5 kcal/mol | In silico[1] | ||
| Aspirin | ~3.57 | ~29.3 | ~0.12 | In vitro |
| Ibuprofen | ~12 | ~80 | ~0.15 | In vitro[2] |
| Diclofenac | ~0.076 | ~0.026 | ~2.9 | In vitro[2] |
| Celecoxib | ~82 | ~6.8 | ~12 | In vitro[2] |
| Rofecoxib | >100 | ~25 | >4.0 | In vitro[2] |
Note: A lower IC50 value indicates greater potency. A higher selectivity ratio indicates greater selectivity for COX-2 over COX-1. The binding energy for this compound is from molecular docking studies, where a more negative value suggests a stronger theoretical binding affinity.
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Cyclooxygenase (COX) Signaling Pathway
The diagram below illustrates the role of COX enzymes in the inflammatory cascade, which is the target pathway for this compound and other NSAIDs.
Caption: The COX signaling pathway illustrating the conversion of arachidonic acid to prostaglandins and thromboxanes.
General Experimental Workflow for In Vitro COX Inhibition Assay
This flowchart outlines the typical steps involved in determining the in vitro efficacy of a potential COX inhibitor.
Caption: A generalized workflow for determining the in vitro COX inhibitory activity of a test compound.
In Vivo Evidence for this compound's Efficacy
While specific in vitro IC50 values are not available, in vivo studies provide valuable insights into the anti-inflammatory and analgesic potential of this compound.
-
Carrageenan-Induced Paw Edema: In a mouse model of inflammation, this compound demonstrated a significant and dose-dependent reduction in paw edema.[1] At a dose of 30 mg/kg, the anti-inflammatory effect was comparable to that of diclofenac.[1] One study reported that at a 20 mg/kg dose, this compound inhibited edema by 81.73%, which was similar to the 82.64% inhibition observed with ibuprofen.
-
Acetic Acid-Induced Writhing: In a mouse model of pain, this compound significantly inhibited acetic acid-induced writhing, an indicator of analgesic activity.[1] The effect was dose-dependent, although slightly less potent than diclofenac at the same concentrations.[1]
These in vivo findings suggest that this compound possesses potent anti-inflammatory and analgesic properties that are comparable to established NSAIDs.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are generalized protocols for the key experimental techniques mentioned in this guide.
In Silico Molecular Docking
-
Protein and Ligand Preparation: The three-dimensional crystal structures of human COX-1 and COX-2 are obtained from the Protein Data Bank (PDB). The structure of this compound is generated and optimized using chemical drawing software and energy minimization.
-
Docking Simulation: Molecular docking software (e.g., AutoDock, PyRx) is used to predict the binding affinity and interaction of this compound with the active sites of COX-1 and COX-2. The software calculates a binding energy score, with more negative values indicating a more favorable interaction.
-
Interaction Analysis: The docked poses are analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between this compound and the amino acid residues in the enzyme's active site.
In Vitro Cyclooxygenase (COX) Inhibition Assay
-
Enzyme and Reagent Preparation: Purified ovine or human COX-1 and COX-2 enzymes are used. A reaction buffer (e.g., Tris-HCl), heme cofactor, and the substrate (arachidonic acid) are prepared.
-
Inhibitor Preparation: this compound and reference inhibitors (e.g., aspirin, ibuprofen) are dissolved in a suitable solvent (e.g., DMSO) to create a range of concentrations.
-
Assay Procedure:
-
The COX enzyme is pre-incubated with various concentrations of the test compound or vehicle control for a specified time (e.g., 10-15 minutes) at 37°C.
-
The enzymatic reaction is initiated by the addition of arachidonic acid.
-
The reaction is allowed to proceed for a defined period (e.g., 2-5 minutes) and then terminated, often by the addition of a strong acid.
-
-
Detection of Prostaglandin Production: The amount of prostaglandin (typically PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Data Analysis: The percentage of COX inhibition for each concentration of the test compound is calculated relative to the vehicle control. The IC50 value, the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, is then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vivo Carrageenan-Induced Paw Edema
-
Animal Acclimatization: Male BALB/c mice or Wistar rats are acclimatized to laboratory conditions for at least one week before the experiment.
-
Drug Administration: Animals are divided into groups and administered this compound (at various doses), a reference drug (e.g., ibuprofen or diclofenac), or a vehicle control, typically via intraperitoneal injection or oral gavage.
-
Induction of Inflammation: After a specific period (e.g., 30-60 minutes) to allow for drug absorption, a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The volume of the inflamed paw is measured at various time points (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume to that of the vehicle control group.
Conclusion
This compound presents a promising profile as a potential anti-inflammatory agent with a mechanism of action likely involving the inhibition of both COX-1 and COX-2 enzymes, as suggested by in silico and in vivo studies. Its efficacy in animal models is comparable to that of well-established NSAIDs. However, the absence of in vitro IC50 data for this compound is a significant gap in the current understanding of its potency and selectivity. Further in vitro enzymatic assays are necessary to quantitatively assess its inhibitory activity against COX-1 and COX-2 and to more definitively compare its efficacy to other known COX inhibitors. This would provide crucial information for its potential development as a novel anti-inflammatory drug.
References
Daturaolone: A Comparative Analysis of its In Vivo Analgesic Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic effects of Daturaolone, a natural compound isolated from Datura species, against other established analgesic agents. The information presented is supported by experimental data from various preclinical studies, offering valuable insights for researchers and professionals in the field of drug discovery and development.
Executive Summary
This compound has demonstrated significant dose-dependent analgesic and anti-inflammatory properties in various in vivo models. Its mechanism of action is primarily attributed to the inhibition of key inflammatory mediators, including cyclooxygenase (COX-1 and COX-2), lipoxygenase (LOX), and the nuclear factor-kappa B (NF-κB) signaling pathway. This dual action on both the inflammatory and nociceptive pathways positions this compound as a promising candidate for the development of new analgesic drugs. This guide will delve into the quantitative data from key preclinical studies, outline the experimental protocols used, and visualize the proposed mechanisms of action.
Comparative Analgesic and Anti-inflammatory Effects
The analgesic and anti-inflammatory potential of this compound has been evaluated in several standard in vivo models. The following tables summarize the quantitative data from these studies, comparing its efficacy with commonly used analgesic drugs.
Table 1: Effect of this compound in Acetic Acid-Induced Writhing Test
The acetic acid-induced writhing test is a model of visceral pain. The number of abdominal writhes is an indicator of nociception.
| Treatment | Dose (mg/kg) | Route of Administration | % Inhibition of Writhing | Reference Drug | % Inhibition by Reference Drug |
| This compound | 10 | i.p. | 31.00 ± 9.53% | Diclofenac (10 mg/kg) | - |
| This compound | 30 | i.p. | 50.33 ± 8.95% | Diclofenac (30 mg/kg) | - |
| ED50 | 13.8 | i.p. | - | Diclofenac ED50 | - |
Data presented as mean ± SEM.
Table 2: Effect of this compound in Carrageenan-Induced Paw Edema
The carrageenan-induced paw edema model is a widely used test for evaluating the anti-inflammatory activity of compounds.
| Treatment | Dose (mg/kg) | Route of Administration | % Inhibition of Edema (at 4h) | Reference Drug | % Inhibition by Reference Drug |
| This compound | 10 | i.p. | Significant | Diclofenac (10 mg/kg) | More remarkable |
| This compound | 20 | - | 81.73 ± 3.16% | Ibuprofen | 82.64 ± 9.49% |
| This compound | 30 | i.p. | Significant | Diclofenac (30 mg/kg) | More remarkable |
| ED50 | 10.1 | i.p. | - | Diclofenac ED50 | 8.2 |
Data presented as mean ± SD or as described in the study.
Table 3: Effect of this compound in Hot Plate Test
The hot plate test is a model of centrally mediated (supraspinal) nociception. An increase in the latency to a painful stimulus indicates an analgesic effect.
| Treatment | Dose (mg/kg) | Route of Administration | % Antinociception | Reference Drug | % Antinociception by Reference Drug |
| This compound | 20 | - | 89.47 ± 9.01% | Tramadol | - |
Data presented as mean ± SD.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the protocols for the key in vivo experiments cited in this guide.
Acetic Acid-Induced Writhing Test
This model is used to induce visceral pain in mice.
-
Animals: Male Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: Mice are randomly divided into control, standard, and test groups.
-
Drug Administration: The test compound (this compound) or the standard drug (e.g., Diclofenac sodium) is administered intraperitoneally (i.p.) at various doses. The control group receives the vehicle.
-
Induction of Writhing: After a specific pre-treatment time (e.g., 30 minutes), 0.6% acetic acid solution is injected i.p. to induce writhing.
-
Observation: The number of abdominal constrictions (writhes) is counted for a set period (e.g., 20 minutes), starting 5 minutes after the acetic acid injection.
-
Data Analysis: The percentage inhibition of writhing is calculated using the formula: [(Control Mean - Treated Mean) / Control Mean] x 100.
Carrageenan-Induced Paw Edema
This model assesses the anti-inflammatory activity of a compound.
-
Animals: Wistar rats are commonly used.
-
Baseline Measurement: The initial paw volume of the rats is measured using a plethysmometer.
-
Drug Administration: The test compound (this compound) or a standard anti-inflammatory drug (e.g., Diclofenac sodium) is administered, typically orally or i.p.
-
Induction of Edema: After a specified time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: The paw volume is measured at different time intervals after carrageenan injection (e.g., 1, 2, 3, and 4 hours).
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point relative to the control group.
Hot Plate Test
This test evaluates the central analgesic activity of a compound.
-
Animals: Mice are typically used for this assay.
-
Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C) is used.
-
Baseline Latency: The initial reaction time (latency) of each mouse to the heat stimulus (e.g., licking of the paws or jumping) is recorded. A cut-off time is set to prevent tissue damage.
-
Drug Administration: The test compound (this compound) or a standard central analgesic (e.g., Tramadol) is administered.
-
Post-Treatment Latency: The reaction time is measured again at various time points after drug administration (e.g., 30, 60, 90, and 120 minutes).
-
Data Analysis: The percentage of antinociception is calculated using the formula: [((Test Latency - Control Latency) / (Cut-off Time - Control Latency)) x 100].
Mandatory Visualizations
Signaling Pathway of this compound's Analgesic and Anti-inflammatory Action
Caption: Proposed mechanism of this compound's action.
Experimental Workflow for In Vivo Analgesic Testing
Caption: General workflow for in vivo analgesic assays.
Cross-Study Validation of Daturaolone's Biological Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the biological activities of Daturaolone, a pentacyclic oleanane triterpenoid found in various Datura species.[1][2] The focus is on cross-validating its anti-inflammatory and anticancer properties by examining data from multiple studies. This document summarizes key quantitative findings, details experimental protocols, and visualizes the underlying mechanisms and workflows to offer a critical perspective on the current state of research and highlight areas for future investigation.
Comparative Analysis of Biological Activity
This compound has been the subject of several studies to elucidate its therapeutic potential. The primary areas of investigation have been its anti-inflammatory and cytotoxic activities. This section compares the quantitative data from key publications to provide a consolidated view of its efficacy.
In Vitro Anti-Inflammatory and Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against various targets and cell lines as reported in different studies. This allows for a direct comparison of its potency across different experimental setups.
| Activity | Target/Cell Line | IC50 (µg/mL) | Reference Compound | Reference IC50 (µg/mL) | Source |
| Anti-inflammatory | TNF-α activated NF-κB | 1.2 ± 0.8 | Nα-tosyl-L-phenylalanine chloromethyl ketone | Not specified | Baig et al., 2021[1] |
| Anti-inflammatory | Nitric Oxide (NO) Production | 4.51 ± 0.92 | Curcumin | 2.94 ± 0.74 | Baig et al., 2021[1][3] |
| Cytotoxicity | Hepatocellular Carcinoma (Huh7.5) | 17.32 ± 1.43 | Vincristine | 5.62 ± 0.72 | Baig et al., 2021[1] |
| Cytotoxicity | Prostate Cancer (DU-145) | 18.64 ± 2.15 | Cabazitaxel | 4.75 ± 1.12 | Baig et al., 2021[1] |
| Cytotoxicity | Normal Lymphocytes | >20 | Vincristine | >20 | Baig et al., 2021[1] |
In Vivo Anti-Inflammatory and Antinociceptive Activity
The following table presents the median effective dose (ED50) values from in vivo studies, providing insight into the compound's potency in a whole-organism context.
| Activity | Model | ED50 (mg/kg) | Reference Compound | Reference ED50 (mg/kg) | Source |
| Anti-inflammatory | Carrageenan-induced paw edema | 10.1 | Diclofenac | 8.2 | Rauf et al., 2016[4][5][6] |
| Antinociceptive | Acetic acid-induced writhing | 13.8 | Diclofenac | 5.0 | Rauf et al., 2016[4][5][6] |
Detailed Experimental Protocols
To facilitate the replication and further validation of these findings, this section provides detailed methodologies for the key experiments cited in the literature.
NF-κB Inhibition Assay (as described by Baig et al., 2021)
-
Cell Line: Stably transfected Human Embryonic Kidney 293 (HEK293) cells containing a luciferase reporter gene under the control of an NF-κB promoter were used.
-
Cell Culture: Cells were cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Assay Procedure:
-
Cells were seeded in 96-well plates and incubated until confluent.
-
The medium was replaced with fresh medium containing various concentrations of this compound or the positive control.
-
After a 30-minute pre-incubation, cells were stimulated with 10 ng/mL Tumor Necrosis Factor-alpha (TNF-α) to activate the NF-κB pathway.
-
The plates were incubated for another 6 hours.
-
Luciferase activity was measured using a luminometer, which is proportional to NF-κB activity.
-
The percentage of inhibition was calculated relative to untreated, TNF-α stimulated cells.
-
IC50 values were determined from dose-response curves.
-
Nitric Oxide (NO) Production Assay (as described by Baig et al., 2021)
-
Principle: This assay measures the amount of nitrite, a stable metabolite of NO, in the supernatant of stimulated macrophages using the Griess reagent.
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Assay Procedure:
-
RAW 264.7 cells were seeded in 96-well plates and allowed to adhere.
-
Cells were treated with various concentrations of this compound.
-
After 1 hour, cells were stimulated with 1 µg/mL lipopolysaccharide (LPS) to induce NO production.
-
The plates were incubated for 24 hours.
-
An aliquot of the cell culture supernatant was mixed with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).
-
The absorbance was measured at 540 nm.
-
The quantity of nitrite was determined from a sodium nitrite standard curve.
-
IC50 values were calculated based on the inhibition of NO production.
-
Cytotoxicity Assay (MTT Assay)
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Lines: Various cancer cell lines (e.g., Huh7.5, DU-145) and normal cells (e.g., lymphocytes).
-
Assay Procedure:
-
Cells were seeded in 96-well plates at a specific density and incubated for 24 hours.
-
The cells were then treated with different concentrations of this compound for a specified period (e.g., 48 or 72 hours).
-
After the treatment period, the medium was removed, and MTT solution (0.5 mg/mL in serum-free medium) was added to each well.
-
The plates were incubated for 4 hours at 37°C.
-
The MTT solution was removed, and dimethyl sulfoxide (DMSO) was added to dissolve the formazan crystals.
-
The absorbance was measured at a specific wavelength (e.g., 570 nm).
-
The percentage of cell viability was calculated relative to untreated control cells.
-
IC50 values were determined from the dose-response curves.
-
Carrageenan-Induced Paw Edema in Mice (as described by Rauf et al., 2016)
-
Animal Model: Male Swiss albino mice.
-
Procedure:
-
Animals were divided into groups and fasted overnight with free access to water.
-
This compound, a reference drug (Diclofenac), or vehicle was administered intraperitoneally.
-
After a specified time (e.g., 30 minutes), 1% carrageenan solution was injected into the sub-plantar region of the right hind paw of each mouse to induce inflammation.
-
The paw volume was measured at different time intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection using a plethysmometer.
-
The percentage of inhibition of edema was calculated for each group in comparison to the control group.
-
The ED50 value was determined from the dose-response curve.
-
Visualizing the Mechanisms and Workflows
To provide a clearer understanding of the complex biological processes and experimental designs, the following diagrams have been generated using the DOT language.
Proposed Anti-Inflammatory Signaling Pathway of this compound
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for Biological Activity Validation
Caption: A generalized workflow for validating this compound's bioactivity.
Conclusion
The available data from multiple studies provide strong evidence for the anti-inflammatory and cytotoxic properties of this compound. The cross-study comparison reveals a consistent pattern of activity, particularly in the inhibition of key inflammatory mediators such as NF-κB, COX-2, and nitric oxide. The in vivo data further corroborates the in vitro findings, demonstrating significant anti-inflammatory and antinociceptive effects at relatively low doses.
However, it is important to note that the number of comprehensive studies remains limited. Future research should focus on:
-
Head-to-head comparative studies: Directly comparing this compound with standard drugs in a wider range of in vitro and in vivo models.
-
Mechanism of action: Further elucidating the precise molecular targets and signaling pathways involved in its anticancer activity.
-
Pharmacokinetics and safety: Conducting detailed pharmacokinetic and long-term toxicity studies to assess its drug-like properties and safety profile.
This guide serves as a valuable resource for researchers by consolidating the existing data and providing the necessary experimental details to build upon the current understanding of this compound's biological activities. The visualized pathways and workflows offer a conceptual framework for future investigations into this promising natural compound.
References
- 1. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies | MDPI [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Daturaolone's Cyclooxygenase Selectivity: An In Silico Perspective Compared to Established NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the cyclooxygenase (COX) selectivity of daturaolone, a natural triterpenoid, against the well-established non-steroidal anti-inflammatory drugs (NSAIDs), celecoxib and diclofenac. A critical distinction of this analysis is the reliance on in silico (computational) data for this compound, as experimental in vitro inhibitory concentrations (IC50) are not publicly available. This guide contrasts the predictive computational findings for this compound with the robust experimental data for celecoxib and diclofenac to offer a preliminary assessment of its potential COX-inhibitory profile.
Executive Summary
-
This compound: In silico molecular docking studies suggest that this compound may interact with both COX-1 and COX-2 enzymes. One study indicates a stronger interaction with COX-1, while another shows interaction with COX-2.[1][2] Crucially, experimental IC50 values, which are necessary to quantify its inhibitory potency and selectivity, are not available in the reviewed literature.
-
Celecoxib: A well-characterized selective COX-2 inhibitor, celecoxib demonstrates significantly higher potency against COX-2 than COX-1, which is reflected in its high selectivity ratio.[3][4][5]
-
Diclofenac: This widely used NSAID is a potent inhibitor of both COX-1 and COX-2, exhibiting a profile of a non-selective to slightly COX-2 selective inhibitor depending on the assay conditions.[6][7][8]
Comparative Analysis of COX Inhibition
The following table summarizes the available data for this compound, celecoxib, and diclofenac. It is imperative to note the different nature of the data presented: binding energies from computational models for this compound versus experimental IC50 values for the reference compounds.
| Compound | Target | Parameter | Value | Selectivity Ratio (COX-1/COX-2) | Data Type |
| This compound | COX-1 | Binding Energy | -7.0 kcal/mol | Not Applicable | In Silico[1] |
| COX-2 | Binding Energy | -7.5 kcal/mol | In Silico[1] | ||
| Celecoxib | COX-1 | IC50 | 15 µM | 375 | In Vitro[5] |
| COX-2 | IC50 | 40 nM (0.04 µM) | In Vitro[5] | ||
| Diclofenac | COX-1 | IC50 | 4 nM | 0.325 | In Vitro (Human CHO cells)[7] |
| COX-2 | IC50 | 1.3 nM | In Vitro (Human CHO cells)[7] | ||
| COX-1 | IC50 | 0.611 µM | ~1 | In Vitro (Human articular chondrocytes)[6] | |
| COX-2 | IC50 | 0.63 µM | In Vitro (Human articular chondrocytes)[6] |
Note on Selectivity Ratio Calculation: The selectivity ratio is a key indicator of a compound's preference for inhibiting one COX isoform over the other. It is typically calculated as the ratio of the IC50 values (IC50 COX-1 / IC50 COX-2). A higher ratio indicates greater selectivity for COX-2.[9] For diclofenac, the selectivity can vary based on the experimental system.[6][7]
Experimental Protocols: In Vitro Cyclooxygenase Inhibition Assay
To provide a framework for the experimental validation of this compound's COX inhibitory activity, a general protocol for an in vitro COX inhibition assay is detailed below. This protocol is based on commonly used methods for assessing NSAID activity.[10]
Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against COX-1 and COX-2.
Materials:
-
Purified ovine or human COX-1 and COX-2 enzymes
-
Arachidonic acid (substrate)
-
Heme (cofactor)
-
Reaction buffer (e.g., Tris-HCl)
-
Test compound (this compound) and reference inhibitors (celecoxib, diclofenac) dissolved in a suitable solvent (e.g., DMSO)
-
Detection reagent (e.g., a colorimetric or fluorescent probe to measure prostaglandin production)
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare working solutions of enzymes, arachidonic acid, heme, and test compounds in the reaction buffer.
-
Enzyme Incubation: In a 96-well plate, add the reaction buffer, heme, and either COX-1 or COX-2 enzyme to each well.
-
Inhibitor Addition: Add various concentrations of the test compound or reference inhibitors to the wells. Include control wells with solvent only (no inhibitor).
-
Pre-incubation: Incubate the plate for a defined period (e.g., 10-15 minutes) at a controlled temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to all wells.
-
Reaction Termination and Detection: After a specific incubation time (e.g., 2-10 minutes), stop the reaction and measure the product formation (e.g., prostaglandin E2) using a suitable detection method. The amount of product is inversely proportional to the inhibitory activity of the compound.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizing the Mechanism and a Path to Validation
To better understand the context of this compound's potential mechanism of action and the experimental workflow required for its validation, the following diagrams are provided.
Caption: The Cyclooxygenase (COX) signaling pathway, illustrating the conversion of arachidonic acid to prostanoids by COX-1 and COX-2 and the inhibitory action of NSAIDs.
Caption: A generalized workflow for an in vitro COX inhibition assay to determine the IC50 and selectivity ratio of a test compound.
Conclusion
References
- 1. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. apexbt.com [apexbt.com]
- 4. Pharmacological profile of celecoxib, a specific cyclooxygenase-2 inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Effect of antiinflammatory drugs on COX-1 and COX-2 activity in human articular chondrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. selleckchem.com [selleckchem.com]
- 9. Defining the COX inhibitor selectivity of NSAIDs: implications for understanding toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academicjournals.org [academicjournals.org]
Unveiling Synergistic Potential: A Comparative Guide to Daturaolone in Combination Therapies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the known biological activities of Daturaolone and explores its potential for synergistic interactions with other compounds. While direct experimental evidence for this compound's synergistic effects is currently limited, this document draws comparisons with structurally related pentacyclic triterpenoids to illuminate promising avenues for future research and drug development. Detailed experimental protocols for assessing synergy are provided to facilitate further investigation.
This compound: A Profile of its Anti-inflammatory and Analgesic Properties
This compound, a pentacyclic oleanane triterpenoid, has demonstrated significant anti-inflammatory, antinociceptive (analgesic), and antidepressant properties in preclinical studies.[1][2] Its mechanism of action involves the modulation of key inflammatory pathways.
Key Molecular Targets of this compound:
-
Cyclooxygenases (COX-1 and COX-2): Inhibition of these enzymes reduces the production of prostaglandins, key mediators of inflammation and pain.[3][4][5]
-
Lipoxygenase (LOX): By inhibiting LOX, this compound can decrease the production of leukotrienes, which are involved in inflammatory and allergic responses.[3][5]
-
Nuclear Factor-kappa B (NF-κB): this compound has been shown to inhibit the activation of NF-κB, a critical transcription factor that regulates the expression of numerous pro-inflammatory genes.[2][3][5]
-
Tumor Necrosis Factor-alpha (TNF-α): This pro-inflammatory cytokine is a key target in many inflammatory diseases, and this compound has been shown to interact with it.[3][5]
-
Nitric Oxide (NO): this compound can inhibit the production of nitric oxide, which plays a role in inflammation and pain signaling.[2][6]
Quantitative Data on this compound's Bioactivity
| Bioactivity Metric | Value | Experimental Model | Reference |
| NF-κB Inhibition (IC₅₀) | 1.2 ± 0.8 µg/mL | In vitro assay | [2][6] |
| Nitric Oxide Inhibition (IC₅₀) | 4.51 ± 0.92 µg/mL | In vitro assay | [2][6] |
| Anti-inflammatory (ED₅₀) | 10.1 mg/kg | Carrageenan-induced mouse paw edema | [4] |
| Antinociceptive (ED₅₀) | 13.8 mg/kg | Acetic acid-induced writhing in mice | [4] |
Synergistic Potential: A Comparative Look at Pentacyclic Triterpenoids
While specific studies on the synergistic effects of this compound are scarce, research on other structurally similar pentacyclic triterpenoids offers valuable insights into potential combination therapies. These compounds often exhibit enhanced therapeutic effects when combined with conventional anti-inflammatory drugs.
Oleanolic Acid and its Derivatives
Oleanolic acid, a closely related pentacyclic triterpenoid, has been the subject of several synergy studies.
-
With NSAIDs: Conjugates of oleanolic acid derivatives with diclofenac have demonstrated enhanced anti-cancer activity by modulating the NF-κB and Nrf2 signaling pathways, both of which are crucial in regulating inflammation.[7][8][9] This suggests a potential for synergistic anti-inflammatory effects.
-
With Opioids: A study on a new oleanolic acid derivative found synergistic analgesic activity when combined with morphine.[10]
Ursolic Acid
Ursolic acid has also shown promise in combination therapies.
-
With NSAIDs: Studies have investigated the combination of ursolic acid with diclofenac, indicating a potential for increased analgesic efficacy.[11] Another study showed that ursodeoxycholic acid can ameliorate ibuprofen-induced enteropathy, suggesting a protective synergistic effect.[12]
Betulinic Acid
Betulinic acid and its derivatives have been explored for their anti-inflammatory and immunomodulatory effects.[13]
-
With Corticosteroids: Research suggests that betulinic acid can mitigate the oxidative stress induced by dexamethasone, indicating a potential for synergistic or supportive roles in combination therapy to reduce side effects.[14] Betulin has been investigated as a potential dissociated glucocorticoid receptor modulator, suggesting it could work in concert with corticosteroids to provide anti-inflammatory action with a reduced side-effect profile.[15]
Experimental Protocols for Investigating Synergistic Effects
To rigorously assess the synergistic potential of this compound with other compounds, standardized experimental protocols are essential. The following methodologies are widely accepted for quantifying drug interactions.
In Vitro Synergy Assessment: The Checkerboard Assay
The checkerboard assay is a common in vitro method to screen for synergy between two compounds.[16][17][18][19][20]
Methodology:
-
Preparation of Compounds: Prepare stock solutions of this compound and the compound to be tested.
-
Serial Dilutions: In a 96-well plate, create a matrix of concentrations by making serial dilutions of this compound along the rows and the other compound along the columns.
-
Cell Culture and Treatment: Seed the wells with appropriate cells (e.g., macrophages for anti-inflammatory studies) and treat them with the different combinations of the compounds.
-
Assay for Biological Effect: After a suitable incubation period, measure the biological effect of interest (e.g., inhibition of nitric oxide production, reduction of pro-inflammatory cytokine levels).
-
Data Analysis: The results are analyzed to determine the nature of the interaction.
Quantifying Synergy: Isobolographic Analysis and Combination Index (CI)
The data from the checkerboard assay can be used to perform isobolographic analysis and calculate the Combination Index (CI).[1][2][4][5][21][22][23][24]
-
Isobolographic Analysis: This graphical method plots the concentrations of the two drugs that produce a specific level of effect (e.g., 50% inhibition). A concave isobole indicates synergy, a straight line indicates an additive effect, and a convex isobole indicates antagonism.[1][2]
-
Combination Index (CI): The CI method, based on the Chou-Talalay principle, provides a quantitative measure of the interaction.[5][23][24]
-
CI < 1: Synergism
-
CI = 1: Additive effect
-
CI > 1: Antagonism
-
In Vivo Models for Synergy Assessment
In vivo studies are crucial to confirm the synergistic effects observed in vitro.[6][25][26][27][28]
Common Models for Anti-inflammatory Synergy:
-
Carrageenan-Induced Paw Edema: This model is used to assess acute inflammation. The reduction in paw volume in animals treated with the combination of compounds is compared to those treated with individual compounds.
-
Adjuvant-Induced Arthritis: This model mimics chronic inflammation and is suitable for evaluating the long-term synergistic effects of anti-inflammatory agents.
Visualizing Pathways and Workflows
Signaling Pathway of this compound's Anti-inflammatory Action
Caption: this compound's multi-target anti-inflammatory mechanism.
Experimental Workflow for Synergy Assessment
Caption: A typical workflow for assessing synergistic interactions.
Conclusion and Future Directions
This compound presents a compelling profile as a multi-target anti-inflammatory and analgesic agent. While direct evidence of its synergistic effects is yet to be established, comparative analysis with other pentacyclic triterpenoids strongly suggests its potential for combination therapies. Future research should focus on systematic in vitro and in vivo studies to investigate the synergistic interactions of this compound with existing NSAIDs, corticosteroids, and other relevant therapeutic agents. The experimental protocols outlined in this guide provide a robust framework for such investigations, which could unlock novel and more effective treatments for inflammatory and pain-related conditions.
References
- 1. jpccr.eu [jpccr.eu]
- 2. Frontiers | Isobologram Analysis: A Comprehensive Review of Methodology and Current Research [frontiersin.org]
- 3. Anti-inflammatory actions of pentacyclic triterpenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. SynergyFinder™ Drug Combination Studies | Oncolines B.V. [oncolines.com]
- 5. punnettsquare.org [punnettsquare.org]
- 6. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 7. Conjugation of Diclofenac with Novel Oleanolic Acid Derivatives Modulate Nrf2 and NF-κB Activity in Hepatic Cancer Cells and Normal Hepatocytes Leading to Enhancement of Its Therapeutic and Chemopreventive Potential - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Principal Bioactive Properties of Oleanolic Acid, Its Derivatives, and Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indomethacin and Diclofenac Hybrids with Oleanolic Acid Oximes Modulate Key Signaling Pathways in Pancreatic Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The analgesic and anti-inflammatory effect of new oleanolic acid acyloxyimino derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Ursodeoxycholic acid ameliorates ibuprofen-induced enteropathy in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Anti-Inflammatory Activities of Betulinic Acid: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Ameliorative effect of betulinic acid on oxidative damage and apoptosis in the splenocytes of dexamethasone treated mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Anti-inflammatory action of betulin and its potential as a dissociated glucocorticoid receptor modulator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 17. emerypharma.com [emerypharma.com]
- 18. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 19. Antimicrobial Synergy Testing/Checkerboard Assay - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 20. researchgate.net [researchgate.net]
- 21. researchgate.net [researchgate.net]
- 22. Isobologram Analysis: A Comprehensive Review of Methodology and Current Research - PMC [pmc.ncbi.nlm.nih.gov]
- 23. aacrjournals.org [aacrjournals.org]
- 24. Synergistic combination of microtubule targeting anticancer fludelone with cytoprotective panaxytriol derived from panax ginseng against MX-1 cells in vitro: experimental design and data analysis using the combination index method - PMC [pmc.ncbi.nlm.nih.gov]
- 25. In Vivo Animal Models in Preclinical Evaluation of Anti-Inflammatory Activity-A Review | Semantic Scholar [semanticscholar.org]
- 26. Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
- 28. ijpras.com [ijpras.com]
Daturaolone's Anti-Inflammatory Effects: A Comparative Guide on a Promising Natural Compound
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the existing experimental data on the anti-inflammatory properties of Daturaolone. While the compound shows significant potential, this analysis highlights the current state of research and the critical need for independent validation to confirm its therapeutic viability.
This compound, a triterpenoid isolated from plants of the Datura genus, has emerged as a compound of interest for its potent anti-inflammatory effects demonstrated in preclinical studies. Research suggests that its mechanism of action involves the inhibition of key inflammatory pathways, including Nuclear Factor-kappa B (NF-κB) and the reduction of nitric oxide (NO) production. This guide synthesizes the available quantitative data, details the experimental protocols used, and visualizes the reported mechanisms to offer an objective overview of the current evidence and its reproducibility.
Quantitative Data Summary
The anti-inflammatory effects of this compound have been quantified in a limited number of studies. The following table summarizes the key findings from the primary research available. A significant observation is the lack of independent replication of these results by unrelated research groups, a crucial step in the validation of preclinical data.
| Parameter | Reported Value (IC50/ED50) | Study (Lab) | Source Organism | Assay Type |
| NF-κB Inhibition | 1.2 ± 0.8 µg/mL | Akhtar et al., 2021 | Datura innoxia | In vitro |
| Nitric Oxide (NO) Production Inhibition | 4.51 ± 0.92 µg/mL | Akhtar et al., 2021 | Datura innoxia | In vitro |
| Carrageenan-Induced Paw Edema | ED50 = 10.1 mg/kg | Rauf et al., 2016 | Pistacia integerrima | In vivo (mouse) |
| Carrageenan-Induced Paw Edema (% Inhibition) | 81.73 ± 3.16% at 20 mg/kg | Akhtar et al., 2021 | Datura innoxia | In vivo (mouse) |
| Acetic Acid-Induced Writhing | ED50 = 13.8 mg/kg | Rauf et al., 2016 | Pistacia integerrima | In vivo (mouse) |
Experimental Protocols
The methodologies employed in the key studies provide the foundation for the reported anti-inflammatory effects of this compound. Understanding these protocols is essential for assessing the data and for designing future reproducibility studies.
In Vitro NF-κB Inhibition Assay (Akhtar et al., 2021)
-
Cell Line: Human embryonic kidney (HEK) 293 cells.
-
Method: A stable cell line co-transfected with a pNF-κB-luciferase reporter vector and a pRL-TK vector (for normalization) was used.
-
Stimulus: Tumor Necrosis Factor-α (TNF-α) was used to induce NF-κB activation.
-
Treatment: Cells were pre-incubated with varying concentrations of this compound before stimulation with TNF-α.
-
Endpoint Measurement: Luciferase activity was measured as an indicator of NF-κB activation. The IC50 value was calculated based on the dose-dependent inhibition of luciferase activity.
In Vitro Nitric Oxide (NO) Production Assay (Akhtar et al., 2021)
-
Cell Line: Mouse macrophage RAW 264.7 cells.
-
Method: The Griess assay was used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Stimulus: Lipopolysaccharide (LPS) was used to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Treatment: Cells were co-incubated with LPS and different concentrations of this compound.
-
Endpoint Measurement: The absorbance at 540 nm was measured to determine the nitrite concentration. The IC50 value was determined from the dose-response curve of NO inhibition.
In Vivo Carrageenan-Induced Paw Edema (Rauf et al., 2016 & Akhtar et al., 2021)
-
Animal Model: Albino mice.
-
Method: Inflammation was induced by injecting a 1% carrageenan solution into the sub-plantar tissue of the right hind paw.
-
Treatment: this compound was administered intraperitoneally at various doses (e.g., 1-30 mg/kg) 30-60 minutes before the carrageenan injection.
-
Endpoint Measurement: The volume of the paw was measured using a plethysmometer at different time points after the carrageenan injection. The percentage of edema inhibition was calculated by comparing the paw volume of the treated group with that of the control group. The ED50 was calculated from the dose-dependent reduction in paw edema.
Visualizing the Mechanism and Workflow
To provide a clearer understanding of the proposed molecular interactions and the experimental process, the following diagrams have been generated.
Conclusion and Future Directions
The existing data from a limited number of research groups suggest that this compound is a potent inhibitor of key inflammatory pathways. The reported low-micromolar to nanomolar efficacy in vitro and significant in vivo effects highlight its potential as a lead compound for the development of novel anti-inflammatory drugs.
However, the core principle of scientific validation lies in the independent reproducibility of experimental findings. To date, the promising anti-inflammatory effects of this compound have not been independently verified by disparate research laboratories. Therefore, while the initial findings are encouraging, they should be interpreted with caution.
For the scientific and drug development communities, the following steps are crucial for advancing the study of this compound:
-
Independent Replication: There is a critical need for independent laboratories to conduct studies to replicate the reported in vitro and in vivo anti-inflammatory effects of this compound.
-
Mechanism of Action Studies: Further research is required to elucidate the precise molecular targets of this compound within the inflammatory signaling cascades.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of this compound analogs could lead to the identification of compounds with improved potency and pharmacokinetic properties.
-
Toxicology Studies: Comprehensive toxicological evaluation is necessary to determine the safety profile of this compound for potential therapeutic use.
Comparing the safety profile of Daturaolone to traditional NSAIDs
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the safety profiles of Daturaolone, a novel anti-inflammatory compound, and traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs). The following sections present a detailed analysis of their mechanisms of action, preclinical safety data, and the experimental protocols used to generate this information.
Mechanism of Action: A Tale of Two Pathways
Traditional NSAIDs, such as ibuprofen and diclofenac, primarily exert their anti-inflammatory, analgesic, and antipyretic effects through the non-selective inhibition of cyclooxygenase (COX) enzymes, COX-1 and COX-2.[1] While the inhibition of COX-2 is responsible for the desired anti-inflammatory effects, the concurrent inhibition of the constitutively expressed COX-1 enzyme disrupts its homeostatic functions, leading to common adverse effects like gastrointestinal bleeding and renal dysfunction.[1][2]
This compound, a pentacyclic triterpenoid, presents a more targeted mechanism of action.[1] Preclinical studies have demonstrated its ability to inhibit key inflammatory mediators, including nuclear factor-kappa B (NF-κB), cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and nitric oxide production.[3][4][5] By selectively targeting these pro-inflammatory pathways, this compound may offer a safer alternative to traditional NSAIDs, potentially mitigating the risks associated with COX-1 inhibition.
Figure 1: Comparative Signaling Pathways of NSAIDs and this compound.
Preclinical Safety and Efficacy Data
The following tables summarize the key preclinical data for this compound in comparison to traditional NSAIDs.
Table 1: In Vitro Efficacy and Cytotoxicity
| Parameter | This compound | Reference Compound | Source |
| NF-κB Inhibition (IC50) | 1.2 ± 0.8 µg/mL | - | [3][4] |
| Nitric Oxide Production Inhibition (IC50) | 4.51 ± 0.92 µg/mL | Curcumin (2.94 ± 0.74 µg/mL) | [3] |
| Cytotoxicity in Normal Lymphocytes (IC50) | >20 µg/mL | Vincristine (67.73 ± 1.70% inhibition at highest conc.) | [3] |
| Cytotoxicity in Huh7.5 Cancer Cells (IC50) | 17.32 ± 1.43 µg/mL | - | [3][4] |
Table 2: In Vivo Anti-Inflammatory and Antinociceptive Activity
| Assay | This compound (ED50) | Diclofenac (ED50) | Source |
| Carrageenan-Induced Paw Edema | 10.1 mg/kg | 8.2 mg/kg | [6] |
| Acetic Acid-Induced Writhing | 13.8 mg/kg | 5.0 mg/kg | [6] |
Table 3: Preclinical Toxicity Profile
| Parameter | This compound | Traditional NSAIDs (Ibuprofen/Diclofenac) | Source |
| Acute Oral Toxicity (Rats) | GHS Category 5 | Ibuprofen: Toxic effects unlikely below 100 mg/kg, severe above 400 mg/kg. | [7][8] |
| Sub-acute Oral Toxicity (Rats - 28 days) | NOAEL: 5 mg/kg. Dose-dependent changes in hepatic enzymes, bilirubin, creatinine, and glucose at higher doses. | Chronic use is associated with renal tubular acidosis and potential life-threatening hypokalemia (Ibuprofen). | [7][9] |
| Gastrointestinal Toxicity | Not explicitly reported in preclinical studies. | Dose-related GI blood loss (Ibuprofen).[10] Increased risk of ulcers and bleeding (Diclofenac).[11] | [10][11] |
| Cardiovascular Toxicity | In silico prediction: No hERG inhibition. | Diclofenac is associated with an increased risk of thrombotic events.[12] All NSAIDs (except naproxen) increase cardiovascular risk.[13] | [3][12][13] |
| Renal Toxicity | Dose-dependent changes in creatinine at high doses in sub-acute studies. | Can cause acute kidney injury, tubulointerstitial nephritis, and chronic kidney disease.[14] | [7][14] |
| Genotoxicity | In silico prediction: Non-carcinogenic. | Diclofenac is not considered genotoxic based on a comprehensive set of studies. | [3][15] |
Experimental Protocols
Detailed methodologies for the key in vivo experiments are provided below to allow for replication and further investigation.
Carrageenan-Induced Paw Edema in Mice
This model is used to assess the acute anti-inflammatory activity of a compound.
Figure 2: Carrageenan-Induced Paw Edema Workflow.
Protocol:
-
Animal Model: Male Swiss albino mice (25-30 g) are used.
-
Acclimatization: Animals are acclimatized to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Mice are randomly divided into groups (n=6): vehicle control, positive control (e.g., Diclofenac 10 mg/kg), and this compound treatment groups (e.g., 5, 10, 20 mg/kg).
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) 30 minutes before the induction of inflammation.
-
Induction of Edema: 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw.
-
Measurement: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group relative to the vehicle control group.
Acetic Acid-Induced Writhing in Mice
This model is employed to evaluate the peripheral analgesic activity of a compound.
Protocol:
-
Animal Model: Male Swiss albino mice (25-30 g) are used.
-
Acclimatization: Animals are acclimatized as described above.
-
Grouping: Mice are randomly assigned to vehicle control, positive control (e.g., Diclofenac 10 mg/kg), and this compound treatment groups.
-
Drug Administration: Test compounds are administered intraperitoneally (i.p.) 30 minutes prior to the induction of writhing.
-
Induction of Writhing: 0.1 mL of 0.6% acetic acid solution is injected intraperitoneally.
-
Observation: Five minutes after the acetic acid injection, the number of writhes (a specific stretching posture) is counted for a period of 20 minutes.
-
Data Analysis: The percentage inhibition of writhing is calculated for each treatment group compared to the vehicle control group.
Conclusion
The available preclinical data suggests that this compound possesses a promising anti-inflammatory and analgesic profile with a potentially improved safety profile compared to traditional NSAIDs. Its targeted mechanism of action, which spares COX-1, may translate to a lower incidence of gastrointestinal and renal adverse effects. In preclinical toxicity studies, this compound was found to be comparatively safer than the co-assessed compound withametelin, with a No Observable Adverse Effect Level (NOAEL) of 5 mg/kg in a 28-day rat study.[7] However, dose-dependent changes in hepatic and renal markers were observed at higher concentrations, indicating the need for careful dose selection in future studies.
In contrast, traditional NSAIDs are well-documented to carry significant risks of gastrointestinal, cardiovascular, and renal complications, even at therapeutic doses.[1][14][16] The data presented in this guide highlights the potential of this compound as a lead compound for the development of a safer class of anti-inflammatory drugs. Further comprehensive, long-term safety and efficacy studies are warranted to fully elucidate its therapeutic potential and to establish a definitive comparative safety profile against traditional NSAIDs in a clinical setting.
References
- 1. Effects of Non-steroidal Anti-inflammatory Drugs (NSAIDs) and Gastroprotective NSAIDs on the Gastrointestinal Tract: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nonsteroidal Anti-Inflammatory Drugs and the Kidney - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biological Evaluation and Docking Analysis of this compound as Potential Cyclooxygenase Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and this compound in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Ibuprofen - Wikipedia [en.wikipedia.org]
- 9. litfl.com [litfl.com]
- 10. news-medical.net [news-medical.net]
- 11. Diclofenac - Wikipedia [en.wikipedia.org]
- 12. ajfm.journals.ekb.eg [ajfm.journals.ekb.eg]
- 13. bpac.org.nz [bpac.org.nz]
- 14. Kidney damage from nonsteroidal anti‐inflammatory drugs—Myth or truth? Review of selected literature - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Comprehensive review of genotoxicity data for diclofenac - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Cardiovascular safety of NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Validation of Daturaolone's mechanism of action in different cell types
A comprehensive analysis of Daturaolone's anti-inflammatory and cytotoxic effects in various cell types, with a comparative look at other withanolides and standard anti-inflammatory agents.
This compound, a pentacyclic triterpenoid, has emerged as a compound of interest for its potential therapeutic properties, particularly its anti-inflammatory and cytotoxic activities. This guide provides a detailed examination of its mechanism of action, supported by experimental data, and compares its performance with other relevant compounds. This information is intended for researchers, scientists, and professionals in drug development to facilitate further investigation and potential therapeutic applications.
Anti-inflammatory Mechanism of Action
This compound exerts its anti-inflammatory effects by targeting key mediators in the inflammatory cascade. In silico, in vitro, and in vivo studies have demonstrated its ability to interact with and inhibit several crucial molecules involved in the inflammatory response.[1][2][3]
The proposed primary mechanism involves the inhibition of the transcription factor Nuclear Factor-kappa B (NF-κB), a central regulator of inflammatory gene expression.[1] this compound has been shown to significantly inhibit TNF-α activated NF-κB.[1] This inhibition disrupts the downstream signaling cascade, leading to a reduction in the production of pro-inflammatory cytokines and enzymes.[1][2][3]
Furthermore, this compound interacts with and inhibits the activity of key enzymes in the arachidonic acid pathway, namely Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX).[1][2][3] By inhibiting these enzymes, this compound reduces the synthesis of prostaglandins and leukotrienes, which are potent inflammatory mediators.[2]
Another significant aspect of its anti-inflammatory action is the inhibition of nitric oxide (NO) production.[1][4] Elevated levels of NO are associated with inflammation, and this compound has been shown to be a potent inhibitor of NO generation.[1] This effect may be mediated through direct interaction with inducible nitric oxide synthase (iNOS) or indirectly through its action on other inflammatory proteins.[1][2][3]
The multifaceted anti-inflammatory action of this compound is summarized in the signaling pathway diagram below.
Caption: Proposed anti-inflammatory mechanism of action of this compound.
Comparative Performance Data
The following tables summarize the quantitative data on the inhibitory and cytotoxic effects of this compound, with comparisons to other relevant compounds where available.
Table 1: In Vitro Anti-inflammatory Activity of this compound
| Target | Assay | Cell Line | This compound IC₅₀ | Positive Control | Positive Control IC₅₀ | Reference |
| NF-κB | TNF-α activated NF-κB inhibition | - | 1.2 ± 0.8 µg/mL | - | - | [1] |
| Nitric Oxide | Nitric oxide production | - | 4.51 ± 0.92 µg/mL | Curcumin | 2.94 ± 0.74 µg/mL | [1] |
Table 2: In Vivo Anti-inflammatory and Antinociceptive Activity of this compound
| Activity | Model | This compound Effect | Positive Control | Positive Control Effect | Reference |
| Anti-inflammatory | Carrageenan-induced paw edema | 81.73 ± 3.16% inhibition (20 mg/kg) | Ibuprofen | 82.64 ± 9.49% inhibition | [1] |
| Antinociceptive | Heat-induced pain | 89.47 ± 9.01% antinociception | - | - | [1] |
Table 3: Cytotoxicity of this compound in Different Cell Lines
| Cell Line | Cell Type | This compound IC₅₀ (µg/mL) | Reference |
| Huh7.5 | Liver Cancer | 17.32 ± 1.43 | [1] |
| DU-145 | Prostate Cancer | 18.64 ± 2.15 | [1] |
| Normal Lymphocytes | Normal Blood Cells | >20 | [1] |
Comparison with Other Withanolides and NSAIDs
This compound belongs to the withanolide class of compounds, which are known for their diverse biological activities, including anti-inflammatory and cytotoxic effects.[5][6] While direct comparative studies between this compound and other specific withanolides are limited, the available data suggests that its anti-inflammatory potency is comparable to some established agents.
For instance, in the carrageenan-induced paw edema model, this compound at a dose of 20 mg/kg showed an inhibition of 81.73%, which is comparable to the standard nonsteroidal anti-inflammatory drug (NSAID) ibuprofen (82.64% inhibition).[1] This suggests that this compound may have a similar in vivo anti-inflammatory efficacy to some commonly used NSAIDs.
The mechanism of action of this compound, involving the inhibition of COX and LOX pathways, is also a hallmark of many NSAIDs.[2] However, this compound's additional activity of potently inhibiting NF-κB and nitric oxide production suggests a broader spectrum of anti-inflammatory action.[1][4]
Several other withanolides isolated from Datura metel have also demonstrated inhibitory effects on nitric oxide production in RAW 264.7 cells, with IC₅₀ values ranging from 11.6 µM to 33.3 µM.[5] this compound's IC₅₀ for nitric oxide inhibition was reported as 4.51 ± 0.92 µg/mL, which, depending on its molecular weight, is likely within a comparable micromolar range, indicating its potency among this class of compounds.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to enable reproducibility and further investigation.
NF-κB Inhibition Assay
The inhibitory effect of this compound on TNF-α-induced NF-κB activation is a critical measure of its anti-inflammatory potential. A common method to assess this is through a reporter gene assay.
Caption: Workflow for NF-κB inhibition reporter gene assay.
Protocol:
-
Cell Culture: Cells (e.g., HEK293T) are stably or transiently transfected with a reporter plasmid containing a luciferase gene under the control of an NF-κB response element.
-
Treatment: The cells are pre-incubated with varying concentrations of this compound for a specific duration (e.g., 1 hour).
-
Stimulation: NF-κB activation is induced by adding a stimulating agent, such as Tumor Necrosis Factor-alpha (TNF-α), to the cell culture medium.
-
Incubation: The cells are incubated for a further period (e.g., 6-24 hours) to allow for reporter gene expression.
-
Cell Lysis: The cells are lysed to release the cellular components, including the expressed luciferase enzyme.
-
Luciferase Assay: A luciferase substrate is added to the cell lysate, and the resulting luminescence is measured using a luminometer.
-
Data Analysis: The luminescence signal is proportional to the NF-κB activity. The percentage of inhibition by this compound is calculated relative to the stimulated control, and the IC₅₀ value is determined.
Nitric Oxide Production Assay
The Griess assay is a widely used method for the colorimetric determination of nitrite (NO₂⁻), a stable and quantifiable breakdown product of nitric oxide (NO).
Protocol:
-
Cell Culture and Treatment: Macrophage cells (e.g., RAW 264.7) are seeded in a multi-well plate and treated with various concentrations of this compound.
-
Stimulation: The cells are stimulated with an inflammatory agent like lipopolysaccharide (LPS) to induce the expression of inducible nitric oxide synthase (iNOS) and subsequent NO production.
-
Incubation: The cells are incubated for a specified period (e.g., 24 hours).
-
Sample Collection: The cell culture supernatant is collected.
-
Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.
-
Color Development: The mixture is incubated at room temperature for a short period (e.g., 10-15 minutes) to allow for the development of a pink/magenta azo dye.
-
Absorbance Measurement: The absorbance of the colored product is measured at a specific wavelength (typically 540 nm) using a microplate reader.
-
Quantification: The concentration of nitrite is determined by comparing the absorbance values to a standard curve generated with known concentrations of sodium nitrite. The percentage of inhibition of NO production by this compound is then calculated.
Carrageenan-Induced Paw Edema in Rodents
This in vivo model is a standard method for evaluating the anti-inflammatory activity of compounds.
Protocol:
-
Animal Acclimatization: Rodents (e.g., rats or mice) are acclimatized to the laboratory conditions.
-
Compound Administration: The animals are orally or intraperitoneally administered with this compound or a vehicle control. A positive control group receiving a standard anti-inflammatory drug (e.g., ibuprofen) is also included.
-
Induction of Edema: After a specific time (e.g., 30-60 minutes) following compound administration, a sub-plantar injection of carrageenan solution is given into the hind paw of each animal to induce localized inflammation and edema.
-
Measurement of Paw Volume: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage of inhibition of paw edema by this compound is calculated by comparing the increase in paw volume in the treated group with that of the vehicle-treated control group.
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: The selected cell lines (e.g., Huh7.5, DU-145, and normal lymphocytes) are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of this compound and incubated for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for a few hours (e.g., 2-4 hours). During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into a purple formazan product.
-
Solubilization: A solubilizing agent (e.g., DMSO or a detergent solution) is added to each well to dissolve the insoluble formazan crystals.
-
Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The percentage of cell viability is calculated relative to the untreated control cells, and the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) is determined.
References
- 1. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 2. 2.2. Carrageenan-Induced Paw Edema [bio-protocol.org]
- 3. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. Measurement of Nitric Oxide Production in Biological Systems by Using Griess Reaction Assay [mdpi.com]
Daturaolone Exhibits Selective Cytotoxicity Towards Cancer Cells: A Comparative Analysis
For Immediate Release
[City, State] – [Date] – A comprehensive analysis of available preclinical data reveals that Daturaolone, a natural compound, demonstrates significant cytotoxic effects against various cancer cell lines while exhibiting lower toxicity towards non-cancerous cells. This selective cytotoxicity profile suggests its potential as a promising candidate for further investigation in anticancer drug development. This guide provides a detailed comparison of its effects, supported by experimental data and protocols.
Comparative Cytotoxicity: Cancerous vs. Non-Cancerous Cells
This compound has been evaluated for its cytotoxic activity across a panel of human cancer cell lines and normal cells. The half-maximal inhibitory concentration (IC50), a measure of a substance's potency in inhibiting a specific biological or biochemical function, was determined in these studies. A lower IC50 value indicates a higher potency of the compound.
The available data, summarized in the table below, indicates that this compound is significantly more potent against hepatocellular carcinoma (Huh7.5) and prostate cancer (DU-145) cells compared to normal human lymphocytes.
| Cell Line | Cell Type | IC50 (µg/mL) | Reference |
| Huh7.5 | Hepatocellular Carcinoma | 17.32 ± 1.43 | [1] |
| DU-145 | Prostate Carcinoma | 18.64 ± 2.15 | [1] |
| MCF7 | Breast Adenocarcinoma | > 20 | [1] |
| PC3 | Prostate Adenocarcinoma | > 20 | [1] |
| Normal Human Lymphocytes | Non-Cancerous | > 20 | [1][2] |
Table 1: Comparative IC50 Values of this compound in Cancerous and Non-Cancerous Cell Lines. Data is presented as mean ± standard deviation. An IC50 value of >20 µg/mL indicates low to no cytotoxic activity at the tested concentrations.
These findings highlight the selective nature of this compound's cytotoxicity, a desirable characteristic for an anticancer agent, as it suggests a wider therapeutic window and potentially fewer side effects.
Mechanism of Action: Induction of Apoptosis via NF-κB Inhibition
The primary mechanism underlying this compound's cytotoxic effect appears to be the induction of apoptosis, or programmed cell death, in cancer cells. Research suggests that this compound targets the Nuclear Factor-kappa B (NF-κB) signaling pathway[1]. In many cancers, the NF-κB pathway is constitutively active, promoting cell survival, proliferation, and inflammation, while inhibiting apoptosis.
By inhibiting the NF-κB pathway, this compound effectively removes the pro-survival signals in cancer cells, thereby triggering the apoptotic cascade. This inhibition of NF-κB is a key factor in the differential response observed between cancerous and non-cancerous cells, as cancer cells are often more dependent on this pathway for their survival.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of this compound's cytotoxicity.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for 24 to 72 hours. Include a vehicle control (e.g., DMSO) and a positive control.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
Annexin V-FITC/PI Apoptosis Assay
This flow cytometry-based assay is used to detect and differentiate between early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat cells with the desired concentrations of this compound for the specified time.
-
Cell Harvesting: Harvest the cells by trypsinization (for adherent cells) or centrifugation (for suspension cells) and wash with cold PBS.
-
Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add 5 µL of FITC-conjugated Annexin V and 1 µL of Propidium Iodide (PI) solution (100 µg/mL) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Add 400 µL of 1X Annexin V binding buffer to each sample and analyze immediately by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Process: Experimental Workflow and Signaling Pathway
To further elucidate the experimental process and the proposed mechanism of action, the following diagrams are provided.
Conclusion
The available evidence strongly suggests that this compound possesses selective cytotoxic properties against cancerous cells, primarily through the induction of apoptosis mediated by the inhibition of the NF-κB signaling pathway. These findings warrant further in-depth studies to explore its full therapeutic potential and to elucidate the detailed molecular mechanisms involved in its selective action. The data presented in this guide provides a solid foundation for researchers and drug development professionals interested in the anticancer properties of natural compounds.
References
Assessing the Therapeutic Index of Daturaolone in Preclinical Models: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative assessment of the therapeutic index of Daturaolone, a naturally derived compound with demonstrated anti-inflammatory and analgesic properties, against commonly used non-steroidal anti-inflammatory drugs (NSAIDs) in preclinical models. The data presented herein is compiled from various preclinical studies to offer a quantitative and methodological comparison, aiding in the evaluation of this compound's potential as a therapeutic agent.
Comparative Analysis of Preclinical Efficacy and Toxicity
The therapeutic index (TI) is a critical measure of a drug's safety, representing the ratio between its toxic and therapeutic doses. In preclinical studies, this is typically calculated as the ratio of the median lethal dose (LD50) to the median effective dose (ED50). A higher TI indicates a wider margin of safety.
The following table summarizes the available preclinical data for this compound and selected comparator drugs in rodent models. The primary model for assessing anti-inflammatory efficacy is the carrageenan-induced paw edema model in rats, a standard and well-validated assay for acute inflammation. Acute oral toxicity is presented as LD50 values determined in rats.
| Compound | Preclinical Model (Efficacy) | Median Effective Dose (ED50) (oral, rat) | Preclinical Model (Toxicity) | Median Lethal Dose (LD50) (oral, rat) | Estimated Therapeutic Index (LD50/ED50) |
| This compound | Carrageenan-induced paw edema | ~20 mg/kg (81.73% inhibition)[1] | Acute Oral Toxicity (OECD 420) | >2000 - 5000 mg/kg (GHS Category 5)[2] | >100 - 250 |
| Ibuprofen | Carrageenan-induced paw edema | 8.75 - 35 mg/kg (significant inhibition) | Acute Oral Toxicity | 636 mg/kg | Not explicitly calculated |
| Diclofenac | Carrageenan-induced paw edema | 5 - 20 mg/kg (significant inhibition)[3][4] | Acute Oral Toxicity | 53 mg/kg[5] | ~2.65 - 10.6 |
| Celecoxib | Carrageenan-induced paw edema | 7.1 mg/kg | Acute Oral Toxicity | >2000 mg/kg | >281 |
Note: The ED50 for this compound is an estimation based on the dose showing comparable efficacy to a known dose of Ibuprofen. The therapeutic index for Ibuprofen and Diclofenac is presented as a range due to the variability in reported effective doses.
Experimental Methodologies
Assessment of Anti-inflammatory Efficacy: Carrageenan-Induced Paw Edema in Rats
This is a widely used preclinical model to evaluate the acute anti-inflammatory activity of pharmacological agents.
-
Animals: Male Wistar or Sprague-Dawley rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The test compound (this compound or comparator drug) or vehicle is administered orally (p.o.) or intraperitoneally (i.p.).
-
After a specific pre-treatment time (e.g., 60 minutes), a sub-plantar injection of 0.1 mL of 1% carrageenan suspension in saline is administered into the right hind paw of each rat.
-
The volume of the paw is measured at specific time intervals (e.g., 1, 2, 3, 4, and 6 hours) after carrageenan injection using a plethysmometer.
-
The percentage inhibition of edema is calculated for the treated groups relative to the vehicle-treated control group.
-
-
Endpoint: The primary endpoint is the reduction in paw volume (edema) compared to the control group. The ED50, the dose that causes a 50% reduction in edema, is then calculated.
Assessment of Acute Oral Toxicity: OECD Guideline 425 (Up-and-Down Procedure)
This method is used to determine the acute oral toxicity (LD50) of a substance.
-
Animals: Typically, female rats are used.
-
Procedure:
-
A single animal is dosed at a starting level just below the estimated LD50.
-
If the animal survives, the next animal is dosed at a higher level. If it dies, the next animal is dosed at a lower level.
-
The dosing of subsequent animals is adjusted up or down based on the outcome of the previously dosed animal.
-
Animals are observed for mortality and clinical signs of toxicity for up to 14 days.
-
-
Endpoint: The LD50 value is calculated from the results of a small number of animals (typically 4-6) using a maximum likelihood method. The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals uses the LD50 value to assign a substance to a toxicity category. This compound has been characterized as a GHS category 5 compound, indicating an LD50 between 2000 and 5000 mg/kg.[2]
Visualizing Key Pathways and Processes
Proposed Anti-inflammatory Signaling Pathway of this compound
This compound is believed to exert its anti-inflammatory effects by targeting multiple key components of the inflammatory cascade. The diagram below illustrates its proposed mechanism of action.
Caption: Proposed anti-inflammatory mechanism of this compound.
Experimental Workflow for Therapeutic Index Assessment
The determination of a therapeutic index involves a systematic preclinical evaluation of both the efficacy and toxicity of a compound. The following workflow outlines the key steps.
References
- 1. Toxicity evaluation induced by single and 28-days repeated exposure of withametelin and this compound in Sprague Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model - PMC [pmc.ncbi.nlm.nih.gov]
- 3. RETRACTED ARTICLE: Release-Active Dilutions of Diclofenac Enhance Anti-inflammatory Effect of Diclofenac in Carrageenan-Induced Rat Paw Edema Model | springermedizin.de [springermedizin.de]
- 4. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Daturaolone: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and regulatory compliance. Daturaolone, a natural triterpenoid with recognized anti-inflammatory and antinociceptive properties, requires careful handling throughout its lifecycle, including its final disposition.[1] While a specific Safety Data Sheet (SDS) with detailed disposal instructions for this compound is not publicly available, established best practices for the disposal of novel or investigational chemical compounds in a laboratory setting provide a clear framework for its safe management.
Understanding this compound: Key Chemical Data
A comprehensive understanding of a compound's properties is foundational to its safe handling and disposal. Below is a summary of available quantitative data for this compound.
| Property | Value | Reference |
| CAS Number | 41498-80-0 | [1] |
| Molecular Formula | C30H48O2 | [1] |
| Molecular Weight | 440.7 g/mol |
Standard Operating Procedure for this compound Disposal
In the absence of a specific SDS for this compound, it must be treated as a potentially hazardous chemical waste. The following step-by-step protocol outlines the recommended procedure for its disposal, emphasizing consultation with your institution's Environmental Health and Safety (EHS) department.
Experimental Protocol: Disposal of this compound
1. Personal Protective Equipment (PPE):
-
Wear standard laboratory PPE, including a lab coat, safety glasses or goggles, and chemical-resistant gloves.
2. Waste Segregation and Collection:
-
Do not mix this compound waste with general laboratory trash or other waste streams unless explicitly approved by your institution's EHS.
-
Collect all solid this compound waste, including contaminated consumables (e.g., weighing paper, pipette tips), in a dedicated, clearly labeled hazardous waste container.
-
For solutions containing this compound, use a separate, compatible, and clearly labeled liquid hazardous waste container.
3. Labeling:
-
Label the waste container clearly with "Hazardous Waste," the full chemical name "this compound," and its CAS number (41498-80-0). Indicate the approximate quantity of the compound.
4. Storage:
-
Store the sealed hazardous waste container in a designated and secure satellite accumulation area within the laboratory, away from incompatible materials.
5. Consultation and Pickup:
-
Contact your institution's EHS department to schedule a pickup for the hazardous waste.
-
Provide the EHS department with all available information on this compound. They will determine the final disposal method in accordance with local, state, and federal regulations.
6. Documentation:
-
Maintain accurate records of the amount of this compound disposed of, including the date and method of collection.
Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of this compound in a laboratory setting.
Caption: Logical workflow for the safe disposal of this compound.
The Critical Role of Institutional EHS
For any investigational compound like this compound, your institution's Environmental Health and Safety department is the ultimate authority on proper disposal procedures. They have the expertise to assess the potential hazards of a compound based on its chemical class (in this case, a triterpenoid) and ensure that all disposal methods comply with regulations from agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).
By adhering to these general best practices and consulting with your EHS department, you can ensure the safe and compliant disposal of this compound, fostering a secure laboratory environment and upholding your commitment to environmental stewardship.
References
Essential Safety and Logistical Information for Handling Daturaolone
Chemical and Physical Properties of Daturaolone
A summary of the known quantitative data for this compound is presented below for easy reference.
| Property | Value | Source |
| Molecular Formula | C₃₀H₄₈O₂ | PubChem |
| Molar Mass | 440.71 g/mol | PubChem |
| Appearance | Powder | TargetMol[2] |
| Storage Temperature (Powder) | -20°C for 3 years | TargetMol[2] |
| Storage Temperature (In solvent) | -80°C for 1 year | TargetMol[2] |
| Acute Toxicity (Oral) | GHS Category 5 | ResearchGate[3] |
| Carcinogenicity | Predicted non-carcinogenic | PubMed Central[3][4][5][6] |
Personal Protective Equipment (PPE)
Due to the lack of a specific SDS, a conservative approach to PPE is recommended. The following PPE should be worn at all times when handling this compound to minimize exposure risk.
-
Eye Protection: Chemical safety goggles are mandatory to protect against splashes and airborne particles.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. It is crucial to inspect gloves for any tears or punctures before use and to practice proper glove removal technique to avoid skin contact.
-
Body Protection: A laboratory coat must be worn to protect the skin and clothing from contamination.
-
Respiratory Protection: While this compound is not reported to be volatile, a dust mask or respirator should be used when handling the powder outside of a fume hood to prevent inhalation.
Operational Plan for Safe Handling
Adherence to a strict operational plan is critical for minimizing the risk of exposure and ensuring a safe laboratory environment.
1. Preparation:
- Designate a specific area for handling this compound, preferably within a chemical fume hood.
- Ensure all necessary PPE is available and in good condition.
- Have a chemical spill kit readily accessible.
- Review the experimental protocol and ensure all required equipment is clean and functional.
2. Handling:
- Always handle this compound powder within a certified chemical fume hood to control airborne particles.
- Use a spatula or other appropriate tools to transfer the powder. Avoid creating dust.
- If weighing the compound, do so in a draft-shielded balance inside the fume hood.
- When preparing solutions, add the solvent to the this compound powder slowly to avoid splashing.
3. Post-Handling:
- Decontaminate all surfaces and equipment used for handling this compound with an appropriate solvent (e.g., 70% ethanol), followed by a thorough cleaning with soap and water.
- Remove and dispose of gloves and any other disposable PPE in the designated chemical waste container.
- Wash hands thoroughly with soap and water after removing gloves.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Solid Waste: All solid waste contaminated with this compound, including used gloves, weigh boats, and paper towels, should be collected in a clearly labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not dispose of this compound solutions down the drain.
-
Empty Containers: Empty containers that held this compound should be triple-rinsed with an appropriate solvent. The rinsate must be collected and disposed of as hazardous liquid waste. After rinsing, the container can be disposed of as regular laboratory glass or plastic waste, depending on the material.
-
Waste Pickup: Follow your institution's procedures for the pickup and disposal of hazardous chemical waste.
Experimental Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for the safe handling of this compound in a laboratory setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. This compound | TargetMol [targetmol.com]
- 3. researchgate.net [researchgate.net]
- 4. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Anti-Inflammatory Potential of this compound from Datura innoxia Mill.: In Silico, In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
